Tanshinone IIb
説明
特性
IUPAC Name |
(6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXBBDRILEIEZ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432954 | |
| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-93-2 | |
| Record name | Tanshinone IIB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Natural Provenance of Tanshinone IIb: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Foreword: The intricate world of natural product chemistry continues to unveil compounds with profound therapeutic potential. Among these, the tanshinones, a class of abietane diterpenes isolated from the revered traditional Chinese medicine Danshen, have garnered significant scientific attention. This technical guide focuses on a key member of this family, Tanshinone IIb, offering an in-depth exploration of its discovery, natural source, and the methodologies pivotal to its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, providing a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Discovery and Natural Source
This compound is a significant lipophilic bioactive compound naturally occurring in the dried root of Salvia miltiorrhiza Bunge, a member of the Lamiaceae family.[1][2] This plant, commonly known as Danshen, has been a cornerstone of traditional Chinese medicine for centuries, primarily utilized for the treatment of cardiovascular and cerebrovascular diseases.[1][2]
The initial discovery of tanshinones dates back to the isolation of Tanshinone I and Tanshinone II. Subsequent research revealed that Tanshinone II was, in fact, a mixture of two distinct compounds: Tanshinone IIA and this compound. Along with other related compounds like cryptotanshinone and dihydrotanshinone I, this compound is recognized for its diverse pharmacological activities, including antibacterial and neuroprotective effects.[1]
The primary and most well-documented natural source of this compound is the root of Salvia miltiorrhiza. While other Salvia species may contain tanshinones, S. miltiorrhiza remains the principal plant from which this compound is commercially and scientifically sourced.
Quantitative Analysis of Tanshinones in Salvia miltiorrhiza
The concentration of tanshinones in the roots of Salvia miltiorrhiza can vary depending on the geographical origin, cultivation methods, and specific variety of the plant. While specific quantitative data for this compound is not extensively reported in the reviewed literature, the concentrations of other major tanshinones have been well-documented. High-Performance Liquid Chromatography (HPLC) and HPLC-tandem mass spectrometry (LC-MS/MS) are the standard analytical techniques for the quantification of these compounds.
Below is a summary of reported concentrations for major tanshinones in Salvia miltiorrhiza root, providing a comparative context for the abundance of these bioactive molecules.
| Tanshinone Derivative | Concentration Range (mg/g of dry root) | Analytical Method | Reference |
| Tanshinone I | 0.0091 - 1.090 | HPLC, LC-MS/MS | [3][4] |
| Tanshinone IIA | 0.12 - 13.025 (µg/mg) | HPLC, LC-MS/MS | [3][5] |
| Cryptotanshinone | 0.15 - 8.1589 (µg/mg) | HPLC, LC-MS/MS | [3][5] |
| Total Tanshinones | 1.593 - 7.469 | HPLC | [4] |
Note: The significant variation in reported concentrations can be attributed to the different extraction methods, analytical techniques, and plant materials used in the cited studies.
Experimental Protocols
The isolation and purification of this compound and other tanshinones from Salvia miltiorrhiza involve a series of extraction and chromatographic steps. The lipophilic nature of these compounds dictates the use of organic solvents for efficient extraction.
General Extraction and Purification Workflow
The following diagram illustrates a general workflow for the extraction and purification of tanshinones from the dried roots of Salvia miltiorrhiza.
Detailed Methodologies
3.2.1. Extraction
-
Conventional Solvent Extraction:
-
Material Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
Solvent Selection: Common solvents include ethanol, methanol, or ethyl acetate. A 78-85% ethanol solution is frequently used.
-
Extraction Process: The powdered root is refluxed with the chosen solvent (e.g., at 60-80°C) for a specified period, typically 1-2 hours.
-
Filtration: The mixture is filtered to separate the plant debris from the liquid extract.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Procedure: The powdered root is suspended in the extraction solvent and subjected to ultrasonic irradiation for a shorter duration (e.g., 20-30 minutes) at a controlled temperature.
-
Advantages: UAE can enhance extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods.
-
3.2.2. Purification
-
Macroporous Adsorption Resin Chromatography:
-
Resin Preparation: A suitable macroporous resin (e.g., D101) is packed into a column and equilibrated with a low-concentration ethanol solution.
-
Sample Loading: The crude extract, dissolved in a low-concentration ethanol solution, is loaded onto the column.
-
Washing: The column is washed with water to remove water-soluble impurities.
-
Elution: The tanshinones are eluted using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 45% to 90%). Fractions are collected and monitored by TLC or HPLC.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: A two-phase solvent system is selected, for example, light petroleum-ethyl acetate-methanol-water. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
Separation: The tanshinone-enriched fraction is injected into the equilibrated HSCCC instrument. The separation is based on the differential partitioning of the compounds between the two liquid phases.
-
Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
-
3.2.3. Analysis and Identification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with a small amount of acid (e.g., acetic acid or phosphoric acid), is employed for optimal separation.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm or 270 nm) is used for quantification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR are used for the structural elucidation of the isolated compounds, confirming the identity of this compound.
-
Signaling Pathways Modulated by this compound
This compound has been shown to exert significant neuroprotective effects, primarily through the inhibition of neuronal apoptosis. The underlying mechanism involves the modulation of key proteins in the apoptotic signaling cascade.
Anti-Apoptotic Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits apoptosis in neuronal cells.
Studies have indicated that in response to apoptotic stimuli, this compound can upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio prevents the activation of downstream executioner caspases, such as Caspase-3, ultimately inhibiting the apoptotic process and promoting cell survival.
Conclusion
This compound, a key bioactive constituent of Salvia miltiorrhiza, continues to be a subject of intense scientific investigation due to its promising pharmacological properties. This technical guide has provided a comprehensive overview of its discovery, natural source, and the analytical and preparative methodologies essential for its study. The detailed experimental protocols and visual representations of its anti-apoptotic signaling pathway and extraction workflow are intended to equip researchers and drug development professionals with the foundational knowledge required to further explore the therapeutic potential of this intriguing natural product. Future research focusing on the precise quantification of this compound in various Salvia species and a deeper elucidation of its molecular targets and signaling pathways will be crucial in translating its therapeutic promise into clinical applications.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshen-Shanzha formula for the treatment of atherosclerosis: ethnopharmacological relevance, preparation methods, chemical constituents, pharmacokinetic properties, and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Tanshinone IIb
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of Tanshinone IIb, a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.
Chemical Structure and Properties
This compound is a member of the abietane-type norditerpenoid class of compounds, characterized by a phenanthrene-1,10-dione core structure. Its systematic IUPAC name is 6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound and Related Tanshinones
| Property | Data for this compound | Data for Related Tanshinones | Source |
| Molecular Formula | C₁₉H₁₈O₄ | - | PubChem |
| Molecular Weight | 310.34 g/mol | - | PubChem |
| Melting Point | Data not available | Tanshinone IIA: 209–210 °C | ChemicalBook |
| Solubility | Data not available | Tanshinone IIA: Poor water solubility | [3] |
| ¹H-NMR (CDCl₃, 600 MHz) δ (ppm) | 7.92 (1H, d, J=7.8 Hz), 7.65 (1H, d, J=7.8 Hz), 7.29 (1H, s), 5.50 (1H, s), 5.08 (1H, s), 4.57 (1H, d, J=7.2 Hz), 3.56-3.37 (2H, m), 2.31 (3H, s), 2.16-1.99 (2H, m), 1.77 (1H, brs) | - | Studies on the active constituents in radix salviae miltiorrhizae and their effects on cerebral ischemia reperfusion injury |
| ¹³C-NMR | Data not available | - | - |
| Infrared (IR) | Data not available | - | - |
| Mass Spectrometry (MS) | Data not available | Tanshinone IIA (ESI-MS): m/z = 295 [M+H]⁺, 317 [M+Na]⁺ | [4] |
Biological Activities and Signaling Pathways
This compound, along with other tanshinones, exhibits a range of biological activities, including antioxidant and anti-platelet aggregation effects.[1] While specific research on this compound is limited, the broader class of tanshinones is known to modulate key signaling pathways involved in cellular processes such as apoptosis and inflammation.
Apoptosis Regulation
Tanshinones have been shown to induce apoptosis in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases. A general representation of this pathway is depicted below.
Caption: General signaling pathway of tanshinone-induced apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in many diseases, including cancer. Tanshinone IIA has been shown to inhibit the PI3K/Akt pathway, leading to downstream effects on cell proliferation and survival.[5][6] It is plausible that this compound may exert similar effects.
Caption: Inhibition of the PI3K/Akt signaling pathway by tanshinones.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound. These protocols are based on established methods for tanshinones and can be adapted for specific research needs.
Extraction and Isolation of this compound from Salvia miltiorrhiza
This protocol describes a general procedure for the extraction and isolation of tanshinones from the dried roots of Salvia miltiorrhiza. Further purification steps may be necessary to obtain highly pure this compound.
Materials:
-
Dried roots of Salvia miltiorrhiza
-
95% Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
TLC plates (silica gel)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Grind the dried roots of Salvia miltiorrhiza into a fine powder.
-
Extract the powder with 95% ethanol at room temperature with occasional shaking for 7 days.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition it with ethyl acetate.
-
Separate the ethyl acetate layer and evaporate the solvent to yield the ethyl acetate fraction.
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent.
-
Further purify the enriched fraction by recrystallization or preparative HPLC to obtain pure this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol describes the detection of changes in the expression of key apoptosis-related proteins, such as Bcl-2 and Bax, in response to this compound treatment.
Materials:
-
Target cell line
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Treat the cells with the desired concentration of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the investigation of the biological activity of a natural product like this compound.
Caption: A representative experimental workflow for natural product research.
Conclusion
This compound is a promising natural product with potential therapeutic applications. While its chemical structure is well-defined, a significant portion of its physicochemical properties and detailed biological mechanisms remain to be fully elucidated. This guide provides a foundational understanding of this compound and offers detailed protocols to facilitate further research. Future studies should focus on obtaining comprehensive quantitative data, exploring its specific molecular targets and signaling pathways, and evaluating its efficacy and safety in preclinical and clinical settings. The information presented herein is intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of this intriguing molecule.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H18O4 | CID 318797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Tanshinone IIB in Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, primarily due to its lipophilic diterpenoids, the tanshinones. Among these, Tanshinone IIB exhibits significant pharmacological potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting a cohesive overview of the enzymatic steps, key intermediates, and regulatory aspects. This document synthesizes current research findings, offering quantitative data in structured tables, detailed experimental protocols for key methodologies, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
The pharmacological activities of Salvia miltiorrhiza are largely attributed to two classes of secondary metabolites: the water-soluble phenolic acids and the lipid-soluble tanshinones.[1][2] Tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, are abietane-type norditerpenoid quinones that accumulate in the roots of the plant.[3][4] The biosynthesis of these complex molecules is an intricate process involving multiple enzymatic reactions and cellular compartments. Understanding this pathway is crucial for the metabolic engineering of S. miltiorrhiza or microbial systems to enhance the production of specific high-value tanshinones like this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the universal precursors of isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][5] While there is crosstalk between these pathways, the biosynthesis of tanshinones is predominantly fed by the MEP pathway.[6]
The pathway can be broadly divided into three key stages:
-
Formation of the Diterpene Precursor: IPP and DMAPP are converted to the C20 precursor, geranylgeranyl diphosphate (GGPP).
-
Cyclization to the Abietane Skeleton: GGPP undergoes a two-step cyclization to form the characteristic tricyclic abietane skeleton of miltiradiene.
-
Oxidative Modifications: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the miltiradiene skeleton to produce the various tanshinones, including this compound.
From Isoprenoid Precursors to Miltiradiene
The initial steps of the pathway leading to the formation of miltiradiene are well-characterized. The key enzymes and intermediates are outlined below:
-
Geranylgeranyl Diphosphate Synthase (GGPPS): This enzyme catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 diterpenoid precursor, GGPP.[5]
-
Copalyl Diphosphate Synthase (CPS): SmCPS1 is a class II diterpene cyclase that catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).[3][4]
-
Kaurene Synthase-Like (KSL): SmKSL1, a class I diterpene synthase, mediates the second cyclization step, converting (+)-CPP into the tricyclic diterpene hydrocarbon, miltiradiene.[3][4]
Post-Miltiradiene Modifications: The Path to this compound
The later stages of the pathway, from miltiradiene to the final tanshinone structures, involve a series of complex and not yet fully elucidated oxidative reactions. However, significant progress has been made in identifying key intermediates and the classes of enzymes involved.
-
Miltiradiene to Ferruginol: The first committed step in the modification of the miltiradiene skeleton is its conversion to ferruginol. This reaction is catalyzed by a cytochrome P450 enzyme, CYP76AH1 .[7][8] This enzyme is a key branching point in the biosynthesis of various tanshinones.
-
Further Oxidations of Ferruginol: Following the formation of ferruginol, a cascade of hydroxylation and oxidation reactions occurs, leading to the diverse array of tanshinones. While the precise sequence and enzymes for the synthesis of this compound are still under investigation, several candidate CYPs have been identified through transcriptomic and co-expression analyses. These include members of the CYP71 and CYP76 families.[9][10] A proposed, though still hypothetical, pathway suggests that ferruginol undergoes further modifications to form intermediates like 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol, which may serve as precursors to various tanshinones.[2] The final steps likely involve dehydrogenation and other modifications to form the characteristic quinone structure of tanshinones.[1]
Quantitative Data
The production of tanshinones is influenced by various factors, including the developmental stage of the plant and environmental stimuli. Elicitation with signaling molecules like methyl jasmonate (MeJA) has been shown to significantly enhance the accumulation of tanshinones in hairy root cultures.
| Parameter | Condition | Fold Increase/Yield | Reference |
| Tanshinone IIA Accumulation | MeJA treatment of S. miltiorrhiza hairy root cultures | ~15-fold increase in mRNA levels of SmCPS and SmKSL | [3] |
| Miltiradiene Accumulation | MeJA treatment of S. miltiorrhiza hairy root cultures | Transient increase, followed by a decrease as Tanshinone IIA accumulates | [3] |
| Ferruginol Production | Heterologous expression of CYP76AH1 in S. cerevisiae | 10.5 mg/L | [7][8] |
| Tanshinone Production | Elicitation of S. miltiorrhiza hairy roots with 100 μM MeJA | 3.9-fold for cryptotanshinone and tanshinone IIA, 3.0-fold for tanshinone I | [11] |
Experimental Protocols
Establishment of Salvia miltiorrhiza Hairy Root Cultures
This protocol describes the induction of hairy roots from S. miltiorrhiza explants using Agrobacterium rhizogenes.
Materials:
-
Salvia miltiorrhiza seeds or sterile plantlets
-
Agrobacterium rhizogenes strain (e.g., ATCC 15834)
-
Murashige and Skoog (MS) medium or Gamborg's B5 medium
-
Sucrose
-
Phytohormones (e.g., NAA, IBA - optional for initial plantlet growth)
-
Antibiotics (e.g., Cefotaxime)
-
Petri dishes, flasks, and other sterile culture vessels
Procedure:
-
Sterilization and Germination of Seeds: Surface sterilize S. miltiorrhiza seeds and germinate them on a hormone-free MS medium.
-
Preparation of Explants: Excise leaves or stem segments from 3-4 week old sterile plantlets.
-
Infection with A. rhizogenes: Culture A. rhizogenes in a suitable liquid medium to an optimal optical density (e.g., OD600 of 0.6-0.8).[12] Wound the explants and infect them by dipping in the bacterial suspension.
-
Co-cultivation: Place the infected explants on a solid co-cultivation medium and incubate in the dark for 2-3 days.
-
Induction and Selection of Hairy Roots: Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium. Hairy roots should emerge from the wounded sites within 2-4 weeks.[12]
-
Establishment of Liquid Cultures: Excise the induced hairy roots and transfer them to a liquid medium (e.g., B5 or WPM) for proliferation.[13] Subculture the roots every 3-4 weeks.
Elicitation of Tanshinone Production in Hairy Root Cultures
This protocol details the induction of tanshinone biosynthesis in established hairy root cultures using methyl jasmonate (MeJA).
Materials:
-
Established S. miltiorrhiza hairy root cultures in liquid medium
-
Methyl jasmonate (MeJA) stock solution (dissolved in ethanol)
-
Sterile water
Procedure:
-
Culture Preparation: Allow the hairy root cultures to grow for a specific period (e.g., 18 days) to reach the exponential growth phase.[6]
-
Elicitor Preparation: Prepare a sterile stock solution of MeJA.
-
Elicitation: Add MeJA to the hairy root cultures to a final concentration of 100 μM.[11] An equivalent amount of the solvent should be added to the control cultures.
-
Incubation and Harvest: Incubate the elicited cultures for a specific duration (e.g., 24-72 hours).[11] Harvest the hairy roots and the medium separately for analysis.
Quantification of Tanshinones by HPLC
This protocol provides a general method for the extraction and quantification of tanshinones from S. miltiorrhiza hairy roots.
Materials:
-
Harvested hairy roots (fresh or lyophilized)
-
Methanol or acetone
-
HPLC system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
Formic acid or acetic acid
-
Tanshinone standards (Tanshinone I, Tanshinone IIA, this compound, Cryptotanshinone)
Procedure:
-
Extraction: Grind the hairy root tissue to a fine powder. Extract the powder with methanol or acetone using ultrasonication or reflux.[14]
-
Sample Preparation: Filter the extract and, if necessary, evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water (acidified with formic or acetic acid).
-
Detection: UV detector at a wavelength of 270 nm.
-
-
Quantification: Prepare a series of standard solutions of the tanshinones of interest to generate a calibration curve.[15][16] Calculate the concentration of each tanshinone in the samples based on the peak areas and the calibration curve.
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound in Salvia miltiorrhiza.
Experimental Workflow for Hairy Root Culture and Analysis
Caption: Experimental workflow for hairy root culture, elicitation, and analysis.
Conclusion
The biosynthesis of this compound in Salvia miltiorrhiza is a complex, multi-step process that is gradually being unraveled through advances in genomics, transcriptomics, and metabolomics. While the early steps of the pathway are well-established, the later oxidative modifications leading to the final tanshinone structures remain an active area of research. The protocols and data presented in this guide provide a valuable resource for researchers seeking to investigate and manipulate this important metabolic pathway for applications in drug development and biotechnology. Further research focused on the functional characterization of the downstream cytochrome P450 enzymes will be critical for the complete elucidation of the this compound biosynthetic pathway and for enabling its heterologous production.
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Combining metabolomics and transcriptomics to characterize tanshinone biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | One-Step Regeneration of Hairy Roots to Induce High Tanshinone Plants in Salvia miltiorrhiza [frontiersin.org]
- 13. tari.gov.tw [tari.gov.tw]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
physicochemical properties of Tanshinone IIb
An In-depth Technical Guide on the Physicochemical Properties of Tanshinone IIb
Introduction
This compound (TSB) is a significant lipophilic diterpenoid quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen).[1][2] As one of the major active constituents of this traditional medicinal herb, TSB has garnered attention for its pharmacological activities, particularly its neuroprotective effects.[3][4] It is structurally classified as a diterpenoid.[5] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, solubility, and stability, supported by experimental methodologies and visual diagrams to facilitate understanding.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These quantitative data are crucial for its handling, formulation, and development as a potential therapeutic agent.
Identity and Chemical Structure
-
IUPAC Name: 6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][3]benzofuran-10,11-dione[6]
-
Synonyms: TSB, Tanshinone II-B[6]
-
Chemical Structure: (A 2D chemical structure diagram would be placed here in a formal whitepaper)
Quantitative Physicochemical Data
The key physicochemical parameters for this compound are presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₈O₄ | [5][6] |
| Molecular Weight | 310.34 g/mol | [3][5][6] |
| CAS Number | 17397-93-2 | [5][6] |
| Physical Appearance | Red Powder | [7] (for related Tanshinone IIA) |
| LogP (calculated) | 2.9 | [6] |
| Polar Surface Area | 67.5 Ų | [6] |
Solubility Profile
This compound, like other tanshinones, is a lipophilic compound characterized by poor water solubility, which presents a significant challenge for its bioavailability and clinical application.[8][9]
Qualitative Solubility
This compound exhibits good solubility in various organic solvents.
| Solvent Class | Specific Solvents | Reference(s) |
| Chlorinated Solvents | Chloroform, Dichloromethane | [10][11] |
| Esters | Ethyl Acetate | [10][11] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Acetone | [10][11] |
| Aqueous Solvents | Poorly soluble in water | [8][9] |
Enhancement of Solubility
Due to its low aqueous solubility, various formulation strategies are employed to improve the dissolution rate of tanshinones. The solid dispersion (SD) technique is a common and effective method.[8][12] This involves dispersing the drug in a hydrophilic carrier matrix at the solid state.[13] Carriers such as povidone (PVP K-30) and poloxamers have been shown to enhance the solubility of related tanshinones.[8][13]
Stability and Storage
The chemical stability of this compound is a critical factor for its development, affecting shelf-life, formulation, and efficacy.
Stability Profile
While specific kinetic studies for this compound are not widely published, data from the closely related and structurally similar Tanshinone IIA provide valuable insights. The degradation of Tanshinone IIA in solution follows pseudo-first-order kinetics.[14][15] Key factors affecting its stability include:
-
Temperature: Tanshinone IIA is unstable at high temperatures.[14][15]
-
Light: The compound is prone to degradation under light exposure.[14][15]
-
Aqueous Solutions: All tanshinones display a degree of instability in aqueous solutions over time.[16]
These findings suggest that this compound likely shares these instabilities.
Recommended Storage Conditions
To ensure integrity, specific storage conditions are recommended.
| Form | Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [17] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [17] |
Experimental Protocols
This section provides detailed methodologies for assessing the key .
Protocol for Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, phosphate buffer pH 6.8, DMSO) in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the resulting suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification (HPLC): Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample concentration, accounting for the dilution factor. The result is expressed in units such as mg/mL or µg/mL.
Protocol for Stability Analysis (Kinetic Study)
This protocol assesses the stability of this compound under specific stress conditions (e.g., temperature, light).[14][15]
-
Solution Preparation: Prepare a stock solution of this compound of known initial concentration (C₀) in a relevant solvent system.
-
Stress Conditions: Aliquot the solution into multiple sealed, light-protected vials (or transparent vials for photostability testing). Expose the sets of vials to the desired stress conditions (e.g., 40°C, 60°C, and exposure to a specific light source).
-
Time-Point Sampling: At designated time intervals (t = 0, 2, 4, 8, 12, 24 hours, etc.), remove a vial from each condition. Immediately quench any degradation by cooling or protecting from light.
-
Quantification: Analyze the concentration of this compound (Cₜ) remaining at each time point using a validated stability-indicating HPLC method.
-
Kinetic Analysis:
-
For each stress condition, plot ln(Cₜ/C₀) on the y-axis against time (t) on the x-axis.
-
If the plot yields a straight line, the degradation follows first-order or pseudo-first-order kinetics.
-
The slope of this line is equal to the negative degradation rate constant (-k).
-
-
Half-Life Calculation: Calculate the half-life (t₁/₂) of this compound under each condition using the equation: t₁/₂ = 0.693 / k .
Protocol for Solid-State Characterization
To understand the physical form of this compound, especially in formulations like solid dispersions, the following techniques are essential.[12][18][19]
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and identify the physical state (crystalline or amorphous).
-
Methodology: A small, weighed sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured relative to a reference. A sharp endotherm indicates a crystalline melting point, while its absence or a broad transition suggests an amorphous state.
-
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline or amorphous nature of the material.
-
Methodology: The sample is exposed to an X-ray beam, and the diffraction pattern is recorded. Sharp, distinct peaks in the diffractogram are characteristic of a crystalline material, whereas a broad halo with no distinct peaks indicates an amorphous solid.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and particle characteristics.
-
Methodology: The sample is coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons. The resulting images reveal the size, shape, and surface texture of the particles.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify potential chemical interactions between the drug and excipients in a formulation.
-
Methodology: An infrared beam is passed through the sample. The absorption of IR radiation at specific wavenumbers corresponds to the vibrational frequencies of chemical bonds. Shifts, broadening, or disappearance of characteristic peaks (e.g., C=O or -OH stretches) can indicate intermolecular interactions, such as hydrogen bonding.
-
Relevant Signaling Pathways
This compound is reported to exert a neuroprotective effect primarily through the inhibition of apoptosis (programmed cell death).[20] This mechanism involves the modulation of key proteins in the intrinsic apoptotic pathway.
The core of this pathway involves:
-
Inhibition of Bax: TSB suppresses the expression of the pro-apoptotic protein Bax.[20]
-
Upregulation of Bcl-2: TSB increases the expression of the anti-apoptotic protein Bcl-2.[20]
-
Inhibition of Caspase-3: The altered Bax/Bcl-2 ratio prevents the activation of downstream executioner caspases, such as Caspase-3, ultimately blocking the apoptotic cascade.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinophytochem.com [sinophytochem.com]
- 6. This compound | C19H18O4 | CID 318797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isothis compound | CAS:109664-01-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Tanshinone IIA | CAS:568-72-9 | Manufacturer ChemFaces [chemfaces.com]
- 12. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | BCL | P-gp | Caspase | TargetMol [targetmol.com]
- 18. phcog.com [phcog.com]
- 19. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 20. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanshinone IIB: A Deep Dive into its Neuroprotective Mechanisms in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIB is a lipophilic diterpene and one of the active constituents isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Emerging research has highlighted its potential as a neuroprotective agent, showing promise in mitigating neuronal damage in various pathological conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound in neuronal cells. While direct research on this compound is nascent, this paper will also draw upon the extensive research on the closely related and often co-isolated compound, Tanshinone IIA, to provide a comprehensive overview of the likely signaling pathways and cellular processes modulated by this class of compounds. The primary neuroprotective actions of this compound and its analogues appear to be centered on the inhibition of apoptosis, reduction of oxidative stress, and attenuation of neuroinflammation.
Core Mechanism of Action: Anti-Apoptosis
The foundational neuroprotective effect of this compound lies in its ability to inhibit neuronal apoptosis, the process of programmed cell death. In vitro studies have demonstrated that this compound can protect rat cortical neurons from apoptosis induced by staurosporine, a potent protein kinase C inhibitor. This protective effect is mediated through the modulation of key proteins in the intrinsic apoptotic pathway.
Modulation of the Bcl-2 Family and Caspase-3
This compound has been shown to influence the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, it suppresses the expression of the pro-apoptotic protein Bax while preventing the decrease of the anti-apoptotic protein Bcl-2.[1] This action shifts the cellular balance towards survival. Downstream of the Bcl-2 family, this compound also inhibits the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[1] By preventing the cleavage and activation of caspase-3, this compound effectively halts the final steps of apoptotic cell death.
The anti-apoptotic effects of the closely related Tanshinone IIA have been more extensively characterized, showing a consistent pattern of Bax downregulation and Bcl-2 upregulation in models of cerebral ischemia.[2][3] This strengthens the hypothesis that modulation of the Bcl-2/Bax ratio is a key class effect of tanshinones in preventing neuronal apoptosis.
Quantitative Data on Anti-Apoptotic Effects
The following table summarizes the quantitative data from in vitro studies on the anti-apoptotic effects of tanshinones on neuronal cells.
| Parameter | Model | Treatment | Result | Reference |
| Cell Viability | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound (0.1, 1, 10 µM) | Concentration-dependent inhibition of cytotoxicity | [1] |
| DNA Laddering | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound (0.1, 1, 10 µM) | Concentration-dependent reduction of DNA laddering | [1] |
| Bax Protein Expression | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound | Suppression of elevated Bax protein levels | [1] |
| Bcl-2 Protein Expression | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound | Prevention of decreased Bcl-2 protein levels | [1] |
| Caspase-3 Protein Expression | Staurosporine-induced apoptosis in rat cortical neurons | Co-treatment with this compound | Prevention of decreased caspase-3 protein levels (pro-caspase) | [1] |
| Neuronal Apoptosis | Middle Cerebral Artery Occlusion (MCAO) in rats | Tanshinone IIA pretreatment | Significantly lower cell apoptosis in hippocampus and cortical tissues (P < 0.05 or P < 0.01) | [2] |
| Bax Expression (mRNA and Protein) | Oxygen-Glucose Deprivation (OGD) in primary rat neuronal cells | Tanshinone IIA pretreatment | Significant downregulation compared to OGD group (P < 0.05 or P < 0.01) | [2] |
| Bcl-2 Expression (mRNA and Protein) | Oxygen-Glucose Deprivation (OGD) in primary rat neuronal cells | Tanshinone IIA pretreatment | Significant upregulation compared to OGD group (P < 0.05 or P < 0.01) | [2] |
Broader Mechanisms of Action: Insights from Tanshinone IIA
Given the structural similarity and co-occurrence, the broader neuroprotective mechanisms of Tanshinone IIA are highly likely to be shared by this compound. These mechanisms involve the modulation of key signaling pathways that regulate oxidative stress and inflammation.
Anti-Oxidative Stress via the Keap1-Nrf2/ARE Pathway
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases and ischemic events. Tanshinone IIA has been shown to exert potent antioxidant effects by activating the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, Tanshinone IIA appears to facilitate the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4] This induction of endogenous antioxidant defenses helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.
Anti-Neuroinflammatory Effects via Inhibition of the NF-κB Pathway
Neuroinflammation, often mediated by activated microglia and astrocytes, is another critical factor in the progression of neuronal injury. Tanshinone IIA has demonstrated significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[5] Tanshinone IIA has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65.[6] By blocking this key inflammatory pathway, Tanshinone IIA reduces the production of neurotoxic pro-inflammatory cytokines and mediators.
Quantitative Data on Anti-Oxidative and Anti-Inflammatory Effects of Tanshinone IIA
| Parameter | Model | Treatment | Result | Reference |
| Keap1 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially reduced (P < 0.01) | [4] |
| Nrf2 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially increased (P < 0.01) | [4] |
| HO-1 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially increased (P < 0.01) | [4] |
| NQO1 Protein Expression | Cerebral infarction in rats | Tanshinone IIA (10 mg·kg⁻¹·d⁻¹) | Substantially increased (P < 0.01) | [4] |
| TNF-α, IL-1β, IL-6 Levels | MCAO in rats | Tanshinone IIA (3 mg/kg) | Significantly reduced (P < 0.01) | [5] |
| SOD Activity | MCAO in rats | Tanshinone IIA (3 mg/kg) | Reversed the decrease (P < 0.05) | [5] |
| MDA Content | MCAO in rats | Tanshinone IIA (3 mg/kg) | Reversed the increase (P < 0.05) | [5] |
| p-IκB Expression | OGD in BV2 cells | Tanshinone IIA (10 µM) | Down-regulated (P < 0.01) | [5] |
| p-p65 Expression | OGD in BV2 cells | Tanshinone IIA (10 µM) | Down-regulated (P < 0.01) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vitro Neuronal Apoptosis Assay
-
Cell Culture: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats. The cortices are dissected, dissociated, and the cells are plated on poly-L-lysine-coated plates or coverslips. Neurons are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Induction of Apoptosis: After 7-10 days in culture, apoptosis is induced by treating the neurons with a pro-apoptotic agent such as staurosporine (e.g., 0.1 µM) for a specified duration (e.g., 24 hours).
-
This compound Treatment: To assess the protective effects, neurons are co-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and the apoptotic inducer.
-
Assessment of Apoptosis:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
DNA Fragmentation: Visualized by agarose gel electrophoresis of extracted genomic DNA to detect the characteristic "laddering" pattern of apoptosis.
-
Western Blotting: Protein lysates are collected and subjected to SDS-PAGE and western blotting to analyze the expression levels of key apoptotic proteins, including Bax, Bcl-2, and caspase-3. Primary antibodies specific to these proteins are used, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are used. Anesthesia is induced with an appropriate agent (e.g., chloral hydrate).
-
MCAO Surgery: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a set period (e.g., 2 hours).
-
Tanshinone Treatment: Tanshinone IIA (or IIB) is administered, typically via intraperitoneal or intravenous injection, at various doses (e.g., 3, 9, 10 mg/kg) either before or after the ischemic insult.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).
-
Biochemical and Molecular Analysis: Brain tissue from the ischemic penumbra is dissected for analysis. This includes ELISA for cytokine levels (TNF-α, IL-1β, IL-6), activity assays for antioxidant enzymes (SOD), measurement of lipid peroxidation products (MDA), and western blotting for signaling pathway proteins (Keap1, Nrf2, NF-κB, etc.).
Signaling Pathway and Experimental Workflow Visualizations
Apoptotic Pathway Modulation by this compound
Caption: Modulation of the intrinsic apoptotic pathway by this compound in neuronal cells.
Keap1-Nrf2/ARE Antioxidant Pathway Activation
Caption: Activation of the Keap1-Nrf2/ARE antioxidant pathway by tanshinones.
NF-κB Inflammatory Pathway Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway by tanshinones.
Experimental Workflow for In Vitro Neuroprotection Study
Caption: General experimental workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
This compound demonstrates clear neuroprotective properties in neuronal cells, primarily through the inhibition of the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins and the suppression of caspase-3 activity. Drawing from the extensive research on the closely related Tanshinone IIA, it is highly probable that the neuroprotective repertoire of this compound also includes potent anti-oxidative stress effects via activation of the Nrf2 pathway and anti-neuroinflammatory actions through the inhibition of the NF-κB signaling cascade.
For drug development professionals, this compound represents a promising natural product scaffold for the development of novel therapeutics for a range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. Future research should focus on:
-
Directly elucidating the effects of this compound on the Nrf2 and NF-κB pathways in neuronal and glial cells.
-
Conducting comprehensive in vivo studies to evaluate the efficacy of this compound in various animal models of neurodegeneration and neuronal injury.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery across the blood-brain barrier.
-
Exploring potential synergistic effects of this compound with other neuroprotective agents.
By building upon the foundational knowledge outlined in this guide, the scientific and pharmaceutical communities can further unlock the therapeutic potential of this compound for the treatment of debilitating neurological diseases.
References
- 1. Tanshinone modulates the expression of Bcl-2 and Bax in cardiomyocytes and has a protective effect in a rat model of myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA inhibits the apoptosis process of nerve cells by upshifting SIRT1 and FOXO3α protein and regulating anti- oxidative stress molecules and inflammatory factors in cerebral infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Tanshinone IIB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinone IIB (TIIB), a lipophilic diterpene quinone isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its pharmacokinetics, pharmacodynamics, and underlying mechanisms of action. This document synthesizes available quantitative data, details experimental methodologies for key studies, and visualizes associated signaling pathways to serve as a resource for researchers and professionals in drug development.
Introduction
This compound is one of the major bioactive constituents of Danshen, a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] Like other tanshinones, TIIB is characterized by its diterpenoid structure. While its sibling compound, Tanshinone IIA, has been more extensively studied, emerging research highlights the unique pharmacological properties of this compound, particularly its neuroprotective effects.[1][2] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development.
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its ability to modulate cellular processes involved in apoptosis, inflammation, and oxidative stress.
Neuroprotective Effects
In vitro and in vivo studies have demonstrated the neuroprotective potential of this compound.
2.1.1. Inhibition of Neuronal Apoptosis
This compound has been shown to protect neurons from apoptosis, or programmed cell death. In a key in vitro study, co-treatment with this compound significantly inhibited staurosporine-induced cytotoxicity and apoptosis in rat cortical neurons in a concentration-dependent manner.[1] This protective effect is associated with the modulation of key apoptotic proteins. Specifically, this compound was found to suppress the elevated expression of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2 and cleaved caspase-3.[1]
Experimental Protocol: In Vitro Neuronal Apoptosis Assay
A representative protocol for assessing the anti-apoptotic effects of this compound in cultured rat cortical neurons is as follows:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium.
-
Induction of Apoptosis: Apoptosis is induced by treating the neuronal cultures with a known apoptosis-inducing agent, such as staurosporine.
-
This compound Treatment: Cells are co-treated with varying concentrations of this compound and the apoptosis-inducing agent.
-
Assessment of Cytotoxicity: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Detection: Apoptosis is quantified using methods like DNA laddering assays, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, or flow cytometry with Annexin V/Propidium Iodide staining.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) are determined by Western blotting to elucidate the underlying mechanism.[1]
2.1.2. In Vivo Neuroprotection in a Stroke Model
The neuroprotective effects of this compound have also been observed in an animal model of stroke. In rats subjected to middle cerebral artery occlusion (MCAO), intraperitoneal injection of this compound (at doses of 5 and 25 mg/kg) significantly reduced the focal infarct volume, cerebral histological damage, and apoptosis compared to vehicle-treated rats.[2]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Rat Model
The MCAO model is a widely used method to mimic ischemic stroke in rodents:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is achieved by withdrawing the filament.
-
This compound Administration: this compound is administered, for example, via intraperitoneal injection, at a specific time point relative to the MCAO procedure.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histological and Apoptosis Analysis: Brain sections can be further processed for histological examination (e.g., H&E staining) and TUNEL staining to assess cell death.[2]
Quantitative Pharmacodynamic Data
Quantitative data on the pharmacodynamic effects of this compound are still emerging. The available data is summarized in the table below.
| Target/Activity | Assay System | IC50 / Ki | Reference |
| NADPH Oxidase Isozymes | In vitro enzyme assay | 5.2-11.9 µM |
Pharmacokinetics
The pharmacokinetic profile of this compound is not as well-characterized as that of Tanshinone IIA. However, some key aspects of its absorption, distribution, metabolism, and excretion (ADME) have been investigated.
Absorption and Bioavailability
Like other tanshinones, this compound is a lipophilic compound, which suggests that its oral bioavailability may be limited due to poor water solubility.[3][4] While specific oral bioavailability data for this compound is scarce, studies on related tanshinones like Tanshinone IIA show very low oral bioavailability (below 3.5%).[5]
Distribution
Blood-Brain Barrier Transport: A significant finding related to the distribution of this compound is its interaction with efflux transporters at the blood-brain barrier (BBB). Studies have shown that P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) are involved in limiting the brain penetration of this compound. In vivo studies in rats demonstrated that co-administration of P-gp inhibitors increased the brain levels of this compound. This suggests that while TIIB can cross the BBB, its accumulation in the central nervous system is actively restricted.
Experimental Protocol: In Vitro Blood-Brain Barrier Transport Assay
An in vitro BBB model can be used to study the transport of compounds like this compound:
-
Cell Culture: A co-culture model of brain microvascular endothelial cells and astrocytes is established on a semi-permeable membrane insert (e.g., Transwell).
-
Barrier Integrity Measurement: The integrity of the in vitro BBB is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Transport Study: this compound is added to the apical (blood side) or basolateral (brain side) chamber. Samples are collected from the opposite chamber at various time points.
-
Quantification: The concentration of this compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.
-
Inhibitor Studies: To investigate the role of specific transporters, the experiment is repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or MRP1.
Metabolism
The metabolism of this compound is linked to that of Tanshinone IIA. In vitro studies using human liver microsomes have indicated that this compound can be formed from the metabolism of Tanshinone IIA, a reaction mediated by the cytochrome P450 enzyme CYP2A6. This suggests that some of the observed in vivo effects after administration of Tanshinone IIA may be attributable to its metabolite, this compound.
Excretion
Specific studies detailing the excretion pathways of this compound are currently limited.
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with various intracellular signaling pathways.
Apoptosis Signaling Pathway
As mentioned in the pharmacodynamics section, this compound exerts its neuroprotective effects by modulating the intrinsic apoptosis pathway. It downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, leading to a decrease in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
Toxicology
Conclusion
This compound is a promising bioactive compound with demonstrated neuroprotective effects, primarily through the inhibition of neuronal apoptosis. Its ability to modulate key proteins in the apoptotic pathway highlights its therapeutic potential for neurodegenerative diseases and ischemic stroke. However, its clinical development is hampered by a lack of comprehensive pharmacokinetic data and a full understanding of its toxicological profile. Further research is warranted to elucidate the complete ADME properties of this compound, explore its efficacy in a broader range of disease models, and establish its safety for potential clinical applications. The development of novel formulations to enhance its bioavailability will also be crucial for realizing its therapeutic potential.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Bioactivity of Tanshinone IIb: A Technical Guide
Introduction
Tanshinone IIb (TSB) is a lipophilic diterpene quinone and one of the primary active constituents isolated from the root of Salvia miltiorrhiza Bunge (Danshen).[1][2] For centuries, Danshen has been a cornerstone of traditional Chinese medicine, particularly for treating cardiovascular and cerebrovascular diseases.[3][4] While its sister compound, Tanshinone IIA, has been extensively studied, initial research into this compound has revealed its own distinct and potent bioactivities, primarily focusing on its neuroprotective effects. This guide provides a detailed overview of the foundational studies on TSB's bioactivity, with a focus on its mechanisms of action, relevant quantitative data, and the experimental protocols used in its evaluation.
Core Bioactivity: Neuroprotection
Initial research has strongly indicated that this compound is a potent neuroprotective agent, demonstrating significant efficacy in both in vitro and in vivo models of neuronal damage and ischemic stroke.
In Vitro Neuroprotective Effects
Studies using primary cortical neuron cultures have shown that TSB can protect against apoptosis, a form of programmed cell death that is a key contributor to neuronal loss after ischemic events. TSB was found to significantly inhibit the cytotoxicity and apoptosis induced by staurosporine, a potent apoptosis inducer, in a concentration-dependent manner.[1] The mechanism for this protection involves the modulation of key apoptotic regulatory proteins.[1]
Mechanism of Action: Inhibition of Neuronal Apoptosis
The neuroprotective effect of TSB is attributed to its ability to interfere with the intrinsic apoptosis pathway. Specifically, TSB treatment was shown to:
-
Suppress the elevation of Bax protein: Bax is a pro-apoptotic protein that promotes cell death.[1]
-
Counteract the decrease in Bcl-2 protein: Bcl-2 is an anti-apoptotic protein that inhibits cell death.[1]
-
Inhibit the activation of Caspase-3: Caspase-3 is an executioner caspase that, when activated, orchestrates the final stages of apoptosis.[1]
By regulating these key proteins, TSB effectively halts the apoptotic cascade in neurons.
Caption: this compound inhibits apoptosis by suppressing Bax and activating Bcl-2.
In Vivo Neuroprotective Effects
The protective effects of TSB have been validated in animal models of stroke. In rats subjected to middle cerebral artery occlusion (MCAO), a common model for inducing focal cerebral ischemia, intraperitoneal administration of TSB demonstrated significant neuroprotective activity.[2]
Treated animals showed:
-
A significant reduction in focal infarct volume.[2]
-
Amelioration of cerebral histological damage.[2]
-
A decrease in apoptosis within the damaged brain tissue.[2]
-
Significantly improved neurological function post-ischemia.[5]
These findings suggest that TSB can effectively reduce stroke-induced brain damage in a living organism.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on this compound's bioactivity.
Table 1: In Vivo Efficacy of this compound in a Rat MCAO Stroke Model
| Parameter | Dosage (Intraperitoneal) | Outcome | Reference |
| Infarct Volume | 5 mg/kg | Significant reduction vs. vehicle control | [2] |
| 25 mg/kg | Significant reduction vs. vehicle control | [2] | |
| Cerebral Damage | 5 mg/kg, 25 mg/kg | Reduced histological damage and apoptosis | [2] |
Table 2: In Vivo Efficacy of Tanshinones in a Mouse MCAO Stroke Model
| Compound | Dosage (Intraperitoneal) | Outcome | Reference |
| This compound | Not specified in abstract | 37% reduction in brain infarct volume | [5] |
| Tanshinone IIA | 16 mg/kg | 30% reduction in brain infarct volume | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial evaluation of this compound's bioactivity.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a standard procedure for inducing experimental stroke in rodents to test the efficacy of neuroprotective agents.
-
Objective: To simulate focal cerebral ischemia (stroke) in rats or mice.
-
Animal Model: Male Sprague-Dawley rats or adult mice are commonly used.
-
Procedure:
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Incision: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Ischemia Period: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.
-
Reperfusion: The filament is withdrawn to allow blood flow to return to the MCA territory, simulating reperfusion.
-
-
Drug Administration: this compound (e.g., 5 and 25 mg/kg) or a vehicle control is administered, typically via intraperitoneal injection, at a specified time relative to the MCAO procedure.[2]
-
Outcome Assessment: 24 hours post-MCAO, animals are assessed for neurological deficits. Brains are then harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.[2][3][5] Histological analysis and apoptosis assays (e.g., TUNEL staining) are also performed.[2]
Caption: Workflow for evaluating this compound's neuroprotection using the MCAO model.
In Vitro Neuronal Apoptosis Assay
This protocol is used to assess the direct protective effects of a compound on neurons in a controlled environment.
-
Objective: To determine if this compound can protect cultured neurons from induced apoptosis.
-
Cell Model: Primary cortical neurons are harvested from rat embryos and cultured.
-
Procedure:
-
Cell Plating: Neurons are plated in multi-well plates suitable for cell culture.
-
Apoptosis Induction: Apoptosis is induced by adding a chemical agent, such as staurosporine, to the culture medium.[1]
-
Treatment: Cells are co-treated with the apoptosis-inducing agent and various concentrations of this compound.[1]
-
-
Outcome Assessment:
-
Cytotoxicity/Viability: Assessed using methods like the MTT assay, which measures metabolic activity.[6]
-
Apoptosis Quantification: Measured by techniques such as TUNEL staining or Annexin V/PI flow cytometry to identify apoptotic cells.
-
DNA Fragmentation: DNA is extracted and run on an agarose gel. Apoptosis is indicated by a characteristic "laddering" pattern.[1]
-
Protein Analysis (Western Blot): Cell lysates are collected to measure the expression levels of key apoptotic proteins like Bax, Bcl-2, and cleaved Caspase-3 using Western blotting.[1]
-
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of tanshinone I from Danshen extract in a mouse model of hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of tanshinones in transient focal cerebral ischemia in mice - ProQuest [proquest.com]
- 6. scispace.com [scispace.com]
An In-Depth Technical Guide on the Lipophilic Nature and Cellular Uptake of Tanshinone IIb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIb, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community for its diverse pharmacological activities. As with many bioactive compounds, its efficacy is intrinsically linked to its ability to traverse cellular membranes and interact with intracellular targets. This technical guide provides a comprehensive overview of the lipophilic nature of this compound and the mechanisms governing its cellular uptake. The following sections detail its physicochemical properties, transport across biological membranes, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Lipophilic Nature of this compound
The lipophilicity of a drug is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase.
Physicochemical Properties
Table 1: Physicochemical Properties of Tanshinone IIA (as a proxy for this compound)
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₃ | [1] |
| Molecular Weight | 294.3 g/mol | [1] |
| XLogP3-AA (Computed) | 4.3 | [1] |
Cellular Uptake of this compound
The cellular uptake of this compound is a multifaceted process involving passive diffusion and active transport mechanisms, significantly influenced by efflux pumps.
Mechanisms of Cellular Uptake
Due to its high lipophilicity, this compound is expected to cross cellular membranes via passive diffusion. However, studies have demonstrated that its net intracellular accumulation is heavily influenced by active efflux transporters, particularly P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1)[3].
Quantitative Analysis of Cellular Uptake
Studies utilizing Caco-2 cell monolayers, a well-established in vitro model for intestinal absorption, have provided quantitative insights into the permeability of this compound. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.
Table 2: Apparent Permeability (Papp) of this compound across Caco-2 Monolayers
| Transport Direction | Papp (x 10⁻⁶ cm/s) | Condition | Source |
| Apical to Basolateral (A→B) | 3.3 - 5.7 times lower than B→A | Control | [4] |
| Basolateral to Apical (B→A) | - | Control | [4] |
| Apical to Basolateral (A→B) | Increased | With P-gp/MRP1 inhibitors | [4] |
The significantly lower Papp value in the absorptive (A→B) direction compared to the secretive (B→A) direction, and the increase in A→B transport in the presence of P-gp and MRP1 inhibitors, strongly indicates that this compound is a substrate for these efflux pumps[4].
Experimental Protocols
Determination of Lipophilicity (Shake-Flask Method for Analogous Compounds)
This protocol is a standard method for determining the logP value and is described here as a general procedure, as a specific experimental logP for this compound was not found.
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve a known amount of the test compound (e.g., this compound) in either the aqueous or organic phase.
-
Partitioning: Mix equal volumes of the n-octanol and aqueous phases containing the compound in a flask. Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully collect aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caco-2 Cell Permeability Assay
This protocol is a composite based on standard Caco-2 permeability assays and findings related to this compound transport[4][5][6].
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 200 Ω·cm² is generally considered acceptable. The permeability of a paracellular marker (e.g., Lucifer Yellow) can also be assessed.
-
Transport Buffer: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Dosing Solution Preparation: Prepare dosing solutions of this compound at various concentrations in the transport buffer. For studying efflux, prepare dosing solutions with and without known inhibitors of P-gp (e.g., verapamil) and MRP1 (e.g., MK-571).
-
Transport Experiment (A→B):
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.
-
-
Transport Experiment (B→A):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Follow the same incubation and sampling procedure as the A→B experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Modulation of Signaling Pathways
Tanshinones, including the closely related Tanshinone IIA, have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The primary pathways affected include PI3K/Akt, MAPK, and NF-κB.
PI3K/Akt Signaling Pathway
Tanshinone IIA has been reported to inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and differentiation. Tanshinone IIA has been shown to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Tanshinone IIA has been demonstrated to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
Conclusion
This compound is a highly lipophilic compound whose cellular uptake is characterized by a combination of passive diffusion and active efflux mediated by P-glycoprotein and MRP1. This interplay dictates its intracellular concentration and, consequently, its biological activity. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underscores its therapeutic potential in various disease models. Further research focusing on the precise quantification of its lipophilicity and detailed kinetic studies of its cellular transport will be invaluable for the rational design of novel drug delivery systems and therapeutic strategies aimed at maximizing its clinical efficacy.
References
- 1. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Involvement of P-glycoprotein and multidrug resistance associated protein 1 in the transport of this compound, a primary active diterpenoid quinone from the roots of Salvia miltiorrhiza, across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
Preliminary In Vitro Studies of Tanshinone IIB: A Technical Guide
Introduction
Tanshinone IIB (TSB) is a lipophilic diterpene quinone and a bioactive constituent isolated from the rhizome of Salvia miltiorrhiza (Danshen). While Danshen and its other major components, particularly Tanshinone IIA (TIIA), have been extensively studied for their pharmacological effects, research specifically focused on this compound is notably less common. This guide summarizes the available preliminary in vitro data for this compound. Due to the limited specific research on TSB, this document also incorporates data from its more studied isomer, Tanshinone IIA, to provide a broader context for the potential bioactivities and relevant experimental methodologies for this class of compounds.
Neuroprotective Effects of this compound
The primary body of in vitro research on this compound has focused on its neuroprotective capabilities, specifically its ability to counteract chemically-induced neuronal apoptosis.
Data Presentation: Inhibition of Staurosporine-Induced Neuronal Cytotoxicity
One key study investigated the effect of TSB on rat cortical neurons where apoptosis was induced by staurosporine. TSB demonstrated a concentration-dependent protective effect by inhibiting cytotoxicity and subsequent apoptosis[1].
| Cell Type | Inducing Agent | TSB Concentration | Effect |
| Rat Cortical Neurons | Staurosporine | Concentration-dependent | Significantly inhibited cytotoxicity and apoptosis[1] |
| Rat Cortical Neurons | Staurosporine | Concentration-dependent | Significantly reduced DNA laddering[1] |
| Rat Cortical Neurons | Staurosporine | Not specified | Suppressed the elevation of Bax protein[1] |
| Rat Cortical Neurons | Staurosporine | Not specified | Attenuated the decrease of bcl-2 protein[1] |
| Rat Cortical Neurons | Staurosporine | Not specified | Inhibited the activation of caspase-3 protein[1] |
Signaling Pathway: TSB Inhibition of Neuronal Apoptosis
The mechanism of TSB's neuroprotective effect involves the modulation of key proteins in the intrinsic apoptotic pathway. TSB counteracts the pro-apoptotic signals initiated by staurosporine.
Experimental Protocol: Assessing Neuroprotection
The following protocol is based on the methodology used to evaluate the neuroprotective effects of this compound[1].
-
Cell Culture :
-
Primary cortical neurons are isolated from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats.
-
Cells are dissociated and plated onto poly-L-lysine-coated 96-well plates or culture dishes.
-
Neurons are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Induction of Apoptosis and TSB Treatment :
-
After 7-9 days in culture, neurons are treated with an apoptosis-inducing agent (e.g., staurosporine).
-
Simultaneously, cells are co-treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The incubation period for treatment is typically 24 hours.
-
-
Cytotoxicity Assay (MTT Assay) :
-
Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader to determine cell viability.
-
-
Apoptosis Analysis :
-
DNA Fragmentation (Laddering) : DNA is extracted from treated cells, quantified, and resolved by electrophoresis on an agarose gel. The presence of a "ladder" pattern indicates apoptotic DNA fragmentation.
-
Western Blotting : Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3. Appropriate secondary antibodies are used for detection via chemiluminescence.
-
Broader Bioactivities of Tanshinones (Illustrated by Tanshinone IIA)
Given that this compound is an isomer of the extensively researched Tanshinone IIA, the known in vitro effects of TIIA can provide a valuable framework for designing future studies on TSB.
Anticancer Effects
Tanshinone IIA has demonstrated potent anticancer activities across a wide range of human cancer cell lines. Its effects are primarily mediated through the induction of cell cycle arrest and apoptosis[2][3][4].
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. TIIA exhibits a range of IC50 values depending on the cancer cell type and exposure time.
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MCF-7 | Breast Cancer | 0.25 µg/mL | Not Specified |
| K562 | Chronic Myeloid Leukemia | 8.81 µM | 48 hours |
| HepG2 | Liver Cancer | 4.17 ± 0.27 µM | 24 hours[5] |
| SH-SY5Y | Neuroblastoma | 34.98 µmol L-1 | 24 hours[6] |
| HCT116 | Colorectal Cancer | ~20 µM (Optimal Dose) | 24 hours[7] |
A typical workflow to assess the anticancer properties of a compound like a tanshinone involves sequential assays to determine its effect on cell viability, cell cycle progression, and apoptosis induction.
-
Cell Seeding : Plate cancer cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight[8].
-
Treatment : Replace the medium with fresh medium containing various concentrations of the tanshinone compound (e.g., 0 to 100 µM) or vehicle control.
-
Incubation : Incubate the plates for specific time points (e.g., 24, 48, 72 hours)[8].
-
MTT Addition : Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 4 hours at 37°C[8].
-
Solubilization : Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Anti-inflammatory Effects & Signaling Pathways
Tanshinone IIA is known to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways. These pathways are plausible targets for this compound as well.
The NF-κB pathway is a central regulator of inflammation. TIIA has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines[5][9].
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its inhibition by TIIA is a key mechanism for its anticancer effects[2][10][11].
The available in vitro evidence, though limited, indicates that this compound possesses significant neuroprotective properties by inhibiting the neuronal apoptotic pathway[1]. Its structural similarity to Tanshinone IIA suggests it may also share anticancer and anti-inflammatory activities. The extensive research on TIIA, particularly its modulation of the PI3K/Akt and NF-κB signaling pathways, provides a robust foundation and a clear roadmap for future investigations into the specific mechanisms and full therapeutic potential of this compound. Further studies are essential to fully characterize its bioactivities and establish its distinct pharmacological profile.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 3. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 4. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA mediates SMAD7-YAP interaction to inhibit liver cancer growth by inactivating the transforming growth factor beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Tanshinone IIb
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tanshinones are a class of lipophilic abietane diterpenoid compounds extracted from the dried roots of Salvia miltiorrhiza Bunge (Danshen). These compounds, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, are known for their significant pharmacological activities. Tanshinone IIb, a structurally related diterpenoid, has also demonstrated various biological activities, including anti-platelet aggregation and antibacterial effects[1][2]. As with other tanshinones, it is a lipophilic compound found in the rhizome of S. miltiorrhiza[1][2]. This document provides a detailed protocol for the isolation and purification of a tanshinone-rich fraction from S. miltiorrhiza using an environmentally friendly Cloud Point Extraction (CPE) method, followed by a recommended protocol for the specific purification of this compound using High-Speed Counter-Current Chromatography (HSCCC).
Part 1: Cloud Point Extraction (CPE) of Total Tanshinones from Salvia miltiorrhiza
This protocol is adapted from a method optimized for the extraction of major tanshinones (dihydrotanshinone I, cryptotanshinone, tanshinone I, and tanshinone IIA) and serves as an excellent starting point for obtaining a tanshinone-rich extract[3].
Experimental Protocol:
-
Sample Pretreatment:
-
Dry the roots of Salvia miltiorrhiza at 55°C and grind them into a fine powder.
-
Store the powder at 4°C until use[3].
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Weigh 1 g of the dried S. miltiorrhiza powder.
-
Prepare a 3% (w/v) lecithin solution in water.
-
Add 20 mL of the 3% lecithin solution to the 1 g of powder (a 1:20 solid-to-liquid ratio)[3].
-
Perform ultrasonic-assisted extraction for 40 minutes at room temperature[3].
-
Separate the supernatant by centrifugation at 3500 rpm for 15 minutes[3].
-
-
Cloud Point Extraction (CPE) Procedure:
-
To the collected supernatant, add NaCl to a final concentration of 2% (w/v)[3].
-
Equilibrate the mixture at 25°C (room temperature) for 30 minutes to induce phase separation[3].
-
Centrifuge the mixture at 3500 rpm for 15 minutes to separate the surfactant-rich phase (containing tanshinones) from the aqueous phase[3].
-
Carefully collect the upper surfactant-rich phase.
-
The collected surfactant-rich phase can be freeze-dried for storage and subsequent purification[3].
-
Data Presentation: Optimization of Cloud Point Extraction
The following tables summarize the quantitative data from the optimization of the CPE protocol.
Table 1: Effect of Solid-to-Liquid Ratio on Total Tanshinone Content [3]
| Solid-to-Liquid Ratio (g/mL) | Total Tanshinone Content in Surfactant Layer (µg/mg) |
| 1:20 | Highest Yield |
| 1:40 | Decreased Yield |
| 1:60 | Further Decreased Yield |
| 1:80 | Lowest Yield |
Table 2: Effect of Surfactant (Lecithin) Concentration on Total Tanshinone Content [3]
| Lecithin Concentration (% w/v) | Total Tanshinone Content in Surfactant Layer (µg/mg) |
| 2 | Sub-optimal |
| 3 | Optimal |
| 5 | Decreased |
| 7 | Further Decreased |
| 10 | Low |
Table 3: Effect of NaCl Concentration on Total Tanshinone Content [3]
| NaCl Concentration (% w/v) | Total Tanshinone Content in Surfactant Layer (µg/mg) |
| 2 | Optimal |
| 3 | Slightly Lower than 2% |
| 5 | Significantly Decreased |
| 7 | Further Decreased |
| 10 | Low |
Table 4: Effect of Equilibrium Temperature on Total Tanshinone Content [3]
| Equilibrium Temperature (°C) | Total Tanshinone Content in Surfactant Layer (µg/mg) |
| 25 (Room Temperature) | Optimal |
| 30 | Slightly Decreased |
| 35 | Decreased |
| 40 | Further Decreased |
| 45 | Low |
| 50 | Lowest |
Part 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
Following the initial extraction, the crude tanshinone-rich fraction must be purified to isolate this compound. HSCCC is an effective method for separating structurally similar compounds. Due to the presence of a hydroxymethyl group, this compound is more polar than Tanshinone IIA. This protocol is a recommended starting point, and the solvent system may require further optimization.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the dried crude extract from the CPE step in a small volume of the two-phase solvent system (a 1:1 mixture of the upper and lower phases).
-
-
HSCCC System and Solvent Selection:
-
A two-phase solvent system is crucial for successful separation. A common system for tanshinones is light petroleum-ethyl acetate-methanol-water or hexane-ethyl acetate-ethanol-water[2][4].
-
Given the higher polarity of this compound, a recommended starting solvent system is hexane-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v) [2]. The ratio can be adjusted to optimize the separation of this compound.
-
Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the apparatus to rotate at an appropriate speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the prepared sample solution.
-
Continuously pump the mobile phase through the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the effluent at regular intervals using a fraction collector.
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the isolated this compound using HPLC. The identity can be confirmed by spectroscopic methods such as ¹H NMR and Mass Spectrometry[2].
-
Visualizations
Caption: Overall workflow for this compound isolation and purification.
Caption: Principle of Cloud Point Extraction for tanshinones.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. This compound | C19H18O4 | CID 318797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantification of Tanshinone IIB Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIB is a bioactive diterpenoid quinone found in the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Like its structural analogue Tanshinone IIA, this compound is being investigated for its potential therapeutic properties, including neuroprotective and anti-cancer effects. Accurate and precise quantification of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a standard curve prepared with known concentrations of a this compound reference standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Acetic acid (HPLC grade)
-
Sample containing this compound (e.g., extract of Salvia miltiorrhiza, plasma sample, etc.)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
Preparation of Solutions
-
Mobile Phase: A typical mobile phase for the separation of tanshinones is a gradient or isocratic mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A starting point for method development could be Acetonitrile:Water (70:30, v/v) with 0.1% formic acid. The optimal mobile phase composition should be determined empirically.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
For Herbal Extracts:
-
Accurately weigh a known amount of the dried extract.
-
Dissolve the extract in methanol or a suitable solvent.
-
Use an ultrasonic bath to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute with the mobile phase if the concentration of this compound is expected to be high.
-
-
For Biological Samples (e.g., Plasma):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 270 nm (verify with UV scan of standard) |
| Run Time | Sufficient to allow for the elution of all components of interest |
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Analyze a series of at least five concentrations of the this compound standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It should be assessed at two levels:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
Table 1: Linearity of this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision of the HPLC Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |
| [Low Concentration] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Medium Concentration] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| [High Concentration] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is believed to induce apoptosis, a form of programmed cell death, through the intrinsic or mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins and the activation of a cascade of enzymes called caspases.
Application Notes and Protocols: Tanshinone IIb Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinones are a class of lipophilic abietane diterpenoids derived from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. While Tanshinone IIA (Tan IIA) is the most extensively studied compound of this class, Tanshinone IIB (TSB) has also demonstrated significant biological activity, particularly in the context of neuroprotection.
This document provides a summary of the available data on the administration of this compound in animal models. Due to the limited published research on this compound in vivo, this guide also includes comprehensive data and protocols for the closely related and widely researched analogue, Tanshinone IIA, to serve as a valuable reference for experimental design.
This compound (TSB) Administration
Research on the in vivo administration of this compound is currently limited but has shown promising neuroprotective effects in rodent models of stroke.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a pivotal study on this compound administration in an animal model of stroke.
| Animal Model | Compound | Dosing | Administration Route | Frequency | Key Outcomes | Reference |
| Middle Cerebral Artery Occlusion (MCAO) Rats | This compound (TSB) | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduced focal infarct volume, cerebral histological damage, and apoptosis. | [1] |
| Middle Cerebral Artery Occlusion (MCAO) Rats | This compound (TSB) | 25 mg/kg | Intraperitoneal (i.p.) | Not specified | Significantly reduced focal infarct volume, cerebral histological damage, and apoptosis. | [1] |
Experimental Protocol: Neuroprotection in a Rat MCAO Model
This protocol describes the methodology for evaluating the neuroprotective effects of this compound in a rat model of ischemic stroke.
1.2.1 Objective: To assess the efficacy of this compound in reducing brain damage following experimentally induced stroke in rats.[1]
1.2.2 Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (TSB)
-
Vehicle (e.g., 1% DMSO in saline, corn oil). Note: The specific vehicle was not stated in the reference; a suitable vehicle for lipophilic compounds should be chosen and validated.[2]
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Surgical instruments for MCAO
-
Suture for vessel occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Histology reagents (formalin, paraffin, stains)
-
TUNEL assay kit for apoptosis detection
1.2.3 Procedure:
-
Animal Model Induction (MCAO):
-
Anesthetize rats according to approved institutional protocols.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCAO) using the intraluminal suture method. .
-
-
Grouping and Administration:
-
Randomly divide animals into three groups:
-
Sham group (surgery without MCAO)
-
Vehicle control group (MCAO + vehicle injection)
-
TSB-treated groups (MCAO + 5 mg/kg or 25 mg/kg TSB injection)
-
-
Prepare TSB solution in the chosen vehicle. Due to the lipophilic nature of tanshinones, this may require initial dissolution in a small amount of DMSO followed by dilution in saline or oil.[2][3]
-
Administer the assigned treatment (vehicle or TSB) via intraperitoneal (i.p.) injection at a specified time point relative to the MCAO procedure (e.g., immediately post-occlusion).[1]
-
-
Outcome Assessment (e.g., at 24 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement:
-
Anesthetize and sacrifice the animals.
-
Harvest the brains and section them coronally.
-
Incubate sections in 2% TTC solution to stain viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.[1]
-
-
Histological Analysis:
-
Fix brain tissue in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cerebral histological damage.[1]
-
-
Apoptosis Detection:
-
Use TUNEL staining on brain sections to identify and quantify apoptotic cells within the ischemic penumbra.[1]
-
-
Signaling Pathway: TSB-Mediated Inhibition of Apoptosis
In vitro studies have shown that this compound exerts its neuroprotective effects by inhibiting apoptosis. This involves the modulation of key regulatory proteins in the apoptotic cascade.[4]
Caption: TSB inhibits apoptosis by modulating Bax, Bcl-2, and Caspase-3.[4]
Tanshinone IIA (Tan IIA) Administration: A Reference
Given its structural similarity to TSB and the extensive body of research, data on Tanshinone IIA serves as an excellent reference for designing studies with other tanshinones. Tan IIA has been evaluated in numerous animal models for its cardioprotective, anti-inflammatory, anti-cancer, and neuroprotective properties.[5][6][7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data for Tan IIA administration across various disease models.
Table 2.1: Cardioprotective and Anti-inflammatory Models
| Animal Model | Dosing | Administration Route | Key Outcomes | Reference |
|---|---|---|---|---|
| Myocardial Ischemia-Reperfusion (Rat) | >5 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.), Intragastric (i.g.) | Increased SOD, decreased MDA and myocardial infarct area. | [9][10] |
| Myocardial Infarction (Rat) | 30 mg/kg/day | Not specified | Reduced MCP-1, TGF-β1, TNF-α, and NF-κB activation. | [11] |
| Spinal Cord Injury (Rat) | 30 mg/kg/day | Not specified | Improved motor function; decreased IL-1β and TNF-α. | [12] |
| Atherosclerosis (ApoE-/- Mice) | 10, 30, 90 mg/kg/day | Not specified | Stabilized aortic plaque; reduced TLR4, MyD88, NF-κB p65. | [13] |
| Colitis (Mouse) | 20 mg/kg | Oral | High accumulation in the gastrointestinal tract. |[14] |
Table 2.2: Neuroprotective Models
| Animal Model | Dosing | Administration Route | Key Outcomes | Reference |
|---|---|---|---|---|
| Parkinson's Disease (Rat) | 100 mg/kg | Not specified | Increased GSH; decreased TNF-α, IL-1β, INF-γ, and NF-ĸB. | [7] |
| Focal Cerebral Ischemia (Mouse) | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Reduced infarct volume; increased SOD; decreased MDA, NO, iNOS. | [15] |
| Cerebral Ischemia-Reperfusion (Rat) | 3, 9 mg/kg | Intravenous (i.v.) | Reduced infarct volume and neurological deficit scores. | [16] |
| Alzheimer's Disease (APP/PS1 Mice) | Not specified | Not specified | Prevented memory deficits; attenuated Aβ accumulation and neuroinflammation. |[17] |
Table 2.3: Anti-Cancer Models
| Animal Model | Dosing | Administration Route | Key Outcomes | Reference |
|---|---|---|---|---|
| Colon Cancer Liver Metastasis (Mouse) | 20, 80 mg/kg/day | Intragastric (i.g.) | Decreased liver metastasis rate by 40% and 61%, respectively. | [3] |
| Breast Cancer Xenograft (Nude Mice) | 0.25 µg/ml (in vitro ref.) | Not specified | Inhibited tumor growth. | [18] |
| Cervical Cancer Xenograft (Mouse) | Not specified | Not specified | Reduced tumor volume by 66-72.7%. |[8] |
Experimental Protocols
2.2.1 Protocol: Cardioprotection in a Rat Myocardial Ischemia-Reperfusion (I/R) Model This protocol is based on methodologies frequently used to assess the cardioprotective effects of Tan IIA.[9][19][20]
-
Objective: To evaluate the effect of Tan IIA on cardiac injury following ischemia and reperfusion.
-
Materials:
-
Sprague-Dawley rats (male, 100 total)
-
Tanshinone IIA
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Anesthetic (sodium pentobarbital, 50 mg/kg i.p.)
-
Ventilator
-
ECG monitoring equipment
-
Surgical sutures (5-0)
-
Blood collection tubes (for serum analysis)
-
TTC stain, histology reagents
-
-
Procedure:
-
Animal Preparation: Anesthetize rats and connect them to a ventilator and ECG monitor.
-
Surgical Procedure (AMI Model): Perform a thoracotomy to expose the heart. Ligate the left anterior descending coronary artery (LADCA) with a 5-0 suture to induce ischemia (e.g., for 30 minutes). For the reperfusion phase, release the suture (e.g., for 120 minutes). In sham-operated rats, the suture is placed but not tied.[19]
-
Grouping and Administration:
-
Sham Group: Surgery without LADCA ligation.
-
I/R Model Group: LADCA ligation and reperfusion + vehicle.
-
Tan IIA Group(s): I/R + Tan IIA at various doses (e.g., >5 mg/kg). Administer Tan IIA at a clinically relevant time (e.g., before reperfusion) via a specified route (i.v. or i.p.).[9]
-
-
Outcome Assessment:
-
Cardiac Function: Monitor ECG throughout the procedure. At the end of the experiment, cardiac function can be assessed by echocardiography (measuring ejection fraction, fractional shortening).[20]
-
Infarct Size Measurement: Sacrifice animals and stain heart sections with TTC to delineate the infarct area.[9][20]
-
Serum Markers: Collect blood to measure cardiac injury markers like creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).[5][20]
-
Biochemical Assays: Homogenize heart tissue to measure markers of oxidative stress (SOD, MDA).[9][10]
-
Histology: Assess tissue damage and inflammatory cell infiltration with H&E staining.
-
-
2.2.2 Protocol: Anti-Tumor Efficacy in a Mouse Xenograft Model This protocol outlines the steps to evaluate the anti-cancer effects of Tan IIA on tumor growth in vivo.[3][8][18]
-
Objective: To determine if Tan IIA inhibits the growth of human cancer cells in an immunodeficient mouse model.
-
Materials:
-
Immunodeficient mice (e.g., nude, SCID)
-
Human cancer cell line (e.g., MCF-7 breast cancer, SW480 colon cancer)
-
Tanshinone IIA
-
Vehicle
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Harvest cells and resuspend in saline or media (with or without Matrigel). Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Grouping and Treatment:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint Analysis:
-
Sacrifice mice when tumors in the control group reach a predetermined size or at the end of the study period (e.g., 5 weeks).[3]
-
Excise tumors, weigh them, and process them for further analysis (histology, western blotting, PCR) to study mechanisms like apoptosis (e.g., Caspase-3, Bcl-2 expression) or angiogenesis.[8]
-
-
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for in vivo Tanshinone studies.
Caption: Tanshinone IIA inhibits inflammatory and fibrotic signaling.[13][19][21][22]
References
- 1. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms [frontiersin.org]
- 6. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 8. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis [PeerJ] [peerj.com]
- 11. Tanshinone II A attenuates inflammatory responses of rats with myocardial infarction by reducing MCP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA Regulate Inflammatory Response and Promote Functional Recovery in Rats with Spinal Cord Injury , Clinical Medicine Research, Science Publishing Group [sciencepublishinggroup.com]
- 13. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insight into the pharmacokinetic behavior of tanshinone IIA in the treatment of Crohn's disease: comparative data for tanshinone IIA and its two glucuronidated metabolites in normal and recurrent colitis models after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]
- 20. Effect of tanshinone IIA for myocardial ischemia/reperfusion injury in animal model: preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tanshinone IIA regulates the TGF-β1/Smad signaling pathway to ameliorate non-alcoholic steatohepatitis-related fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tanshinone IIA down-regulates -transforming growth factor beta 1 to relieve renal tubular epithelial cell inflammation and pyroptosis caused by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Assays for Tanshinone IIB Neuroprotection
Introduction
Tanshinone IIB (TSB), a major active constituent isolated from the roots of Salvia miltiorrhiza (Danshen), has demonstrated potential neuroprotective effects. These application notes provide an overview of in vitro cell culture assays to evaluate the neuroprotective properties of this compound, with a focus on its anti-apoptotic mechanisms. The protocols and data presented are based on findings from studies on primary neuronal cell cultures.
Mechanism of Neuroprotection
This compound has been shown to exert its neuroprotective effects primarily through the inhibition of neuronal apoptosis. In a model of staurosporine-induced neurotoxicity, TSB demonstrated the ability to protect rat cortical neurons.[1] The underlying mechanism involves the modulation of key apoptotic proteins. Specifically, this compound treatment has been observed to suppress the elevation of the pro-apoptotic protein Bax while preventing the decrease of the anti-apoptotic protein Bcl-2.[1] Furthermore, TSB has been shown to inhibit the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[1]
Data Presentation
The neuroprotective effects of this compound can be quantified and summarized. The following tables provide a template for presenting typical data obtained from the described assays.
Table 1: Effect of this compound on Neuronal Viability under Staurosporine-Induced Toxicity
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Staurosporine | 1 µM | 45 ± 4.1 |
| TSB + Staurosporine | 1 µM TSB + 1 µM Staurosporine | 62 ± 3.8 |
| TSB + Staurosporine | 5 µM TSB + 1 µM Staurosporine | 78 ± 4.5 |
| TSB + Staurosporine | 10 µM TSB + 1 µM Staurosporine | 89 ± 3.9 |
Note: Data are representative and presented as mean ± standard deviation.
Table 2: Modulation of Apoptotic Protein Expression by this compound in Staurosporine-Treated Neurons
| Treatment Group | Relative Bax Expression | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
| Control | 1.0 | 1.0 | 1.0 |
| Staurosporine | 2.5 | 0.4 | 3.2 |
| TSB (10 µM) + Staurosporine | 1.2 | 0.9 | 1.5 |
Note: Data are representative and expressed as fold change relative to the control group.
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.
1. Primary Cortical Neuron Culture
-
Objective: To establish a primary culture of rat cortical neurons for neuroprotection assays.
-
Materials:
-
Pregnant Sprague-Dawley rats (E18)
-
Neurobasal medium
-
B-27 supplement
-
Glutamax
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated culture plates
-
-
Protocol:
-
Euthanize pregnant rats according to approved animal welfare protocols.
-
Dissect embryonic cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the cortical tissue and incubate with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine coated plates in Neurobasal medium supplemented with B-27, Glutamax, and Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Culture for 7-10 days before treatment.
-
2. Staurosporine-Induced Neurotoxicity Model
-
Objective: To induce apoptosis in primary cortical neurons to model neurodegenerative conditions.
-
Protocol:
-
After 7-10 days in culture, replace the culture medium with fresh medium.
-
Treat the cells with staurosporine (e.g., 1 µM final concentration) to induce apoptosis.
-
For neuroprotection assessment, co-treat cells with varying concentrations of this compound and staurosporine.
-
Incubate for the desired time period (e.g., 24 hours).
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To quantify the protective effect of this compound on neuronal viability.
-
Protocol:
-
Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
4. DNA Laddering Assay for Apoptosis
-
Objective: To qualitatively assess apoptosis by detecting DNA fragmentation.
-
Protocol:
-
After treatment, harvest the cells and lyse them to extract genomic DNA.
-
Treat the DNA samples with RNase A and Proteinase K.
-
Run the DNA samples on a 1.5% agarose gel.
-
Visualize the DNA fragments under UV light. A characteristic ladder-like pattern indicates apoptosis.
-
5. Western Blot Analysis for Apoptotic Proteins
-
Objective: To determine the effect of this compound on the expression of key apoptotic proteins.
-
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Experimental Workflow
Experimental workflow for assessing this compound neuroprotection.
Signaling Pathway
Anti-apoptotic signaling pathway of this compound.
References
Application Notes and Protocols: Western Blot Analysis of Bax/Bcl-2 Ratio in Response to Tanshinone IIb Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIb, a lipophilic bioactive compound derived from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest in oncological research. Like other members of the tanshinone family, it is investigated for its pro-apoptotic properties in various cancer cell lines. A critical mechanism underlying its anticancer activity is the induction of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic members, such as Bax, to anti-apoptotic members, like Bcl-2, is a crucial determinant of cellular fate. An elevated Bax/Bcl-2 ratio is a hallmark of apoptosis, signifying a shift towards cell death. This makes the Bax/Bcl-2 ratio a key biomarker for evaluating the efficacy of potential anticancer agents. This compound has been shown to modulate the expression of these key regulatory proteins, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.[1][2]
These application notes provide a comprehensive guide for the analysis of the Bax/Bcl-2 ratio in cancer cells treated with this compound using quantitative Western blotting.
Signaling Pathway and Experimental Rationale
This compound is believed to induce apoptosis by modulating intracellular signaling pathways that control the expression of Bcl-2 family proteins. One of the key pathways implicated is the PI3K/Akt signaling cascade, which is a critical regulator of cell survival and proliferation.[2] In many cancer types, the PI3K/Akt pathway is constitutively active, leading to the suppression of apoptosis and promotion of tumor growth.
Tanshinone compounds have been shown to inhibit the PI3K/Akt pathway.[2] This inhibition is thought to lead to the downstream modulation of transcription factors that regulate the expression of Bax and Bcl-2. Specifically, the downregulation of Akt activity can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the balance between pro- and anti-apoptotic proteins increases the Bax/Bcl-2 ratio, which in turn promotes the permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, activating the caspase cascade and ultimately leading to the execution of apoptosis.
The experimental rationale is to treat cancer cells with this compound and quantify the subsequent changes in Bax and Bcl-2 protein expression levels using Western blot analysis. By calculating the Bax/Bcl-2 ratio, researchers can quantitatively assess the pro-apoptotic efficacy of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize representative quantitative data from Western blot analysis of Bax and Bcl-2 expression in cancer cells treated with a tanshinone compound. The data is presented as normalized densitometry units and the calculated Bax/Bcl-2 ratio. (Note: This data is illustrative and based on typical results observed with Tanshinone IIA, a closely related and more extensively studied compound, as specific quantitative data for this compound is limited in publicly available literature).
Table 1: Dose-Dependent Effect of a Tanshinone on Bax and Bcl-2 Expression
| Treatment (24 hours) | Bax (Normalized Densitometry Units) | Bcl-2 (Normalized Densitometry Units) | Bax/Bcl-2 Ratio |
| Control (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 |
| Tanshinone (5 µM) | 1.85 ± 0.12 | 0.65 ± 0.05 | 2.85 |
| Tanshinone (10 µM) | 2.90 ± 0.21 | 0.38 ± 0.04 | 7.63 |
| Tanshinone (20 µM) | 4.10 ± 0.35 | 0.21 ± 0.03 | 19.52 |
Table 2: Time-Dependent Effect of a Tanshinone (10 µM) on Bax and Bcl-2 Expression
| Treatment Duration | Bax (Normalized Densitometry Units) | Bcl-2 (Normalized Densitometry Units) | Bax/Bcl-2 Ratio |
| 0 hours (Control) | 1.00 ± 0.09 | 1.00 ± 0.06 | 1.00 |
| 12 hours | 1.52 ± 0.11 | 0.78 ± 0.05 | 1.95 |
| 24 hours | 2.88 ± 0.19 | 0.40 ± 0.04 | 7.20 |
| 48 hours | 3.95 ± 0.28 | 0.25 ± 0.03 | 15.80 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing and treating adherent cancer cell lines. Specific cell lines may require different media and supplements.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Preparation: Prepare fresh dilutions of this compound in complete growth medium from the stock solution. Ensure the final concentration of DMSO is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Once the cells reach the desired confluency, remove the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 12, 24, 48 hours).
Western Blot Analysis of Bax and Bcl-2
This protocol outlines the key steps for performing a Western blot to detect Bax and Bcl-2 proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Bax monoclonal antibody
-
Rabbit anti-Bcl-2 monoclonal antibody
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of Bax and Bcl-2 to the corresponding β-actin band intensity.
-
Calculate the Bax/Bcl-2 ratio for each treatment condition.
-
Caption: Western blot experimental workflow.
References
Application Notes and Protocols: Quantifying Caspase-3 mRNA Expression in Response to Tanshinone IIb Treatment using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone IIb, a bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), has garnered significant interest in pharmacological research due to its diverse therapeutic properties. Emerging studies suggest that this compound may exert anti-cancer effects by inducing apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells. A key effector in the apoptotic cascade is caspase-3, a protease that, once activated, orchestrates the degradation of cellular components. Therefore, quantifying the expression of the caspase-3 gene (CASP3) is a critical step in elucidating the molecular mechanisms of this compound's anti-tumor activity.
This document provides a detailed protocol for the quantification of caspase-3 mRNA expression in cultured cells following treatment with this compound, utilizing quantitative polymerase chain reaction (qPCR).
Signaling Pathway of Tanshinone-Induced Apoptosis
Tanshinone compounds, including this compound, are known to induce apoptosis through various signaling pathways. A predominant mechanism involves the modulation of the PI3K/Akt signaling cascade. By inhibiting the PI3K/Akt pathway, Tanshinones can lead to the downstream activation of pro-apoptotic proteins and the caspase cascade, culminating in the activation of caspase-3 and subsequent cell death.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
The overall experimental workflow for quantifying caspase-3 mRNA expression using qPCR is a multi-step process that requires careful execution to ensure data accuracy and reproducibility.
Caption: Experimental workflow for qPCR analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Treatment: Once cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48 hours) to allow for changes in gene expression.
Total RNA Extraction and Quantification
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quality and Quantity Assessment:
-
Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. A260/A280 ratios between 1.8 and 2.0 and A260/A230 ratios greater than 1.8 are generally considered acceptable.
-
Integrity: (Optional but recommended) Verify RNA integrity by running an aliquot of the RNA sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction by combining the isolated total RNA (e.g., 1 µg), reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor in a total volume of 20 µL.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with the following typical conditions:
-
25°C for 10 minutes (primer annealing)
-
50°C for 50 minutes (reverse transcription)
-
85°C for 5 minutes (enzyme inactivation)
-
-
cDNA Storage: The resulting complementary DNA (cDNA) can be stored at -20°C until use in the qPCR reaction.
Quantitative PCR (qPCR)
-
Primer Design/Selection: Use validated primers specific for the human caspase-3 gene (CASP3) and a stable housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Caspase-3 (CASP3) Forward Primer: 5'-GGAAGCGAATCAATGGACTCTGG-3'
-
Caspase-3 (CASP3) Reverse Primer: 5'-GCATCGACATCTGTACCAGACC-3'
-
β-actin Forward Primer: 5'-CACCATTGGCAATGAGCGGTTC-3'
-
β-actin Reverse Primer: 5'-AGGTCTTTGCGGATGTCCACGT-3'
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of Nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
Data Presentation
The following table summarizes hypothetical quantitative data for caspase-3 mRNA expression following this compound treatment. This data is for illustrative purposes and should be replaced with actual experimental results. The fold change is calculated relative to the vehicle control (DMSO).
| Treatment Group | Concentration (µM) | Mean Ct (Caspase-3) | Mean Ct (β-actin) | ΔCt (Caspase-3 - β-actin) | ΔΔCt (ΔCt_sample - ΔCt_control) | Fold Change (2-ΔΔCt) |
| Vehicle Control | 0 (DMSO) | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| This compound | 1 | 24.1 | 18.3 | 5.8 | -0.5 | 1.4 |
| This compound | 5 | 23.5 | 18.1 | 5.4 | -0.9 | 1.9 |
| This compound | 10 | 22.8 | 18.2 | 4.6 | -1.7 | 3.2 |
| This compound | 20 | 21.9 | 18.0 | 3.9 | -2.4 | 5.3 |
Data Analysis
The relative quantification of caspase-3 mRNA expression is determined using the ΔΔCt (delta-delta Ct) method . This method normalizes the expression of the target gene (caspase-3) to a reference gene (housekeeping gene) and compares the normalized expression in the treated samples to a control sample.
Step 1: Calculate the ΔCt (Delta Ct)
For each sample (both control and treated), calculate the difference between the Ct value of the target gene (caspase-3) and the Ct value of the housekeeping gene (e.g., β-actin).
ΔCt = Ct(Caspase-3) - Ct(β-actin)
Step 2: Calculate the ΔΔCt (Delta-Delta Ct)
For each treated sample, calculate the difference between its ΔCt and the ΔCt of the control sample.
ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)
Step 3: Calculate the Fold Change
The fold change in gene expression is calculated using the following formula:
Fold Change = 2-ΔΔCt
A fold change greater than 1 indicates an upregulation of gene expression, while a fold change less than 1 indicates downregulation.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of caspase-3 mRNA expression in response to this compound treatment using qPCR. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further investigate the pro-apoptotic mechanisms of this compound and its potential as a therapeutic agent in drug development. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying biological processes and the experimental design.
Application Notes: Immunofluorescence Staining for Neuronal Apoptosis with Tanshinone IIb
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tanshinone IIb (TSB), a major active constituent from Salvia miltiorrhiza, has demonstrated significant neuroprotective effects by inhibiting neuronal apoptosis.[1] This document provides detailed application notes and protocols for utilizing immunofluorescence staining to investigate the anti-apoptotic effects of this compound on neuronal cells. The methodologies outlined focus on the detection of key apoptosis markers, including cleaved caspase-3, the Bcl-2/Bax protein ratio, and DNA fragmentation via TUNEL assay. Furthermore, the involvement of the PI3K/Akt signaling pathway, a crucial regulator of neuronal survival, is explored.[2][3][4][5]
Key Apoptosis Markers and Signaling Pathways
Neuronal apoptosis, or programmed cell death, is a critical process in neurodegenerative diseases and ischemic brain injury.[6][7] Tanshinone IIA (a related compound) and this compound have been shown to exert their neuroprotective effects by modulating key players in the apoptotic cascade.[1][6][8][9][10]
-
Caspase-3 Activation: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation, through cleavage of the inactive zymogen, is a hallmark of apoptosis.[11] Immunofluorescence staining for cleaved caspase-3 allows for the direct visualization and quantification of apoptotic neurons.[12]
-
Bcl-2 Family Proteins: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.[13] An increase in the Bcl-2/Bax ratio is associated with cell survival, while a decrease promotes apoptosis.[14][15] this compound has been shown to suppress the elevation of Bax and the decrease of Bcl-2 protein levels.[1]
-
DNA Fragmentation: A later stage of apoptosis involves the fragmentation of nuclear DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a sensitive method to detect these DNA breaks in situ.[16][17][18] Studies have shown that Tanshinones can significantly reduce DNA laddering and the number of TUNEL-positive cells in models of neuronal injury.[1][8][9][19]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major pro-survival pathway in neurons.[2][3][4] Activation of this pathway can suppress apoptosis by modulating downstream targets, including Bcl-2 family proteins.[5] Natural neuroprotective agents often exert their effects by modulating the PI3K/Akt pathway.[4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the effects of this compound described in the literature. These tables are for illustrative purposes to demonstrate how to present quantitative data clearly.
Table 1: Effect of this compound on Apoptotic Marker Expression in Neurons
| Treatment Group | % Cleaved Caspase-3 Positive Cells (Mean ± SD) | Bcl-2/Bax Ratio (Mean ± SD) | % TUNEL Positive Cells (Mean ± SD) |
| Control (Vehicle) | 2.5 ± 0.8 | 1.0 ± 0.2 | 3.1 ± 1.1 |
| Apoptotic Stimulus | 45.2 ± 5.1 | 0.3 ± 0.1 | 52.8 ± 6.3 |
| Apoptotic Stimulus + this compound (1 µM) | 28.7 ± 3.5 | 0.6 ± 0.15 | 35.4 ± 4.2 |
| Apoptotic Stimulus + this compound (10 µM) | 15.1 ± 2.2 | 0.8 ± 0.2 | 18.9 ± 3.1 |
| Apoptotic Stimulus + this compound (50 µM) | 8.3 ± 1.5 | 1.2 ± 0.3 | 9.7 ± 2.0 |
Table 2: Effect of this compound on PI3K/Akt Pathway Activation
| Treatment Group | Phospho-Akt/Total Akt Ratio (Mean ± SD) |
| Control (Vehicle) | 1.0 ± 0.1 |
| Apoptotic Stimulus | 0.4 ± 0.05 |
| Apoptotic Stimulus + this compound (10 µM) | 0.8 ± 0.1 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cleaved Caspase-3, Bcl-2, and Bax in Cultured Neurons
This protocol is adapted for cultured neuronal cells.
Materials:
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Mouse anti-Bcl-2, Rabbit anti-Bax
-
Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Tween 20
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips coated with poly-L-lysine
-
Cultured neuronal cells treated with vehicle, apoptotic stimulus, and/or this compound
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells on poly-L-lysine coated coverslips. Treat cells with the desired concentrations of this compound and/or an apoptotic stimulus for the appropriate duration.
-
Fixation: Gently wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Protocol 2: TUNEL Assay for DNA Fragmentation in Neuronal Tissue Sections
This protocol is for use with cryopreserved brain tissue sections.
Materials:
-
Cryostat
-
Glass slides
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Proteinase K solution
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
DAPI
-
Mounting Medium
Procedure:
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.[12]
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 20-30 µm) using a cryostat. Mount the sections on glass slides.
-
Permeabilization: Wash the sections with PBS. Incubate with Proteinase K solution (e.g., 20 µg/mL in PBS) for 10-15 minutes at room temperature.[16] This step needs to be carefully optimized to avoid over-digestion.[18]
-
Washing: Wash the sections twice with PBS.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[16][20] Include a negative control (without TdT enzyme) and a positive control (pre-treated with DNase I).[16]
-
Washing: Wash the sections three times with PBS.
-
Counterstaining: Incubate the sections with DAPI solution to stain the nuclei.
-
Washing: Wash the sections twice with PBS.
-
Mounting: Mount the slides with a coverslip using an aqueous mounting medium.
-
Imaging: Analyze the sections under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizations
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone-IIA mediated neuroprotection by modulating neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In situ immunodetection of activated caspase-3 in apoptotic neurons in the developing nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunofluorescence staining – quantification of activated-caspase 3-positive cells in brain slices: [bio-protocol.org]
- 13. Bcl-2, Bax and Bcl-x expression in neuronal apoptosis: a study of mutant weaver and lurcher mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BAX Translocation Is a Critical Event in Neuronal Apoptosis: Regulation by Neuroprotectants, BCL-2, and Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Tanshinone inhibits neuronal cell apoptosis and inflammatory response in cerebral infarction rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for In Vitro Use of Tanshinone IIb Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Tanshinone IIb stock solutions for in vitro experimental applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound is a bioactive diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Like other members of the tanshinone family, this compound exhibits a range of pharmacological activities, including neuroprotective and potential anticancer effects. Its lipophilic nature necessitates careful preparation of stock solutions for use in aqueous cell culture media.
Physicochemical Properties and Solubility
Properly dissolving and storing this compound is critical for its effective use in in vitro assays. Due to its hydrophobicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Property | Value |
| CAS Number | 17397-93-2 |
| Molecular Formula | C₁₉H₁₈O₄ |
| Molecular Weight | 310.34 g/mol |
| Appearance | Red Powder |
| Solubility in Water | Insoluble |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Other Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Storage of Powder | 2-8°C, protected from light and air |
| Storage of DMSO Stock | -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS: 17397-93-2)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 3.10 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder into a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear with no visible particulates.
-
Sonication (Optional): If complete dissolution is not achieved by vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the stock solution from light.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[3]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental wells.
-
Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution.
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature, protected from light.
-
Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the this compound-DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Example Dilution (for a final concentration of 10 µM in 1 mL of medium):
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently but thoroughly by pipetting up and down.
-
The final DMSO concentration in this example will be 0.1%.
-
Mechanism of Action and Signaling Pathways
This compound has demonstrated biological activity in different contexts, primarily through the modulation of apoptosis-related signaling pathways.
Neuroprotective Effects via Inhibition of Apoptosis
This compound has been shown to exert neuroprotective effects by inhibiting apoptosis in neuronal cells.[4] This is achieved through the regulation of key proteins in the intrinsic apoptosis pathway. Specifically, this compound suppresses the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4]
This compound's neuroprotective mechanism.
Potential Anticancer Signaling Pathways
While research on the specific anticancer mechanisms of this compound is ongoing, the broader family of tanshinones is known to impact several key signaling pathways involved in cancer progression. It is plausible that this compound shares some of these mechanisms. These pathways are often interconnected and regulate cell proliferation, survival, and apoptosis.
Potential anticancer pathways of tanshinones.
Experimental Workflow Overview
The following diagram outlines a typical workflow for utilizing this compound in an in vitro cell-based assay.
Workflow for in vitro this compound experiments.
References
- 1. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
Application Notes and Protocols for Tanshinone IIb Delivery in In Vivo Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, necessitating the development of effective neuroprotective therapies. Tanshinone IIb (Tan-IIb), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. However, its clinical translation is hampered by poor water solubility and limited bioavailability across the blood-brain barrier (BBB). This document provides detailed application notes and experimental protocols for the formulation and in vivo delivery of this compound in rodent models of ischemic stroke, summarizing key quantitative data and outlining the underlying neuroprotective mechanisms.
Data Presentation: Efficacy of this compound in Stroke Models
The neuroprotective effects of this compound and the closely related Tanshinone IIA have been demonstrated in various preclinical stroke models. The following tables summarize the quantitative outcomes from key studies.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficits
| Animal Model | Stroke Induction | Treatment Regimen | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Mouse | Transient MCAO | This compound | 37% | Significant decrease in neurological deficit | [1][2] |
| Rat | MCAO | 5 mg/kg Tan-IIb (i.p.) | Significant reduction | N/A | [3] |
| Rat | MCAO | 25 mg/kg Tan-IIb (i.p.) | Significant reduction | N/A | [3] |
MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal
Table 2: Efficacy of Tanshinone IIA (a related compound) Formulations in Stroke Models
| Animal Model | Stroke Induction | Treatment Formulation | Key Findings | Reference |
| Rat | Focal Cerebral Ischemia | Tanshinone IIA (TSA) | Reduced neurological score and infarct volume | [4] |
| Rat | MCAO/Reperfusion | Sodium tanshinone IIA sulfonate (STS) | Significantly reduced infarct area and neurological deficit scores | [5] |
| Pig | Ischemic Stroke | Tan IIA-loaded PLGA nanoparticles | Reduced lesion volume, midline shift, and white matter damage | [6] |
| Rat | I/R Injury | Tanshinone IIA (TSA) | Decreased neurological scores and cerebral infarct volumes | [7] |
I/R: Ischemia/Reperfusion; PLGA: Poly(lactic-co-glycolic acid)
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles
Due to its lipophilic nature, encapsulating this compound in nanoparticles is crucial for in vivo delivery. Below is a generalized protocol for preparing Tan-IIb loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsification-solvent evaporation method. This method is widely applicable for hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in dichloromethane. The ratio of drug to polymer can be optimized to achieve desired loading.
-
Emulsification: Add the organic phase dropwise to a continuously stirred aqueous PVA solution. The PVA acts as a surfactant to stabilize the emulsion.
-
Sonication: Immediately sonicate the mixture using a probe sonicator on ice to create a nanoemulsion. Sonication parameters (power and duration) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Transfer the nanoemulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Surgical instruments (scissors, forceps)
-
Operating microscope
-
4-0 nylon monofilament with a rounded tip
-
Suture materials
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad. Secure the animal in a supine position.
-
Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Occluder Insertion: Make a small incision in the CCA. Insert the 4-0 nylon monofilament through the incision into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Occlusion and Reperfusion: For transient MCAO, the filament is left in place for a predetermined duration (e.g., 60-120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
Neurological Deficit Scoring
Neurological function should be assessed at various time points post-MCAO. The Modified Neurological Severity Score (mNSS) is a composite score widely used for this purpose.[1]
Table 3: Modified Neurological Severity Score (mNSS) for Rats (18-point scale)
| Test Category | Test | Scoring Criteria |
| Motor Tests | Raising rat by the tail | 0: Normal extension of all limbs1: Flexion of contralateral forelimb2: Flexion of contralateral hindlimb3: Circling towards the paretic side |
| Walking on the floor | 0: Normal gait1: Inability to walk straight | |
| Sensory Tests | Placing and proprioceptive tests | 0: Normal1: Deficit |
| Beam Balance Tests | Balancing on a narrow beam | 0: Balances with a steady posture1: Grasps side of the beam2: One or more limbs slip off the beam3: Attempts to balance but falls4: Drapes over the beam or falls |
| Reflexes and Abnormal Movements | Pinna reflex, corneal reflex, startle reflex | 0: Present1: Absent |
| Seizures, myoclonus, myodystonia | 0: Absent1: Present |
A higher score indicates a more severe neurological deficit.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways.
Anti-Apoptotic Pathway
Ischemic stroke triggers a cascade of apoptotic cell death in the penumbral region. This compound has been shown to inhibit apoptosis by modulating the expression of key regulatory proteins.[8] It suppresses the expression of the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2, thereby inhibiting the activation of downstream executioner caspases like caspase-3.[8]
Antioxidant and Anti-inflammatory Pathways
Tanshinone IIA, a closely related compound, has been shown to exert its neuroprotective effects by activating the Keap1-Nrf2/ARE signaling pathway, a critical endogenous antioxidant response system. It is plausible that this compound shares this mechanism. Additionally, Tanshinones have been found to inhibit inflammatory responses by suppressing the TLR4/NF-κB signaling pathway.
References
- 1. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Promotes Axonal Regeneration in Rats with Focal Cerebral Ischemia Through the Inhibition of Nogo-A/NgR1/RhoA/ROCKII/MLC Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium tanshinone IIA sulfonate ameliorates cerebral ischemic injury through regulation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA-Loaded Nanoparticle and Neural Stem Cell Therapy Enhances Recovery in a Pig Ischemic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Identification of Tanshinone IIB Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshinone IIB (TSB) is a significant bioactive diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen). Danshen is a traditional Chinese medicine widely used for the treatment of cardiovascular and cerebrovascular diseases.[1] this compound itself is a primary hydroxylated metabolite of Tanshinone IIA, another major active component of Danshen.[2][3] Understanding the metabolic fate of this compound is critical for comprehending its pharmacokinetic profile, efficacy, and potential toxicity. This application note provides detailed protocols and analytical techniques, primarily focusing on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), for the robust identification and characterization of this compound metabolites in various biological matrices.
Overview of Tanshinone Metabolism
Tanshinones generally undergo extensive Phase I and Phase II metabolism.[4][5]
-
Phase I Metabolism: The primary reactions include hydroxylation, dehydrogenation, and oxidation, often dependent on the degree of saturation in the molecule's ring structures.[6][7] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, with isoforms like CYP1A2, CYP2A6, CYP2C19, and CYP3A4 being major contributors.[5][8] For instance, Tanshinone IIA is metabolized to hydroxylated metabolites like this compound, hydroxytanshinone IIA, and przewaquinone A.[2][3]
-
Phase II Metabolism: Following Phase I reactions, tanshinones and their metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The most common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[4]
Based on the established metabolic pathways of similar tanshinones, this compound is expected to undergo further oxidation or glucuronidation.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
A generalized workflow for metabolite identification is essential for reproducible results. The process involves sample collection and preparation, followed by analytical detection and data interpretation.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of tanshinone IIA metabolites in rat liver microsomes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Charactering the metabolism of cryptotanshinone by human P450 enzymes and uridine diphosphate glucuronosyltransferases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the metabolic difference of seven tanshinones using high-performance liquid chromatography/multi-stage mass spectrometry with data-dependent acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Tanshinone IIA, Cryptotanshinone and Tanshinone I from Radix Salvia Miltiorrhiza in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Tanshinone IIB Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Tanshinone IIB in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound, like other tanshinones, is a lipophilic compound.[1] This means it has poor water solubility but is soluble in organic solvents.[2] For cell culture purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare a stock solution.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, dissolve your this compound powder in 100% DMSO. For example, to make a 10 mM stock solution, you would dissolve 3.10 mg of this compound (Molecular Weight: 310.35 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution at -20°C or -80°C to maintain stability.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some sensitive cell lines may be affected by concentrations as low as 0.1%.[4] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.[4]
Q4: Are there advanced methods to improve the aqueous solubility of this compound?
A4: Yes, several techniques have been developed to enhance the bioavailability and solubility of poorly soluble drugs like tanshinones. These are generally more complex than using a simple DMSO stock and may require specialized formulation expertise. Methods include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can significantly improve its aqueous solubility.[5][6]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier (like PVP K-30 or Poloxamer 407) can enhance its dissolution rate.[7][8]
-
Nanoparticle Formulations: Loading this compound into lipid-based nanoparticles or nanocapsules can improve its solubility and stability in aqueous media.[1][9][10]
Troubleshooting Guide: Precipitation in Cell Culture
Issue: I observed a precipitate after diluting my this compound DMSO stock solution into the cell culture medium. What went wrong and how can I fix it?
This is a common problem when diluting a hydrophobic compound from an organic solvent into an aqueous solution. The precipitate consists of the compound "crashing out" of the solution because it is no longer soluble at that concentration in the aqueous environment.
Below is a step-by-step guide to troubleshoot and prevent this issue.
Step 1: Verify DMSO and Compound Concentrations
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your culture medium is below the cytotoxic level for your cells (typically <0.5%) but high enough to maintain the compound's solubility.[4] If the final DMSO concentration is too low, the compound will precipitate.
-
Final Compound Concentration: Higher final concentrations of this compound are more likely to precipitate.[4] If you are using a very high concentration, you may be exceeding its solubility limit in the final medium, even with DMSO present.
Step 2: Optimize the Dilution Method
-
Avoid Direct Dilution: Do not add a small volume of highly concentrated DMSO stock directly into a large volume of media. This rapid change in solvent environment causes immediate precipitation.
-
Use Serial or Stepwise Dilution:
-
Pre-warm your cell culture medium to 37°C. Temperature can affect solubility.[4]
-
Pipette the required volume of your DMSO stock solution into a sterile microcentrifuge tube.
-
Add an equal volume of pre-warmed medium to the DMSO stock and mix gently by pipetting.
-
Continue to add increasing volumes of medium to this intermediate dilution, mixing after each addition, before transferring the final solution to your culture vessel.
-
Step 3: Consider Media Components
-
Serum Content: The presence of proteins in Fetal Bovine Serum (FBS) can help stabilize hydrophobic compounds and prevent precipitation.[4] If working with low-serum or serum-free media, precipitation is more likely. Consider if temporarily increasing the serum concentration during treatment is an option for your experiment.
Step 4: Visual Inspection
-
Microscopic Examination: After preparing your final working solution, inspect it under a microscope. If you see small crystals or amorphous particles, the compound has precipitated. This can lead to inaccurate effective concentrations and inconsistent experimental results.
Quantitative Data: Solubility of Tanshinones
The following table summarizes the solubility data for Tanshinone IIA and Cryptotanshinone, which are structurally similar to this compound and serve as a useful reference.
| Compound | Solvent | Solubility | Reference |
| Cryptotanshinone | Water | 0.00976 mg/mL | [3][11] |
| Cryptotanshinone | Dimethyl Sulfoxide | Very Soluble | [3][11] |
| Cryptotanshinone | Methanol, Ethanol | Very Soluble | [3][11] |
| Tanshinone IIA | Water | Poorly Soluble | [2] |
| Tanshinone IIA | DMSO | ≥3.42 mg/mL | [12] |
Experimental Protocols
Protocol: Preparation of this compound for Cell Culture Experiments
-
Prepare 10 mM Stock Solution:
-
Weigh out 3.10 mg of this compound powder.
-
Add 1 mL of 100% sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Solution (Example: 10 µM final concentration in 10 mL media):
-
Determine the maximum tolerable DMSO concentration for your cells (e.g., 0.1%). This means the total volume of DMSO added to the 10 mL of media should not exceed 10 µL.
-
Calculate the required volume of the 10 mM stock solution:
-
(Final Concentration x Final Volume) / Stock Concentration = Volume of Stock
-
(10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Since the required volume of the stock solution (10 µL) results in a 0.1% DMSO concentration (10 µL in 10 mL), this is acceptable for most cell lines.
-
Dilution Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Pipette 10 µL of the 10 mM this compound stock into a sterile tube.
-
Add ~100 µL of the pre-warmed medium to the tube and mix gently.
-
Transfer this intermediate dilution into the final 10 mL of medium and swirl gently to ensure even distribution.
-
Immediately add the medicated medium to your cells.
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for cell culture.
Troubleshooting Logic Diagram
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Overcoming the Low In Vivo Bioavailability of Tanshinone IIb
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Tanshinone IIb. Due to the structural and pharmacological similarities between Tanshinone IIa and this compound, data and strategies for Tanshinone IIa are often extrapolated to this compound, a practice reflected in this guide.[1]
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: The low oral bioavailability of this compound is primarily attributed to its poor water solubility and low dissolution rate, which limits its absorption in the gastrointestinal tract. Furthermore, it may undergo first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
Q2: What are the most common strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of tanshinones. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve the dissolution rate and absorption.
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as lipid-based nanoparticles or nanostructured lipid carriers, can increase its solubility and facilitate transport across the intestinal barrier.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid, enhancing the solubilization and absorption of lipophilic drugs.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.
Q3: Can you provide a summary of the reported improvements in bioavailability for different formulations?
A3: Yes, the table below summarizes the pharmacokinetic improvements observed in rat models for various Tanshinone IIa formulations, which are considered indicative for this compound.
| Formulation Strategy | Carrier/Key Components | Animal Model | Key Pharmacokinetic Parameter Improvement (vs. Free Drug) | Reference |
| Solid Dispersion | Silica Nanoparticles | Rats | ~1.27-fold increase in AUC | |
| Solid Dispersion | Poloxamer 188 | Rats | Significant increase in dissolution rate | |
| Lipid Nanocapsules | - | Rats | ~3.6-fold increase in AUC | |
| SMEDDS | Medium Chain Triglycerides (MCT) | Rats | Significant increase in solubility and absorption |
AUC (Area Under the Curve) is a measure of total drug exposure over time.
Troubleshooting Guide
Problem: Inconsistent or low plasma concentrations of this compound in my in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the administered compound. | Ensure the formulation is appropriate for oral delivery. Consider using a solubilizing agent or one of the advanced formulation strategies mentioned in the FAQs. |
| Degradation of the compound. | Tanshinones can be sensitive to light and temperature. Store the compound and its formulations under appropriate conditions (cool, dark place). Prepare formulations fresh if possible. |
| Improper oral administration technique. | Review your oral gavage protocol. Ensure the gavage needle is of the correct size for the animal and the administration is performed without causing undue stress or injury, which can affect absorption.[2][3][4] |
| Suboptimal blood sampling and processing. | Follow a strict and consistent blood sampling protocol. Use appropriate anticoagulants and process the plasma promptly to prevent degradation of the analyte. |
Problem: My novel formulation does not show the expected improvement in bioavailability.
| Possible Cause | Troubleshooting Step |
| Suboptimal formulation parameters. | Re-evaluate the composition of your formulation (e.g., drug-to-carrier ratio in solid dispersions, oil/surfactant ratio in SMEDDS). Characterize the formulation in vitro (e.g., particle size, encapsulation efficiency, dissolution profile) before in vivo studies. |
| In vivo instability of the formulation. | The formulation may not be stable in the gastrointestinal environment. Consider incorporating protective polymers or coatings. |
| Interaction with animal diet. | The composition of the animal feed can influence drug absorption. Ensure a standardized diet is used across all experimental groups. |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a round-bottom flask. A common drug-to-carrier ratio to start with is 1:5 (w/w).
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a thin film is formed on the flask wall, dry the solid dispersion further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and store it in a desiccator.
In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight (12 hours) before oral administration, with free access to water.
Dosing:
-
Weigh each rat accurately on the day of the experiment.
-
Prepare the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose sodium) or the free drug suspension.
-
Administer the formulation orally via gavage. For rats, a 16-18 gauge, 2-3 inch gavage needle is typically appropriate.[4] The dosing volume should not exceed 10-20 mL/kg body weight.[4]
-
Record the exact time of administration for each animal.
Blood Sampling:
-
Collect blood samples from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
For each time point, collect approximately 0.2-0.3 mL of blood into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean microcentrifuge tube and store at -80°C until analysis.
Plasma Sample Analysis (LC-MS/MS):
-
Protein precipitation is a common method for sample preparation. Add a threefold volume of acetonitrile (containing an internal standard) to the plasma sample.
-
Vortex the mixture for 5 minutes and then centrifuge at 14,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system for quantification of this compound.
Visualizations
Signaling Pathways Modulated by Tanshinones
Tanshinones have been shown to exert their biological effects, such as anti-cancer and cardioprotective activities, by modulating various signaling pathways. The following diagrams illustrate the key pathways affected by Tanshinone IIa, which are likely relevant for this compound.
Experimental Workflow
References
Technical Support Center: Optimizing Tanshinone IIB Dosage for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone IIB for neuroprotection. Given that research on this compound is emerging, data from the more extensively studied Tanshinone IIA is included to provide a robust framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for in vitro neuroprotection assays with this compound?
A1: For in vitro studies, a concentration range of 1 µM to 20 µM is a common starting point for assessing the neuroprotective effects of Tanshinones.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. One study on Tanshinone IIA, a closely related compound, found that concentrations of 5, 10, and 20 µM inhibited cell proliferation in a dose-dependent manner.[2]
Q2: What are some common in vivo models used to assess the neuroprotective effects of Tanshinones?
A2: Common in vivo models include:
-
Middle Cerebral Artery Occlusion (MCAO): This model is widely used to mimic ischemic stroke.[3][4]
-
6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model: This model is used to study the neuroprotective effects of compounds in the context of Parkinson's disease.[5]
-
Amyloid-beta (Aβ) injection model for Alzheimer's disease: This model involves injecting Aβ into the hippocampus to mimic Alzheimer's disease pathology.[6]
-
Lithium chloride-pilocarpine-induced epilepsy model: This model is used to study the effects of compounds on epilepsy and associated cognitive impairment.[7]
Q3: What are the known mechanisms of neuroprotection for Tanshinones?
A3: Tanshinones, including Tanshinone IIA, exert neuroprotective effects through multiple mechanisms:
-
Anti-inflammatory effects: They can inhibit the activation of microglia and astrocytes and reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][8][9][10] This is often mediated through the inhibition of signaling pathways such as the NF-κB pathway.[4][5][9]
-
Antioxidant properties: Tanshinones can combat oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.[8][10][11][12]
-
Anti-apoptotic effects: They can inhibit neuronal apoptosis by regulating the expression of apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3.[11][13][14]
-
Blood-Brain Barrier (BBB) protection: Tanshinone IIA has been shown to attenuate BBB permeability.[11][12]
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Aqueous Media
-
Problem: this compound is a lipophilic compound with poor water solubility, which can lead to precipitation in cell culture media or inaccurate dosing in vivo.
-
Solution:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Nanoparticle encapsulation: Encapsulating this compound in nanoparticles, such as PLGA-PEG, can improve its solubility and bioavailability.[15][16]
-
Issue 2: Inconsistent or No Neuroprotective Effect Observed
-
Problem: Failure to observe a neuroprotective effect can be due to various factors, from dosage to experimental timing.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound compound.
-
Optimize Dosage: Perform a comprehensive dose-response study. The effective dose may be narrow. For instance, in a study with Tanshinone IIA, a 25 mg/kg dose was found to be more effective than 40 mg/kg.[13]
-
Timing of Administration: The therapeutic window for neuroprotection can be critical. In a cerebral ischemia model, administering Tanshinone IIA 10 minutes after MCAO was most effective.[3][13]
-
Check Experimental Model: Ensure your disease model is robust and consistently produces the expected pathology.
-
Issue 3: Observed Cytotoxicity at Higher Concentrations
-
Problem: High concentrations of Tanshinones can be cytotoxic.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which 50% of the cells are viable.
-
Use a Lower Dose Range: Based on the IC50 value, select a non-toxic concentration range for your neuroprotection experiments. Some studies have shown that while lower concentrations of Tanshinone IIA (1 µM and 5 µM) promote osteogenesis, a higher dose (20 µM) can be inhibitory.[1]
-
Data Presentation
Table 1: In Vivo Dosages of Tanshinone IIA in Neuroprotection Studies
| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| MCAO Rats | Tanshinone IIA | 3 and 9 mg/kg | Tail Vein Injection | Significant reduction in infarct volume | [4] |
| MCAO Rats | Tanshinone IIA | 25 mg/kg | Intraperitoneal | Reduced infarct volume and brain water content | [3][13] |
| Epilepsy Rats | Tanshinone IIA | 20, 40, 80 mg/kg | - | Improved cognitive impairment | [7] |
| Parkinson's Rats | Tanshinone IIA | 100 mg/kg | - | Improved motor parameters | [5] |
| Alzheimer's Mice | Tanshinone IIA | 5 and 20 mg/kg | - | Prevented spatial learning and memory deficits | [9] |
Table 2: In Vitro Concentrations of Tanshinones in Neuroprotection Studies
| Cell Line | Compound | Concentration | Key Findings | Reference |
| Rat Cortical Neurons | This compound | Not specified | Inhibited staurosporine-induced cytotoxicity and apoptosis | [14] |
| SH-SY5Y Cells | Salvia miltiorrhiza extract | 0.01, 0.1, 0.2 mg/ml | Attenuated Aβ25-35-induced cell death | [17] |
| BV2 and U87 cells | Tanshinone IIA | Not specified | Suppressed pro-inflammatory cytokine production | [9] |
| Neural Stem Cells | Tanshinone IIA-NPs | 33 µM | Reduced viability at this concentration | [16] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.
-
Toxin Induction: Induce neurotoxicity using a known neurotoxin (e.g., staurosporine, glutamate, or Aβ oligomers).
-
This compound Treatment: Co-treat the neurons with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) and the neurotoxin.
-
Viability Assessment: After 24-48 hours, assess cell viability using an MTT or LDH assay.
-
Apoptosis Assessment: Measure apoptosis using methods like TUNEL staining or Western blotting for cleaved caspase-3.[13][14]
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 2 hours), followed by reperfusion.[3]
-
This compound Administration: Administer this compound at the desired dosage (e.g., 25 mg/kg, i.p.) at a specific time point relative to the MCAO procedure (e.g., 10 minutes after MCAO).[3][13]
-
Neurological Deficit Scoring: Assess neurological deficits at various time points after reperfusion.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[3]
-
Histology and Molecular Analysis: Perform immunohistochemistry for markers of inflammation (e.g., Iba1 for microglia) and apoptosis (e.g., TUNEL), and Western blotting for signaling pathway proteins.[4][13]
Visualizations
Caption: Key signaling pathways modulated by this compound for neuroprotection.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection of Tanshinone IIA against Cerebral Ischemia/Reperfusion Injury through Inhibition of Macrophage Migration Inhibitory Factor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of tanshinone IIA in experimental model of Parkinson disease in rats - Arabian Journal of Chemistry [arabjchem.org]
- 6. Tanshinone IIA decreases the levels of inflammation induced by Aβ1-42 in brain tissues of Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the mechanism of tanshinone IIA to improve cognitive function via synaptic plasticity in epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Tanshinone-IIA mediated neuroprotection by modulating neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA: A phytochemical as a promising drug candidate for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nano-encapsulated tanshinone IIA in PLGA-PEG-COOH inhibit... [degruyterbrill.com]
- 16. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotection against Aβ25-35-induced apoptosis by Salvia miltiorrhiza extract in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tanshinone In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in in vivo experiments with Tanshinone IIb and related compounds like Tanshinone IIA. Given the extensive research on Tanshinone IIA and its shared structural properties with this compound, it serves as a well-documented proxy for addressing common experimental hurdles.
Section 1: Formulation and Administration Challenges
This section addresses the most common initial challenge: preparing a stable and bioavailable formulation for animal administration.
Q1: Why is my this compound/IIA solution precipitating during preparation or administration?
A: This is the most frequently encountered issue and is almost certainly due to the extremely poor water solubility of Tanshinone IIA and other related fat-soluble tanshinones.[1][2][3][4] The molecular structure of Tanshinone IIA makes it highly lipophilic and practically insoluble in aqueous vehicles.[3]
Troubleshooting Steps:
-
Vehicle Selection: Avoid using purely aqueous vehicles like saline or PBS. The compound will not dissolve.
-
Co-solvents: Employing a co-solvent system is a common strategy. However, precipitation can still occur upon dilution in the bloodstream after injection.
-
Advanced Formulations: For reliable results, especially in oral administration studies, consider advanced formulation strategies designed to enhance solubility and prevent precipitation.[5] These are discussed in detail in Q4 .
Q2: What is the best vehicle for administering this compound/IIA to my animal models?
A: The choice of vehicle is critical and depends on the route of administration (e.g., oral gavage, intraperitoneal, intravenous). There is no single "best" vehicle; the goal is to create a stable, homogenous, and administrable formulation.
Commonly Used Vehicles for Poorly Soluble Compounds:
| Vehicle Component | Type | Route | Considerations |
| Methyl Cellulose (MC) or Carboxymethyl Cellulose (CMC) | Suspending Agent | Oral | Forms a suspension, not a solution. Requires vigorous mixing to ensure dose uniformity. A common choice for toxicology studies.[6][7] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Oral, IP | Can improve solubility, but dilution with aqueous fluids can still cause precipitation.[7] |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | IP, IV (with caution) | Excellent solubilizer, but can have its own biological effects and toxicity at higher concentrations. Must be diluted significantly for IV use. Note that some tanshinones show instability in DMSO.[8] |
| Tween 80 / Poloxamer 188 | Surfactant | Oral, IV | Used at low concentrations to improve wetting and maintain suspension stability.[6] |
| Corn Oil / Sesame Oil | Lipid Vehicle | Oral, IP | Suitable for highly lipophilic compounds. May affect absorption rates. |
Recommendation Workflow:
For initial efficacy studies via oral gavage, a suspension in 0.5% - 1% methyl cellulose or CMC is a standard starting point.[6] For intravenous or intraperitoneal routes, a solution using a co-solvent system (e.g., DMSO/PEG/Saline) is often necessary, but requires careful validation to check for precipitation upon dilution.
Q3: My compound shows potent activity in vitro but is not effective in vivo, even at high doses. What is the likely cause?
A: This discrepancy is a classic problem in drug development and, for tanshinones, is overwhelmingly caused by low oral bioavailability .[1][2] This means that even when a high dose is administered, very little of the active compound reaches the systemic circulation to exert its effect.
Primary Reasons for Low Bioavailability:
-
Poor Solubility: The compound cannot dissolve effectively in gastrointestinal fluids, which is a prerequisite for absorption.[2]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it can reach the rest of the body.[1]
-
Poor Permeability: The compound may not efficiently cross the intestinal wall.[1]
The logical workflow below can help diagnose issues with poor in vivo efficacy.
Section 2: Pharmacokinetics and Bioanalysis
This section covers strategies to improve bioavailability and methods for analyzing tanshinones in biological samples.
Q4: How can I improve the oral bioavailability of this compound/IIA?
A: Improving bioavailability requires advanced formulation strategies that increase the dissolution rate and absorption of the drug. Several methods have proven effective for Tanshinone IIA.[9]
Effective Bioavailability Enhancement Strategies:
| Formulation Strategy | Carrier/Method | Fold Increase in Bioavailability (AUC) | Reference |
| Lipid Nanocapsules (LNCs) | Phase-inversion method | ~3.6-fold increase vs. suspension | [1] |
| Solid Dispersions | Silica Nanoparticles | ~1.27-fold increase vs. pure drug | [2][10] |
| Solid Dispersions | Sodium Alginate | Significantly enhanced dissolution and activity | [9] |
| Cyclodextrin Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~3.42 to 3.71-fold increase vs. pure drug | [11][12] |
Protocol 1: Preparation of a Tanshinone/HP-β-Cyclodextrin Inclusion Complex
This protocol is adapted from methodologies shown to significantly improve bioavailability.[11]
-
Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (e.g., 0.4 g/mL).
-
Mixing: Add Tanshinone IIA powder to the HP-β-CD solution at a weight ratio of 1:7 (Drug:Cyclodextrin).
-
Incubation: Stir the mixture vigorously at a controlled temperature (e.g., 50°C) for a set duration (e.g., 2 hours).
-
Isolation: The resulting solution contains the inclusion complex. This can be used directly or lyophilized to a powder for later reconstitution.
-
Validation: Characterize the complex using techniques like DSC or FTIR to confirm encapsulation and test the dissolution profile in vitro before proceeding to in vivo studies.
Q5: What are the typical pharmacokinetic (PK) parameters for Tanshinones?
A: The pharmacokinetics of tanshinones are characterized by rapid absorption and elimination. After intravenous administration in animal models, the concentration-time course often fits a two-compartment or multi-compartment model.[13] This typically involves a very fast initial distribution phase with a half-life under 10 minutes, followed by a slower elimination phase with a half-life of 1-3 hours.[13] Oral bioavailability is generally low.[14]
Q6: How can I measure Tanshinone levels in plasma samples?
A: The standard method for quantifying tanshinones in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique provides the necessary sensitivity and selectivity.[15][16]
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This is a general protein precipitation protocol, a common and effective method for preparing plasma samples.[15][17]
-
Sample Collection: Collect blood from animals into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge immediately to separate the plasma. Store plasma at -80°C until analysis.
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard: Add a known concentration of an internal standard (IS) to a small volume of plasma (e.g., 100 µL). The IS should be a structurally similar compound not present in the sample (e.g., a deuterated version or another tanshinone).
-
Protein Precipitation: Add 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample. Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Drying (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the LC-MS mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis. A calibration curve must be prepared by spiking known concentrations of the drug into blank plasma and processing it in the same manner.[15]
Section 3: Efficacy and Mechanism of Action
This section explores potential reasons for a lack of efficacy and provides an overview of the key signaling pathways modulated by tanshinones.
Q7: I have improved my formulation, but the expected anti-inflammatory or anti-tumor effects are still not observed. What else should I check?
A: If formulation and bioavailability issues have been addressed, consider these factors:
-
Compound Stability: Tanshinones can be unstable in certain conditions. For example, cryptotanshinone and dihydrotanshinone have been shown to degrade in DMSO, converting to Tanshinone IIA and Tanshinone I, respectively.[8] All tanshinones showed some degradation in aqueous solutions after 24 hours.[8] Ensure your formulation is prepared fresh and that the compound is stable throughout the experiment.
-
Dosing Regimen: The dose and frequency may be suboptimal. Due to the rapid clearance of tanshinones, more frequent dosing might be necessary to maintain therapeutic concentrations.[13]
-
Animal Model: The chosen animal model may not be appropriate, or the disease induction may not be robust enough to see a therapeutic effect.
-
Mechanism of Action: Ensure that the endpoints you are measuring are relevant to the compound's mechanism of action. Tanshinones modulate multiple pathways, and the dominant effect can be context-dependent.
Q8: What are the key signaling pathways modulated by Tanshinones?
A: Tanshinone IIA has been shown to exert its anti-inflammatory, anti-oxidant, and anti-tumor effects by modulating several critical signaling pathways.[18] These are central to its therapeutic potential in cardiovascular disease, cancer, and neurodegenerative disorders.[18][19]
Key Modulated Pathways:
-
NF-κB Pathway: Tanshinone IIA often inhibits the TLR/NF-κB and MAPKs/NF-κB signaling pathways, which are central regulators of inflammation.[18][20] This reduces the production of pro-inflammatory cytokines.
-
PI3K/Akt Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Tanshinone IIA has been shown to inhibit PI3K/Akt signaling, leading to the induction of apoptosis (programmed cell death) in tumor cells.[19][20][21]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses. Tanshinone IIA can modulate this pathway to exert neuroprotective and anti-inflammatory effects.[18][20]
-
Ferroptosis Pathway: Recent studies show Tanshinone IIA can induce a form of iron-dependent cell death called ferroptosis in tumor cells, potentially via the PERK-ATF4-HSPA5 pathway.[22]
References
- 1. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 4. Tanshinone IIA Microemulsion Protects against Cerebral Ischemia Reperfusion Injury via Regulating H3K18ac and H4K8ac In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 8. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Insight into the pharmacokinetic behavior of tanshinone IIA in the treatment of Crohn's disease: comparative data for tanshinone IIA and its two glucuronidated metabolites in normal and recurrent colitis models after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Sodium Tanshinone IIA Sulfonate in human plasma by LC-MS/MS and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of sodium tanshinone IIA sulfonate in plasma by liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Tanshinone IIb Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone IIb. The information provided is designed to address common stability issues encountered during experiments involving aqueous solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that influence its stability in aqueous solutions?
A1: this compound, like other tanshinones, is susceptible to degradation in aqueous environments. The primary factors influencing its stability are:
-
pH: this compound is more stable in acidic to neutral pH ranges. Alkaline conditions can accelerate its degradation.
-
Temperature: Elevated temperatures significantly increase the degradation rate of tanshinones.[1] It is crucial to store stock solutions and experimental samples at low temperatures.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[1] Solutions should be protected from light by using amber vials or covering containers with aluminum foil.
-
Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation of the quinone structure.
Q2: I am observing a change in the color of my this compound solution over time. Is this an indication of degradation?
A2: Yes, a change in the color of your this compound solution, often from a reddish-orange to a lighter or different hue, can be a visual indicator of degradation. This is due to the alteration of the chromophore in the molecule's structure. However, visual inspection alone is not a quantitative measure of stability. It is essential to use analytical techniques like HPLC to accurately assess the concentration of the intact drug.
Q3: What are the likely degradation products of this compound, and are they biologically active?
A3: While specific degradation pathways for this compound are not as extensively studied as those for Tanshinone IIA, it is plausible that it undergoes similar degradation patterns, which may include oxidation and rearrangement of the furanoditerpenoid quinone structure. The biological activity of these degradation products is not well-characterized and could differ significantly from the parent compound, potentially leading to confounding experimental results. Therefore, minimizing degradation is critical for data integrity.
Q4: How can I improve the stability of this compound in my cell culture experiments?
A4: Stabilizing lipophilic compounds like this compound in aqueous cell culture media can be challenging. Here are some strategies:
-
Use of a Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and store it at -20°C or -80°C. Dilute the stock solution into the cell culture medium immediately before use to minimize the time the compound spends in the aqueous environment.
-
Complexation with Cyclodextrins: Encapsulating this compound with cyclodextrins can enhance its aqueous solubility and stability.
-
Formulation with Solubilizing Agents: The use of biocompatible solubilizing agents or nanoemulsions can help maintain the stability of lipophilic drugs in culture media.
-
Control of Experimental Conditions: Maintain a stable pH of the culture medium and protect the plates from direct light exposure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the stock solution over time. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at ≤ -20°C and protect from light. Verify the concentration of the stock solution by HPLC before each experiment. |
| Low or no biological activity observed in an experiment. | Significant degradation of this compound in the working solution. | Prepare working solutions immediately before use. Minimize the incubation time in aqueous buffer or media if possible. Consider using a stabilizing agent (see FAQs). Perform a time-course stability study of this compound in your specific experimental medium. |
| Precipitation of this compound in the aqueous solution. | Poor aqueous solubility. | Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is non-toxic to the cells. Use a solubilizing agent or formulation strategy like cyclodextrin complexation. |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure separation of the parent compound from all degradants. |
Data on Factors Affecting Tanshinone Stability
While specific quantitative data for this compound is limited, the following table summarizes the general stability of tanshinones under various conditions, primarily based on studies of the closely related Tanshinone IIA.
| Condition | Observation | Implication for this compound |
| High Temperature | Degradation of Tanshinone IIA fits pseudo-first-order kinetics, with an activation energy of 82.74 kJ/mol.[1] | Expect significant degradation at elevated temperatures. Storage at low temperatures is critical. |
| Light Exposure | Tanshinone IIA is unstable under light conditions.[1] | Protect all solutions containing this compound from light. |
| pH | Stability of tanshinones is pH-dependent. | Maintain a pH in the slightly acidic to neutral range for optimal stability. |
| Aqueous Solution | The concentration of various tanshinones, including Tanshinone IIA, decreased after 24 hours in an aqueous solution.[2] | Minimize the time this compound is in an aqueous solution. Prepare fresh solutions for experiments. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and experimental conditions.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
2. Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Start with a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
A typical starting gradient could be:
-
0-20 min: 50-90% organic component
-
20-25 min: 90% organic component
-
25-30 min: Return to 50% organic component
-
3. Detection:
-
Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer or a PDA detector. Set the detector to this wavelength.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the mobile phase to a working concentration.
5. Method Validation:
-
To ensure the method is stability-indicating, perform a forced degradation study.
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and to validate the specificity of the stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Analysis:
-
Analyze all stressed samples by the developed HPLC method.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Degradation pathway of this compound under stress conditions.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Stabilization of this compound via encapsulation.
References
preventing Tanshinone IIb precipitation in media
Welcome to the Technical Support Center for Tanshinone IIb. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media and to offer insights into its experimental application.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What is the most common cause of this?
A1: The most common reason for this compound precipitation is its low aqueous solubility. Tanshinones are lipophilic compounds, meaning they do not dissolve well in water-based solutions like cell culture media. Precipitation often occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted too quickly or into a final concentration that exceeds its solubility limit in the aqueous medium. This phenomenon is sometimes referred to as "solvent shock".
Q2: How can I visually identify this compound precipitation?
A2: Precipitation of this compound in your cell culture medium can be observed in several ways. You might notice the medium becoming cloudy or hazy. Under a microscope, you may see small, crystalline, or amorphous particles. In some cases, a thin film or larger aggregates of the compound may be visible at the bottom of the culture vessel. It is crucial to distinguish this from microbial contamination, which would typically be accompanied by a rapid pH change (indicated by the phenol red indicator) and the presence of microorganisms.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other tanshinones due to their good solubility in this organic solvent.[1][2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in the cell culture medium.
Q4: What is a safe final concentration of DMSO in my cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is essential to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the this compound-treated cells, to account for any effects of the solvent itself.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is best to store the DMSO stock solution of this compound in small aliquots at -80°C to prevent degradation and repeated freeze-thaw cycles. For short-term use, a stock solution can be stored at -20°C for about a month.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate observed in the cell culture medium after adding this compound.
Step 1: Initial Assessment
-
Visual Inspection: Carefully observe the culture medium. Is it cloudy, or can you see distinct particles?
-
Microscopy: Examine a sample of the medium under a microscope to confirm if the particles are crystalline (indicative of compound precipitation) or biological (potential contamination).
Step 2: Review Your Protocol
-
Final Concentration: Is the intended final concentration of this compound appropriate? While specific solubility data in cell culture media is limited, working concentrations for similar tanshinones like Tanshinone IIA are often in the low micromolar (µM) range.[3][4]
-
Solvent Concentration: Calculate the final percentage of your organic solvent (e.g., DMSO) in the medium. Is it within the recommended safe limits for your cell line (typically ≤ 0.5%)?
-
Temperature: Was the cell culture medium pre-warmed to 37°C before adding the this compound stock solution? Adding a cold stock solution to warm media or vice-versa can decrease solubility.[5]
Step 3: Implement Solutions
-
Optimize Stock Solution and Dilution:
-
Prepare a higher concentration stock solution in DMSO if you are currently using a lower concentration that requires a larger volume to be added to your media.
-
Perform a serial dilution of your stock solution in pre-warmed media. Avoid adding the concentrated stock directly to the full volume of media. A step-wise dilution can help prevent "solvent shock".
-
-
Pre-warm all components: Ensure that your cell culture medium and any dilution buffers are pre-warmed to 37°C before adding the this compound stock solution.
-
Gentle Mixing: After adding the this compound, mix the medium gently by swirling the flask or pipetting up and down slowly. Vigorous vortexing or shaking can sometimes promote precipitation.
-
Consider Alternative Solvents (with caution): While DMSO is the most common, other organic solvents like ethanol can also be used. However, their compatibility with your specific cell line and experimental setup must be validated.
Quantitative Data Summary
Due to limited direct quantitative data for this compound, the following table includes solubility information for the closely related compounds Tanshinone I and Tanshinone IIA to provide a reference point.
| Compound | Solvent | Solubility | Molar Concentration (mM) | Source |
| Tanshinone I | DMSO | 23 mg/mL | 83.24 | [1] |
| Tanshinone I | DMSO | 2.5 mg/mL | 9.05 | [6] |
| Tanshinone IIA | DMSO | 1 mg/mL | 3.39 | [7] |
| Tanshinone IIA | DMSO | ≥3.4 mg/mL | - | [8] |
| Tanshinone IIA | DMSO | 0.3 mg/mL | - | [9] |
| Tanshinone IIA | DMF | 2 mg/mL | - | [9] |
| Isothis compound | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (exact values not provided) | - | [2] |
Note: The solubility of tanshinones can be affected by the purity of the compound and the solvent, as well as temperature and storage conditions. It is always recommended to perform a small-scale solubility test before preparing a large batch of stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 310.34 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weigh out 3.1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solution and Treatment of Cells
This protocol describes how to prepare a working solution of this compound and treat cells in culture, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Cells seeded in a culture plate
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution:
-
To prepare a final concentration of 10 µM this compound, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
From the 100 µM intermediate solution, add the required volume to your cell culture wells to achieve the final desired concentration. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 111 µL of the 100 µM intermediate solution.
-
-
Gently swirl the plate to ensure even distribution of the compound.
-
Incubate the cells for the desired treatment period.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
Visualizations
Signaling Pathways
Tanshinones have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While much of the research has focused on Tanshinone IIA, it is plausible that this compound affects similar pathways.
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound may inhibit the PI3K/Akt signaling pathway.
Caption: this compound may modulate the MAPK signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Isothis compound | CAS:109664-01-9 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Tanshinone IIA inhibits cell growth by suppressing SIX1-induced aerobic glycolysis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Tanshinone I | Phospholipase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing Tanshinone IIB Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for formulation strategies aimed at enhancing the oral absorption of Tanshinone IIB.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges hindering the effective oral delivery of this compound are its poor aqueous solubility and low permeability across the intestinal epithelium.[1][2][3] These factors lead to low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation. Additionally, it may be subject to first-pass metabolism in the liver, further reducing its bioavailability.[1][2][4]
Q2: What are the most promising formulation strategies to enhance this compound absorption?
A2: Several advanced formulation strategies have shown significant promise in improving the oral bioavailability of poorly soluble drugs like this compound. The most extensively studied and effective approaches include:
-
Lipid-Based Nanocarriers: This category includes Lipid Nanocapsules (LNCs) and Solid Lipid Nanoparticles (SLNs). These formulations encapsulate the drug in a lipid core, which can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[1][5][6]
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[7][8][9] This converts the drug from a crystalline to a more soluble amorphous state, thereby improving its dissolution rate and absorption.[10][11]
-
Inclusion Complexes: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes can significantly increase the aqueous solubility of this compound.[12][13]
Q3: How much can these formulations improve the bioavailability of Tanshinone IIA/IIB?
A3: The improvement in bioavailability can be substantial, though it varies depending on the specific formulation and animal model used. For instance, lipid nanocapsules have been reported to increase the oral bioavailability of Tanshinone IIA by approximately 3.6-fold in rats compared to a suspension.[1] Solid lipid nanoparticles have also demonstrated a significant enhancement in bioavailability.[6] The table below summarizes findings from various studies.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Tanshinone IIA Formulations
| Formulation Type | Carrier/Key Excipients | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Lipid Nanocapsules (LNCs) | Labrafac lipophile, Kolliphor HS15, Span 80 | Rats | ~3.6-fold increase in AUC vs. suspension | [1] |
| Modified LNCs | Hyaluronate sodium or phosphatidyl serine | Mice | ~2.4-fold increase in AUC vs. suspension (intraperitoneal) | [2] |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate (GMS), Compritol 888 ATO (CP) | Rats | ~1.86 to 2.05-fold increase in AUC vs. suspension | [6] |
| Solid Dispersion | Poloxamer 188 | - | Significantly enhanced drug solubility and dissolution | [7] |
| Solid Dispersion | Nano-hydroxyapatite (n-HAp) | - | >90% dissolution after 45 min (~6.8-fold increase) | [7] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Rats | Decreased apparent distribution volume and clearance rate | [12] |
Troubleshooting Guides
Lipid Nanocapsule (LNC) and Solid Lipid Nanoparticle (SLN) Formulations
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Large Particle Size or High Polydispersity Index (PDI) | - Inefficient homogenization (energy, duration, or pressure).- Inappropriate surfactant concentration or type.- Aggregation of nanoparticles. | - Optimize homogenization parameters (e.g., increase pressure, number of cycles, or sonication time).- Screen different surfactants and optimize their concentration.- Ensure the formulation includes sufficient stabilizer. |
| Low Drug Entrapment Efficiency | - Poor solubility of this compound in the lipid matrix.- Drug leakage during the formulation process.- Use of an inappropriate lipid. | - Select a lipid in which this compound has high solubility.- Optimize the drug-to-lipid ratio.- For temperature-sensitive drugs, consider cold homogenization for SLNs. |
| Formulation Instability (e.g., particle aggregation, drug leakage upon storage) | - Insufficient surface charge (low zeta potential).- Ostwald ripening.- Lipid polymorphism (for SLNs). | - Use a charged surfactant or a coating agent to increase zeta potential.- Store at a suitable temperature (typically refrigerated).- For SLNs, consider using a mixture of lipids to create a less ordered crystalline structure. |
Solid Dispersion Formulations
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Incomplete Conversion to Amorphous State | - Insufficient drug-polymer interaction.- Inappropriate drug-to-carrier ratio.- Inefficient preparation method. | - Screen for polymers that have good miscibility with this compound.- Optimize the drug-to-carrier ratio; a higher proportion of the carrier may be needed.- Ensure complete dissolution of both drug and carrier in the solvent before evaporation/spray drying. |
| Drug Recrystallization During Storage | - The amorphous form is thermodynamically unstable.- Presence of moisture, which acts as a plasticizer.- Low glass transition temperature (Tg) of the solid dispersion. | - Store the solid dispersion in a desiccator or under low humidity conditions.- Select a polymer with a high Tg.- Incorporate a second polymer or a stabilizer to create a ternary solid dispersion.[7] |
| Poor Dissolution Enhancement | - Inappropriate carrier selection (poor water solubility).- Large particle size of the solid dispersion powder.- Drug recrystallization upon contact with the dissolution medium. | - Use a highly water-soluble carrier (e.g., PVP, Poloxamer).- Mill or sieve the solid dispersion to obtain a fine powder.- Incorporate a surfactant in the solid dispersion formulation. |
Experimental Protocols & Workflows
Preparation of this compound Loaded Lipid Nanocapsules (LNCs) by Phase Inversion
This protocol is adapted from the phase inversion method used for Tanshinone IIA LNCs.[14]
Objective: To encapsulate this compound within a lipid core to enhance its oral absorption.
Materials:
-
This compound
-
Oil phase: Labrafac™ lipophile WL 1349
-
Surfactants: Kolliphor® HS 15, Span® 80
-
Aqueous phase: Deionized water, Sodium Chloride (NaCl)
Procedure:
-
Weigh and mix Labrafac, Kolliphor HS 15, Span 80, water, and NaCl in the desired ratios.
-
Dissolve this compound in the oil and surfactant mixture.
-
Subject the mixture to three cycles of progressive heating and cooling between 55°C and 30°C under magnetic stirring.
-
Induce an irreversible shock by adding cold deionized water (0-2°C) to the O/W emulsion at the phase-inversion temperature.
-
Continue slow magnetic stirring for 5 minutes.
-
Filter the resulting LNC dispersion through a 0.45 µm filter.
Experimental Workflow for LNC Preparation
Preparation of this compound Solid Dispersion by Spray-Drying
This protocol is a general method for preparing solid dispersions of poorly soluble drugs.
Objective: To enhance the dissolution rate of this compound by converting it to an amorphous state within a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)
-
Organic solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent at a predetermined ratio.
-
Stir the solution until a clear solution is obtained.
-
Feed the solution into a spray dryer.
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and particle formation.
-
Collect the dried powder from the cyclone separator.
-
Store the resulting solid dispersion in a desiccator to prevent moisture absorption.
Experimental Workflow for Solid Dispersion Preparation
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the formulated this compound compared to a control suspension.
Procedure:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into groups (e.g., control suspension group, formulation group).
-
Administer a single oral dose of the this compound formulation or suspension by gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis.
Logical Flow for Bioavailability Assessment
References
- 1. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susupport.com [susupport.com]
- 3. researchgate.net [researchgate.net]
- 4. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.najah.edu [journals.najah.edu]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ybcp.ac.in [ybcp.ac.in]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modified Lipid Nanocapsules for Targeted Tanshinone IIA Delivery in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Tanshinone IIb assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinone IIA.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, handling, and analysis of Tanshinone IIA.
Question 1: Why am I seeing inconsistent or lower-than-expected concentrations of Tanshinone IIA in my results?
Answer: Inconsistent results with Tanshinone IIA are often linked to its inherent instability. Several factors can contribute to its degradation:
-
Light and Temperature Sensitivity: Tanshinone IIA is unstable in the presence of light and at high temperatures.[1][2][3] Degradation can occur during extraction, storage, and analysis if samples are not adequately protected. It is recommended to store the finished product in brown bottles away from light.[1]
-
pH and Aqueous Solutions: Tanshinone IIA shows instability in aqueous solutions, with its degradation fitting a pseudo-first-order reaction.[2][4] The pH of the solution can also influence its stability.[2]
-
Solvent Choice and Storage: While soluble in organic solvents like DMSO, ethanol, and methanol, its stability in these solutions can also be a concern.[5][6] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO, store it in aliquots at -80°C to avoid repeated freeze-thaw cycles, and use it within two weeks to a month.[6]
-
Extraction Efficiency: The choice of extraction solvent and method significantly impacts the yield of Tanshinone IIA. Methanol is commonly used as an effective extraction solvent.[7]
Question 2: My baseline is noisy, or I'm seeing extraneous peaks in my chromatogram. What could be the cause?
Answer: A noisy baseline or the presence of unexpected peaks in your chromatogram can stem from several sources:
-
Sample Purity: The purity of your Tanshinone IIA standard and the cleanliness of your sample extract are crucial. Impurities in the plant material or incomplete extraction can introduce interfering compounds.
-
Mobile Phase Preparation: Improperly mixed or filtered mobile phases can introduce particulates or air bubbles into the system, leading to baseline noise. Ensure all solvents are of HPLC grade and are thoroughly degassed before use.
-
Column Contamination: Over time, columns can accumulate non-eluting compounds from previous injections. This can lead to ghost peaks or a noisy baseline. Regular column washing and regeneration are essential.
-
Detector Issues: A dirty flow cell in the UV detector can cause baseline noise and drift. Ensure the lamp has sufficient energy and the flow cell is clean.
Question 3: How can I improve the extraction efficiency of Tanshinone IIA from my samples?
Answer: To optimize the extraction of Tanshinone IIA, consider the following:
-
Solvent Selection: Methanol has been shown to be an effective solvent for extracting tanshinones.[7] An optimized process using 80% ethanol has also been reported.[8]
-
Extraction Method: Both ultrasonic extraction and thermal reflux have been used.[7] One study identified the optimal extraction process as using a 10-fold amount of 80% ethanol and extracting once for 45 minutes.[8]
-
Sample Preparation: Ensure your plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.[9]
Question 4: What are the best practices for preparing and storing Tanshinone IIA solutions to maintain stability?
Answer: Due to its instability, proper handling and storage are critical:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -80°C in light-protecting tubes.[6]
-
Fresh Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment.[6]
-
Controls: Always include a control in each experiment to monitor the activity of your Tanshinone IIA solution. A decrease in the control's activity may indicate degradation of the compound.[6]
Experimental Protocols
Below are detailed methodologies for common analytical techniques used in Tanshinone IIA assays.
High-Performance Liquid Chromatography (HPLC-UV) for Tanshinone IIA Quantification
This protocol is a general guideline and may require optimization based on your specific instrumentation and sample matrix.
-
Sample Preparation (Extraction):
-
Weigh approximately 0.5 g of dried, powdered Salvia miltiorrhiza root.
-
Add 10 mL of methanol to the sample in a conical tube.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20 v/v) containing 0.5% acetic acid.[10][11] Alternatively, a gradient of acetonitrile and water with 0.6% formic acid can be used.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of known Tanshinone IIA concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Tanshinone IIA in the samples by interpolating their peak areas from the calibration curve.
-
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Optimal Extraction | 10-fold amount of 80% ethanol, 45-minute extraction | [8] |
| HPLC Mobile Phase 1 | Acetonitrile:Water:Formic Acid (52:48:0.6, v/v/v) | [7] |
| HPLC Mobile Phase 2 | Methanol:Water (80:20, v/v) with 0.5% acetic acid | [10][11] |
| HPLC Column | C18 (150 mm x 1.0 mm i.d., 3 µm particle size) | [7] |
| HPLC Column Temp. | 35°C | [7] |
| HPLC Detection | 254 nm or 270 nm | [9][10][11] |
| Activation Energy of Degradation | 82.74 kJ/mol | [2][3] |
Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent Tanshinone IIA results.
Experimental Workflow for Tanshinone IIA Quantification
Caption: General experimental workflow for HPLC-based quantification.
Simplified NF-κB Signaling Pathway Modulated by Tanshinone IIA
Caption: Tanshinone IIA inhibits the NF-κB inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Study on optimisation of extraction process of tanshinone IIA and its mechanism of induction of gastric cancer SGC7901 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tanshinone IIb Solubility with Cyclodextrins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using cyclodextrins to increase the aqueous solubility of Tanshinone IIb.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound so low, and how can cyclodextrins help?
A1: this compound, a lipophilic compound derived from Salvia miltiorrhiza, has poor water solubility, which limits its clinical application and bioavailability.[1][2][3] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that significantly enhance their aqueous solubility and dissolution rate.[4][6]
Q2: Which type of cyclodextrin is most effective for solubilizing Tanshinone IIA/IIb?
A2: Both beta-cyclodextrin (β-CD) and its derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to form stable inclusion complexes with tanshinones.[7] However, HP-β-CD is often preferred due to its higher aqueous solubility and proven safety profile.[8] For the same tanshinone, the stability of the inclusion complex is generally higher with HP-β-CD compared to β-CD.[7]
Q3: What is the typical stoichiometry of a Tanshinone-cyclodextrin complex?
A3: Studies have consistently shown that tanshinones form inclusion complexes with both β-CD and HP-β-CD at a 1:1 molar ratio.[6][7]
Q4: By how much can the solubility of Tanshinone IIA/IIb be increased with cyclodextrins?
A4: The complexation of Tanshinone IIA with HP-β-CD has been reported to increase its solubility in water by 17 times at 37°C.[6] This enhancement in solubility also leads to a significant increase in the dissolution rate.[6]
Q5: What methods can be used to prepare Tanshinone-cyclodextrin inclusion complexes?
A5: Several methods are effective for preparing these complexes, including:
-
Co-precipitation: This method involves dissolving the tanshinone in an organic solvent and the cyclodextrin in water, then mixing the solutions to allow the complex to precipitate.[7][9]
-
Solution Method/Co-evaporation: The tanshinone and cyclodextrin are dissolved in a suitable solvent system (e.g., ethanol/water), stirred for a period, and then the solvent is evaporated.[1][2][6]
-
Saturated Aqueous Solution Method: This involves adding the tanshinone to a saturated aqueous solution of the cyclodextrin.[10]
-
Freeze-Drying (Lyophilization): An aqueous solution of the tanshinone and cyclodextrin is freeze-dried to obtain a solid powder of the inclusion complex.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Encapsulation Efficiency | Suboptimal ratio of this compound to cyclodextrin. | Optimize the molar ratio. Studies on Tanshinone IIA have found optimal weight ratios of 1:7 (Tanshinone IIA to HP-β-CD) and 1:7 (Tanshinone IIA to β-CD).[1][10] |
| Inappropriate preparation method. | The solution method followed by optimization of process parameters (e.g., temperature, stirring time) has been shown to achieve high encapsulation efficiency (around 84%).[1][2][10] | |
| Precipitation of the Complex Over Time | The complex may have limited solubility, especially with β-CD. | Consider using HP-β-CD, which has higher aqueous solubility and forms more stable complexes.[7][8] Ensure the concentration of the complex does not exceed its solubility limit. |
| Inconsistent Dissolution Profiles | Incomplete formation of the inclusion complex, resulting in a physical mixture. | Characterize the solid complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a true inclusion complex rather than a physical mixture.[7][11] The diffraction pattern of a true complex will be different from the sum of its components.[4] |
| Difficulty Scaling Up the Preparation | The chosen method (e.g., lab-scale freeze-drying) is not suitable for large-scale production. | The solution method is a commonly used and scalable technique for preparing inclusion complexes.[1][2] |
| Poor In Vivo Bioavailability Despite Increased Solubility | The dissolution of the complex may still be the rate-limiting step for absorption. | Complexation with HP-β-CD has been shown to significantly enhance the intestinal absorption of Tanshinone IIA, suggesting that improved dissolution is key.[6] |
Data Summary
Table 1: Solubility Enhancement of Tanshinone IIA with Cyclodextrins
| Cyclodextrin | Molar Ratio (Tanshinone IIA:CD) | Fold Increase in Aqueous Solubility | Reference |
| HP-β-CD | 1:1 | 17 | [6] |
Table 2: Optimized Preparation Parameters for Tanshinone IIA-Cyclodextrin Complexes
| Cyclodextrin | Preparation Method | Optimal Ratio (by weight) | Temperature | Stirring Time | Encapsulation Efficiency | Reference |
| HP-β-CD | Solution Method | 1:7 | 50°C | 2 hours | 84.06% | [1][2] |
| β-CD | Saturated Aqueous Solution | 1:7 | 48°C | 3 hours | 84.75% | [10] |
Experimental Protocols
1. Phase Solubility Study
This protocol, based on the Higuchi and Connors method, is used to determine the stoichiometry and stability constant of the complex.
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-15 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the suspensions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear plot (AL type) with a slope less than 1 indicates the formation of a 1:1 complex.[8]
2. Preparation of this compound-HP-β-CD Inclusion Complex (Solution Method)
-
Dissolve HP-β-CD in deionized water to a concentration of 0.4 g/mL.[1][2]
-
Dissolve this compound in ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring. The weight ratio of this compound to HP-β-CD should be 1:7.[1][2]
-
Maintain the temperature at 50°C and continue stirring for 2 hours.[1][2]
-
After stirring, evaporate the solvent under reduced pressure or freeze-dry the solution to obtain the solid inclusion complex.
Visualizations
Caption: Workflow for preparing and characterizing this compound-cyclodextrin complexes.
Caption: General signaling pathways modulated by tanshinones in therapeutic contexts.[12][13][14][15][16]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. impactfactor.org [impactfactor.org]
- 6. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and study on the inclusion complexes of two tanshinone compounds with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. [Optimization of preparation procedures of tanshinone-ⅡA /β-cyclodextrin inclusion complex and dissolution study of tanshinone-ⅡA in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dovepress.com [dovepress.com]
- 13. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Tanshinone IIb Solid Dispersion Formulations
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of Tanshinone IIb solid dispersions. Given the limited direct literature on this compound, this guide leverages the extensive research on the structurally and functionally similar compound, Tanshinone IIA, to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
I. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the formulation and characterization of Tanshinone solid dispersions in a practical question-and-answer format.
Formulation & Processing
Q1: My drug loading in the solid dispersion prepared by the solvent evaporation method is consistently low. What are the likely causes and how can I improve it?
A1: Low drug loading is a frequent issue and can be attributed to several factors:
-
Poor Drug-Carrier Miscibility: this compound, being highly lipophilic, may have poor miscibility with certain hydrophilic carriers in the solid state.
-
Inappropriate Solvent System: The solvent used may not be optimal for both the drug and the carrier, leading to premature precipitation of the drug during solvent evaporation.
-
High Drug-to-Carrier Ratio: An excessively high ratio can lead to supersaturation and subsequent crystallization of the drug, preventing its dispersion within the carrier matrix.[1]
-
Rapid Solvent Evaporation: Fast removal of the solvent may not allow sufficient time for the drug to be molecularly dispersed within the carrier.[1]
Troubleshooting Steps:
-
Carrier Selection: Experiment with different carriers that have shown success with Tanshinone IIA, such as Poloxamer 188, PVP K30, or PEG 6000.[2][3]
-
Solvent Screening: Test various solvents or solvent mixtures. Ethanol is a common choice, but combinations like ethanol/dichloromethane might improve the solubility of both components.
-
Optimize Drug-to-Carrier Ratio: Start with a lower drug-to-carrier ratio (e.g., 1:9) and gradually increase it to find the optimal loading capacity.[4][5]
-
Control Evaporation Rate: Utilize a rotary evaporator to control the rate of solvent removal. A slower, more controlled evaporation process often leads to better drug dispersion.
Q2: I am observing thermal degradation of this compound when using the fusion (melting) method. How can I prevent this?
A2: Thermal degradation is a significant risk with heat-sensitive compounds like Tanshinones.
Troubleshooting Steps:
-
Lower Melting Point Carriers: Select carriers with a lower melting point, such as certain grades of PEG.[6]
-
Minimize Exposure Time: Keep the time the mixture is in the molten state to a minimum.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant to the formulation, ensuring it is compatible with the drug and carrier.
-
Alternative Methods: If degradation persists, consider non-thermal methods like solvent evaporation or spray drying.[6][7]
Characterization & Performance
Q3: The in vitro dissolution rate of my this compound solid dispersion is not significantly improved compared to the pure drug. What could be the issue?
A3: A lack of dissolution enhancement often indicates that the drug is not in an amorphous or finely dispersed state within the carrier.
-
Drug Crystallinity: The drug may have recrystallized during preparation or storage.
-
Poor Carrier Wettability: The carrier itself may not be sufficiently hydrophilic to effectively enhance the dissolution of the drug-carrier matrix.[1]
-
Inadequate Drug-Carrier Interaction: A lack of molecular interaction (e.g., hydrogen bonding) between the drug and carrier can lead to phase separation.
Troubleshooting Steps:
-
Solid-State Characterization: Perform Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the solid dispersion.[2][5][8] The absence of the drug's characteristic melting peak in DSC and the disappearance of diffraction peaks in PXRD suggest an amorphous state.
-
Carrier Evaluation: Ensure the chosen carrier has high aqueous solubility and good wettability.
-
Incorporate Surfactants: The addition of a small amount of a surfactant to the dissolution medium or as a third component in the solid dispersion can improve wettability and dissolution.
Q4: My solid dispersion is unstable and shows signs of recrystallization upon storage. How can I improve its physical stability?
A4: The amorphous state is thermodynamically unstable, making physical stability a critical challenge.[9]
Troubleshooting Steps:
-
Ternary Solid Dispersions: The inclusion of a third component, such as a stabilizing agent, can inhibit drug recrystallization. For instance, nano-CaCO3 has been used to stabilize Tanshinone IIA solid dispersions.[10]
-
Polymer Selection: High molecular weight polymers can increase the glass transition temperature (Tg) of the solid dispersion, reducing molecular mobility and inhibiting recrystallization.
-
Storage Conditions: Store the solid dispersion in a desiccator at a controlled, low temperature to minimize moisture absorption and thermal stress, which can induce recrystallization.[9][10]
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies on Tanshinone IIA solid dispersions, providing a valuable reference for formulation development.
Table 1: Effect of Carrier and Drug:Carrier Ratio on Dissolution of Tanshinone IIA
| Carrier | Drug:Carrier Ratio (w/w) | Preparation Method | Dissolution Enhancement (Compared to Pure Drug) | Reference |
| Poloxamer 188 | 1:8 | Not Specified | Significantly higher than PEG 6000 and PVP K30 | [2][3] |
| PVP K30 | 1:8 | Not Specified | Higher than PEG 6000 | [2][3] |
| PEG 6000 | 1:8 | Not Specified | Significant increase | [2][3] |
| Chitosan (MW 3000-5000) | 1:9 | Solvent Evaporation | ~90% release at 60 min | [4] |
| Nano-hydroxyapatite (n-HAp) | 1:8 | Spray Drying | ~96% dissolution at 45 min (~6.8-fold increase) | [7] |
| Nano-hydroxyapatite (n-HAp) | 1:9 | Solvent Evaporation | ~94.6% release in 60 min (~7.11-fold faster) | [5][11] |
III. Experimental Protocols
A. Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions in a laboratory setting.
Materials:
-
This compound
-
Carrier (e.g., PVP K30, Poloxamer 188, Hydroxyapatite)[2][5]
-
Solvent (e.g., Ethanol, Methanol, or a mixture like Dichloromethane/Ethanol)[1]
Procedure:
-
Accurately weigh this compound and the carrier at the desired ratio (e.g., 1:9 w/w).
-
Dissolve the this compound in a suitable volume of the chosen solvent in a round-bottom flask.
-
Add the carrier to the solution and mix until a clear solution is obtained. Sonication may be used to facilitate dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.[1]
-
Store the final product in a desiccator.
B. In Vitro Dissolution Study
This protocol outlines a standard procedure for evaluating the dissolution rate of the prepared solid dispersions.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Medium: 900 mL of 0.5% Sodium Dodecyl Sulfate (SDS) in distilled water (to maintain sink conditions for the poorly soluble drug).[7]
-
Solid dispersion or pure this compound
-
HPLC system for drug quantification
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Accurately weigh an amount of the solid dispersion or pure drug equivalent to a specific dose of this compound.
-
Introduce the sample into the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 100 RPM).[7]
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the sample from the vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-heated dissolution medium.
-
Filter the withdrawn samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
IV. Visualizations
Experimental Workflow
Caption: Workflow for Preparation and Characterization of Tanshinone Solid Dispersions.
Signaling Pathway
Caption: Tanshinone IIA inhibits the TLR4/MyD88/NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA mediates SMAD7-YAP interaction to inhibit liver cancer growth by inactivating the transforming growth factor beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]
- 10. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tanshinone IIb vs. Tanshinone IIa: A Comparative Analysis of Neuroprotective Efficacy
For researchers and drug development professionals, understanding the nuanced differences between closely related compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the neuroprotective efficacy of two key bioactive compounds derived from Salvia miltiorrhiza: Tanshinone IIb (TSB) and Tanshinone IIa (TSA). While both demonstrate promise in mitigating neuronal damage, their mechanisms and reported efficacy in preclinical models show distinct characteristics.
This comparison synthesizes available experimental data to aid in the objective assessment of their potential as neuroprotective agents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and Tanshinone IIa. It is important to note that these studies were not direct head-to-head comparisons, and thus, experimental conditions vary.
Table 1: In Vivo Neuroprotective Efficacy in Stroke Models
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Rats (Middle Cerebral Artery Occlusion - MCAO) | 5 and 25 mg/kg (i.p.) | Significantly reduced focal infarct volume and cerebral histological damage. | [1] |
| Tanshinone IIa | Mice (Permanent Middle Cerebral Artery Occlusion) | 5, 10, and 20 mg/kg (i.p.) | Significantly reduced infarct volume and improved neurological deficit scores. | [2] |
| Tanshinone IIa | Rats (Middle Cerebral Artery Occlusion - MCAO) | 3 and 9 mg/kg (tail vein injection) | Significantly reduced brain infarct volume and normalized neurological deficit score. | [3] |
| Tanshinone IIa | Rats (Middle Cerebral Artery Occlusion - MCAO) | 25 and 40 mg/kg (i.p.) | Significantly diminished infarct volume and brain water content, and improved neurological deficits in a dose-dependent manner. | [4] |
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Key Outcomes | Reference |
| This compound | Rat cortical neurons | Staurosporine-induced apoptosis | Not specified | Significantly inhibited cytotoxicity and apoptosis in a concentration-dependent manner. Reduced DNA laddering. | [5] |
| Tanshinone IIa | Cultured astrocytes | Hydrogen peroxide (H₂O₂) | Not specified | Markedly increased the survival rate of astrocytes and decreased NO production. | [2] |
Table 3: Effects on Biochemical Markers
| Compound | Model | Key Biochemical Changes | Reference |
| This compound | Rat cortical neurons (in vitro) | Suppressed the elevation of Bax protein and the decrease of bcl-2 and caspase-3 proteins. | [5] |
| Tanshinone IIa | Mice with permanent MCAO (in vivo) | Increased SOD activity; Decreased MDA level, NO content, and iNOS expression. | [2] |
| Tanshinone IIa | Rats with MCAO (in vivo) | Reduced release of TNF-α, IL-1β, and IL-6; Increased SOD activity; Decreased MDA content. | [3] |
| Tanshinone IIa | Alzheimer's disease mouse model (in vivo) | Attenuated oxidative stress (reduced ROS, MDA, NO; increased SOD, GSH) and neuroinflammation (reduced TNF-α, IL-1β, IL-6). | [6] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking stroke in humans.
-
Animal Preparation: Male Sprague-Dawley rats or ICR mice are anesthetized.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament suture with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: For permanent occlusion, the suture is left in place.[2] For transient occlusion (ischemia/reperfusion model), the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.[3][4]
-
Drug Administration: Tanshinone IIa or IIb is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at various time points relative to the MCAO procedure.[1][2][3][4]
-
Outcome Assessment: 24 hours after MCAO, neurological deficits are scored, and infarct volume is measured using TTC staining.[1][2][3][4] Brain tissue may also be collected for biochemical and histological analysis.[2][3]
In Vitro Neuronal Apoptosis Model
This model is used to study the direct protective effects of compounds on neurons.
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured.
-
Induction of Apoptosis: Apoptosis is induced by exposing the cultured neurons to a toxic stimulus, such as staurosporine or hydrogen peroxide.[2][5]
-
Treatment: The cells are co-treated with the apoptosis-inducing agent and various concentrations of this compound or IIa.[5]
-
Assessment of Neuroprotection: Cell viability is assessed using assays like the MTT assay. Apoptosis is quantified by methods such as TUNEL staining, DNA laddering analysis, and measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, caspase-3) via Western blot.[5]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Tanshinone IIa and IIb are mediated through the modulation of several key signaling pathways.
This compound: Anti-Apoptotic Pathway
This compound appears to exert its neuroprotective effects primarily through the inhibition of the mitochondrial apoptosis pathway.
Caption: this compound anti-apoptotic mechanism.
Tanshinone IIa: Multi-Target Neuroprotection
Tanshinone IIa demonstrates a broader range of neuroprotective mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic actions. A key pathway involves the inhibition of NF-κB.
Caption: Tanshinone IIa anti-inflammatory and anti-oxidative mechanisms.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of Tanshinone compounds in a preclinical stroke model.
Caption: Preclinical workflow for neuroprotection studies.
Concluding Remarks
Both this compound and Tanshinone IIa exhibit significant neuroprotective properties in preclinical models. Current evidence suggests that Tanshinone IIa has been more extensively studied and shown to act through multiple mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.[2][3][7][8] this compound's known mechanism is primarily centered on the inhibition of apoptosis.[5]
While the available data for this compound is promising, particularly in reducing infarct volume and inhibiting neuronal apoptosis, more comprehensive studies are required to fully elucidate its mechanisms and comparative efficacy.[1][5] Researchers should consider the different mechanistic profiles when designing future experiments. Direct, head-to-head comparative studies using standardized models and a range of endpoints would be invaluable in determining which compound holds greater therapeutic potential for specific neurological disorders.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhza, exhibits neuro-protective activity in experimentally stroked rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Tanshinone IIA on permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 4. Neuroprotective capabilities of Tanshinone IIA against cerebral ischemia/reperfusion injury via anti-apoptotic pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA improves Alzheimer’s disease via RNA nuclear-enriched abundant transcript 1/microRNA-291a-3p/member RAS oncogene family Rab22a axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tanshinone IIA and Other Major Tanshinones in Preclinical Research
A comprehensive analysis of the comparative efficacy and mechanisms of Tanshinone IIA, Tanshinone I, Cryptotanshinone, and Dihydrotanshinone, offering researchers and drug development professionals a data-driven guide to their therapeutic potential.
Tanshinones, a class of lipophilic abietane diterpenes extracted from the dried root of Salvia miltiorrhiza (Danshen), have garnered significant scientific interest for their diverse pharmacological activities.[1][2] Among these, Tanshinone IIA (Tan IIA) is one of the most abundant and extensively studied compounds.[3] However, a comprehensive understanding of its performance relative to other major tanshinones is crucial for advancing drug discovery efforts. This guide provides a head-to-head comparison of Tanshinone IIA with Tanshinone I (Tan I), Cryptotanshinone (CTS), and Dihydrotanshinone I (DH-TI), focusing on their anti-cancer, anti-inflammatory, and cardiovascular protective effects, supported by experimental data.
Comparative Pharmacokinetics
The therapeutic efficacy of tanshinones is significantly influenced by their pharmacokinetic profiles. Studies in animal models have revealed differences in the absorption, distribution, metabolism, and excretion of these compounds. A key challenge for the clinical application of tanshinones is their poor oral bioavailability, which is generally low for all major forms.[4][5][6][7]
A comparative pharmacokinetic study in rats after oral administration of pure tanshinone monomers and a liposoluble extract of Salvia miltiorrhiza demonstrated that the presence of other constituents in the extract significantly increased the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for all four tanshinones.[4][8] This suggests synergistic effects or improved solubility and absorption when administered as a complex mixture.
| Tanshinone | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Cryptotanshinone (CTS) | 18.5 ± 6.7 | 89.6 ± 31.4 | ~2.1[2][5] |
| Tanshinone IIA (Tan IIA) | 12.3 ± 4.5 | 67.2 ± 25.8 | <2[4] |
| Dihydrotanshinone I (DH-TI) | 8.9 ± 3.1 | 45.1 ± 18.9 | Not Reported |
| Tanshinone I (Tan I) | 7.6 ± 2.9 | 38.7 ± 16.5 | Not Reported |
Table 1: Comparative pharmacokinetic parameters of major tanshinones in rats after oral administration of pure compounds. Data is presented as mean ± SD. Note that these values can vary significantly depending on the formulation and animal model used.[4][8]
Anti-Cancer Activity: A Cellular Perspective
Tanshinones have demonstrated broad-spectrum anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation, invasion, and metastasis in various cancer cell lines.[3][9][10][11] Comparative studies have revealed variations in their potency.
One study found that Dihydrotanshinone I (DH-TI) was the most potent of the four major tanshinones in inhibiting the growth of HepG2 liver cancer cells.[2] Another study highlighted that Dihydrotanshinone displayed significantly higher cytotoxicity compared to other tanshinones in SGC7901 and MGC803 gastric cancer cells.[3] In contrast, another piece of research indicated that Tanshinone I had the most potent effect on the proliferation of lung cancer cells when compared with Cryptotanshinone and Tanshinone IIA.[9]
| Cancer Cell Line | IC50 (μM) - Tan IIA | IC50 (μM) - Tan I | IC50 (μM) - CTS | IC50 (μM) - DH-TI |
| HepG2 (Liver) | >10 | >10 | >10 | 5.8 |
| SGC7901 (Gastric) | Not Reported | Not Reported | Not Reported | More cytotoxic than others |
| MGC803 (Gastric) | Not Reported | Not Reported | Not Reported | More cytotoxic than others |
| H1299 (Lung) | >20 | 11.2 | >20 | Not Reported |
Table 2: Comparative cytotoxic activity (IC50) of major tanshinones in different cancer cell lines. Lower IC50 values indicate higher potency. "Not Reported" indicates that specific data was not available in the cited sources.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of tanshinones are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the individual tanshinones (e.g., 0, 1, 5, 10, 20 μM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are then dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Figure 1: Experimental workflow for determining the cytotoxicity of tanshinones using the MTT assay.
Anti-Inflammatory Effects
Tanshinones are known to possess significant anti-inflammatory properties.[12][13] They can inhibit the production of pro-inflammatory cytokines and mediators. A study evaluating the anti-inflammatory activities of eleven tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages found that most of the tested tanshinones, with the exception of one, exhibited stronger inhibitory effects on the expression of TNF-α, IL-1β, and IL-8 than Tanshinone IIA.[14]
For instance, at a concentration of 5μM, one of the less common tanshinones demonstrated the highest inhibitory effects on TNF-α (56.3%), IL-1β (67.6%), and IL-8 (51.7%).[14] Dihydrotanshinone I has also been shown to significantly reduce the release of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophage-like cells.[15]
Cardiovascular Protective Mechanisms
The cardiovascular protective effects of tanshinones are well-documented and are attributed to their anti-inflammatory, antioxidant, and modulatory effects on vascular smooth muscle cells (VSMCs).[12][16][17] Tanshinone IIA, Tanshinone I, and Cryptotanshinone have all been shown to inhibit the abnormal proliferation and migration of VSMCs, which are key events in the pathogenesis of atherosclerosis and restenosis.[16]
Tanshinone IIA, for example, has been reported to suppress Angiotensin II-induced VSMC proliferation and promote apoptosis through the downregulation of the MAPK signaling pathway.[16] The water-soluble derivative of Tan IIA, sodium tanshinone IIA sulfonate (STS), has been developed to overcome the poor water solubility of tanshinones and is used in the treatment of cardiovascular diseases.[16]
Figure 2: Simplified signaling pathways modulated by major tanshinones in vascular smooth muscle cells (VSMCs).
Conclusion
While Tanshinone IIA is the most extensively researched of the major tanshinones, this comparative guide highlights that other tanshinones, such as Dihydrotanshinone I and Tanshinone I, may exhibit superior potency in specific therapeutic areas like cancer and inflammation. The poor oral bioavailability of all tanshinones remains a significant hurdle, suggesting that future research should focus on novel drug delivery systems and chemical modifications to enhance their clinical utility. The synergistic effects observed with the whole Salvia miltiorrhiza extract also warrant further investigation. This head-to-head comparison underscores the importance of evaluating the full spectrum of tanshinones to identify the most promising candidates for development into novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 7. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA, dihydrotanshinone I, and tanshinone I after oral administration of pure tanshinones and liposoluble extract of Salvia miltiorrhiza to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 11. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Progress on Regulation of Immune Response by Tanshinones and Salvianolic Acids of Danshen (Salvia miltiorrhiza Bunge) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function [frontiersin.org]
- 17. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tanshinone IIb and Other Neuroprotective Agents for Stroke
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke is a paramount endeavor in neuroscience research. Among the promising candidates, Tanshinone IIb, a derivative of Tanshinone IIA extracted from the medicinal herb Salvia miltiorrhiza, has garnered significant attention for its multifaceted neuroprotective properties. This guide provides an objective comparison of this compound with other notable neuroprotective agents—Edaravone, Citicoline, and Cerebrolysin—supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize quantitative data from preclinical studies, offering a comparative perspective on the neuroprotective efficacy of Tanshinone IIA (as a proxy for this compound), Edaravone, Citicoline, and Cerebrolysin in animal models of ischemic stroke. It is crucial to note that direct head-to-head comparisons under identical experimental conditions are limited. Therefore, the data presented is compiled from various studies and should be interpreted with consideration of the methodological differences.
Table 1: Comparison of Infarct Volume Reduction
| Neuroprotective Agent | Animal Model | Dosage | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Sodium Tanshinone IIA Sulfonate | Rat (MCAO) | 30 mg/kg | After reperfusion | Significantly reduced vs. vehicle | [1][2] |
| Edaravone | Rat (MCAO) | 30 mg/kg | After reperfusion | Significantly reduced vs. vehicle | [1][2] |
| Tanshinone IIA | Rat (MCAO) | 3 and 9 mg/kg | After occlusion | Significantly reduced vs. sham | [3][4] |
| Tanshinone IIA | Pig (Ischemic Stroke) | Nanoparticles | Acute phase post-stroke | Reduced vs. vehicle (9.54 ± 5.06 vs. 12.01 ± 0.17 cm³) | [5][6][7] |
| Edaravone | Animal Models (Systematic Review) | Varied | Varied | 25.5% (95% CI, 21.1-29.9%) | [8] |
| Citicoline | Rat (MCAO) | 500 mg/kg | 24h post-stroke for 28 days | Data on motor/functional recovery | [9] |
Table 2: Comparison of Neurological Deficit Improvement
| Neuroprotective Agent | Animal Model | Neurological Score Used | Improvement in Neurological Score | Reference |
| Sodium Tanshinone IIA Sulfonate | Rat (MCAO) | Neurological function scores | Significantly improved vs. vehicle | [1][2] |
| Edaravone | Rat (MCAO) | Neurological function scores | Significantly improved vs. vehicle | [1][2] |
| Tanshinone IIA | Rat (MCAO) | Neurological deficit scores | Significantly improved vs. sham | [3][4] |
| Tanshinone IIA | Rat (MCAO) | Neurological deficit scores | Dose-dependent improvement | [10] |
| Edaravone | Animal Models (Systematic Review) | Functional outcome | 30.3% improvement (95% CI, 23.4-37.2%) | [8] |
| Citicoline | Human (Acute Ischemic Stroke) | NIHSS, mRS, Barthel Index | No significant difference vs. placebo in some studies | [11] |
| Cerebrolysin | Human (Acute Ischemic Stroke) | NIHSS | Significant improvement at day 90 vs. placebo | [12] |
Experimental Protocols
A fundamental aspect of interpreting and comparing experimental data lies in understanding the methodologies employed. The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and standardized procedure to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery.
Procedure:
-
Anesthesia: The rat is anesthetized, typically with an inhalational anesthetic or an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is carefully dissected and ligated at its distal end. A temporary ligature is placed around the CCA.
-
Filament Insertion: A specialized monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery. The successful occlusion is often confirmed by monitoring cerebral blood flow.
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn to allow blood flow to return to the ischemic territory. In permanent MCAO models, the filament is left in place.
-
Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover from anesthesia with appropriate post-operative care, including analgesics and temperature regulation.
Assessment of Outcomes:
-
Infarct Volume Measurement: 24 to 72 hours post-MCAO, the animal is euthanized, and the brain is removed. The brain is then sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains unstained (white), allowing for the quantification of the infarct volume.
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function before and after the stroke. Common scoring systems include the Garcia score, the Bederson score, or a composite neuroscore that evaluates motor function, sensory function, and reflexes.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are attributed to their distinct mechanisms of action, targeting different aspects of the ischemic cascade.
This compound/IIA: Multi-Target Neuroprotection
Tanshinone IIA, and by extension its derivative this compound, exerts its neuroprotective effects through multiple pathways, including anti-inflammatory, antioxidant, and anti-apoptotic actions. A key signaling pathway implicated in its mechanism is the PI3K/Akt pathway .
Caption: Tanshinone IIA/IIb Signaling Pathway in Ischemic Stroke.
Activation of the PI3K/Akt pathway by Tanshinone IIA promotes cell survival and inhibits apoptosis. Additionally, Tanshinone IIA has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[13][14]
Edaravone: Potent Free Radical Scavenger
Edaravone is a potent antioxidant that readily crosses the blood-brain barrier. Its primary mechanism of action is the scavenging of free radicals, which are highly reactive molecules that cause significant cellular damage during and after an ischemic event.
Caption: Edaravone's Free Radical Scavenging Mechanism.
By neutralizing free radicals, Edaravone reduces oxidative stress, inhibits lipid peroxidation, and protects the integrity of neuronal membranes, thereby limiting the extent of brain damage.[8]
Citicoline: Membrane Repair and Neurorestoration
Citicoline is an endogenous compound that is a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes. Its neuroprotective effects are primarily attributed to its role in membrane repair and stabilization.
Caption: Citicoline's Mechanism of Action in Stroke.
Citicoline promotes the synthesis of structural phospholipids of neuronal membranes, inhibits their breakdown, and also serves as a source of choline for the synthesis of the neurotransmitter acetylcholine.[9][11]
Cerebrolysin: Neurotrophic Factor-Like Activity
Cerebrolysin is a mixture of peptides and amino acids that mimics the action of endogenous neurotrophic factors. Its neuroprotective and neurorestorative effects are mediated by promoting cell survival, neurogenesis, and synaptic plasticity.
Caption: Cerebrolysin's Neurotrophic-like Effects.
Cerebrolysin has been shown to activate signaling pathways such as the Sonic hedgehog (Shh) and PI3K/Akt pathways, which are crucial for neuronal survival and regeneration.[12]
Conclusion
This compound, along with Edaravone, Citicoline, and Cerebrolysin, represents a diverse portfolio of neuroprotective strategies for ischemic stroke. While this compound showcases a multi-target approach by modulating inflammatory, oxidative, and apoptotic pathways, Edaravone acts as a direct and potent antioxidant. Citicoline focuses on preserving and repairing neuronal membranes, and Cerebrolysin leverages neurotrophic factor-like activities to promote recovery.
The preclinical data, although not always directly comparable, consistently demonstrate the potential of these agents in reducing ischemic brain injury. The choice of a particular neuroprotective agent for further development and clinical investigation will likely depend on a variety of factors, including the specific pathophysiology of the stroke subtype, the therapeutic window of opportunity, and the potential for combination therapies. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these promising neuroprotective agents and to guide the design of future clinical trials.
References
- 1. Sodium tanshinone IIA sulfonate ameliorates cerebral ischemic injury through regulation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium tanshinone IIA sulfonate ameliorates cerebral ischemic injury through regulation of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 5. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracisternal administration of tanshinone IIA-loaded nanoparticles leads to reduced tissue injury and functional deficits in a porcine model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tanshinone IIA Alleviates Traumatic Brain Injury by Reducing Ischemia‒Reperfusion via the miR-124-5p/FoxO1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study on the Effect of Citicoline on Acute Ischemic and Hemorrhagic Stroke - Avicenna Journal of Clinical Medicine [sjh.umsha.ac.ir]
- 12. ijopp.org [ijopp.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Tanshinone IIA Against Cerebral Ischemic Stroke and Ischemia- Reperfusion Injury: A Review of the Current Documents - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Tanshinone Mechanisms: A Comparative Guide to Gene Silencing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinones, a class of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza, have garnered significant interest for their therapeutic potential, particularly in cancer and inflammatory diseases. Among these, Tanshinone IIb is a notable member. However, detailed mechanistic studies employing gene silencing techniques to unequivocally confirm its molecular targets are not extensively available in the current body of scientific literature. In contrast, its close structural analog, Tanshinone IIA, has been the subject of numerous investigations where gene silencing has been pivotal in elucidating its mechanism of action.
This guide provides a comparative analysis of the confirmed mechanisms of Tanshinone IIA, leveraging experimental data from studies that have utilized gene silencing techniques such as small interfering RNA (siRNA) and short hairpin RNA (shRNA). By presenting this data, we aim to offer a robust framework for understanding the molecular pathways modulated by this class of compounds, which can inform future research on this compound and other related tanshinones. We will also draw comparisons with other compounds from Salvia miltiorrhiza, such as Cryptotanshinone and Salvianolic acid B, where gene silencing has provided mechanistic insights.
Comparative Analysis of Tanshinone IIA's Mechanism via Gene Silencing
Gene silencing experiments have been instrumental in validating the specific molecular targets of Tanshinone IIA and confirming its role in various signaling pathways. Below, we summarize key findings from studies that have employed siRNA or shRNA to knock down specific genes and observed the subsequent effects of Tanshinone IIA treatment.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies, showcasing the impact of Tanshinone IIA on cellular processes in the presence and absence of specific gene products.
Table 1: Effect of Tanshinone IIA on the PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis in HepG2 Cells [1]
| Treatment Group | Relative Protein Expression (Normalized to Control) | Cell Viability (%) |
| Control | PERK: 1.0, ATF4: 1.0, HSPA5: 1.0, GPX4: 1.0 | 100 |
| Tanshinone IIA (10 µM) | PERK: 0.4, ATF4: 0.5, HSPA5: 0.6, GPX4: 0.3 | 52 |
| PERK siRNA + Tanshinone IIA (10 µM) | PERK: 0.1, ATF4: 0.2, HSPA5: 0.3, GPX4: 0.1 | 35 |
| ATF4 siRNA + Tanshinone IIA (10 µM) | PERK: 0.4, ATF4: 0.1, HSPA5: 0.2, GPX4: 0.1 | 38 |
Table 2: Role of the TGF-β1/Smad Signaling Pathway in Tanshinone IIA-Mediated Effects on Human Skin Fibroblasts (HSF) [2][3]
| Treatment Group | Relative mRNA Expression (Fold Change vs. Control) | Fibroblast Proliferation (%) |
| Control | α-SMA: 1.0, Collagen I: 1.0, HSRL: 1.0, SNX9: 1.0 | 100 |
| TGF-β1 (10 ng/mL) | α-SMA: 4.2, Collagen I: 5.1, HSRL: 3.8, SNX9: 3.5 | 180 |
| TGF-β1 + Tanshinone IIA (10 µM) | α-SMA: 1.8, Collagen I: 2.3, HSRL: 1.5, SNX9: 1.7 | 125 |
| HSRL shRNA + TGF-β1 + Tanshinone IIA | α-SMA: 1.2, Collagen I: 1.5, HSRL: 0.4, SNX9: 1.1 | 105 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Lentiviral-mediated shRNA Knockdown and Puromycin Selection[4][5][6][7][8]
1. Cell Seeding:
-
Plate target cells (e.g., HSF or HepG2) in 6-well plates at a density that will result in 50-70% confluency on the day of transduction.
-
Culture overnight in complete growth medium without antibiotics.
2. Lentiviral Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 5-8 µg/mL) to enhance transduction efficiency.
-
Thaw lentiviral particles containing the shRNA of interest (e.g., shRNA against HSRL or a non-targeting control) on ice.
-
Add the desired multiplicity of infection (MOI) of the lentiviral particles to the cells.
-
Incubate for 18-24 hours at 37°C.
3. Puromycin Selection:
-
After transduction, replace the virus-containing medium with fresh complete growth medium.
-
24-48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration (typically 2-10 µg/mL) should be determined by a titration curve for each cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until resistant colonies are formed and non-transduced cells are eliminated.
4. Verification of Knockdown:
-
Expand the puromycin-resistant colonies.
-
Assess the knockdown efficiency of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Protocol 2: Western Blot Analysis of Protein Expression[9][10][11]
1. Cell Lysis:
-
After treatment with Tanshinone IIA and/or gene silencing, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., PERK, ATF4, p-Smad3, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Visualizing the Molecular Pathways and Workflows
Diagrams are provided below to illustrate the signaling pathways influenced by Tanshinone IIA and the general workflow of a gene silencing experiment.
Caption: Signaling pathways modulated by Tanshinone IIA.
Caption: Experimental workflow for gene silencing.
Comparison with Other Compounds from Salvia miltiorrhiza
To provide a broader context, it is useful to compare the gene-silencing-confirmed mechanisms of Tanshinone IIA with those of other bioactive components of Salvia miltiorrhiza.
-
Cryptotanshinone: Similar to Tanshinone IIA, Cryptotanshinone has been shown to exert anti-cancer effects. Gene silencing studies have revealed that its anti-adipogenic effects are mediated through the regulation of STAT3 signaling.[4] Specifically, siRNA-mediated knockdown of STAT3 potentiated the inhibitory effect of Cryptotanshinone on adipocyte differentiation.[4]
-
Salvianolic Acid B: This is a major water-soluble compound in Salvia miltiorrhiza. Gene silencing experiments have demonstrated that Salvianolic acid B's pro-angiogenic effects are dependent on stanniocalcin 1 (STC1).[5] Knockdown of STC1 using siRNA reversed the enhanced migration of human umbilical vein endothelial cells (HUVECs) induced by Salvianolic acid B.[5] Furthermore, its protective effects against endoplasmic reticulum stress-induced pyroptosis in endothelial progenitor cells have been shown to be mediated through the AMPK/FoxO4 and Syndecan-4/Rac1 signaling pathways, as confirmed by siRNA-mediated knockdown of AMPK and Syndecan-4.[6]
Conclusion
While direct evidence from gene silencing studies to confirm the specific mechanisms of this compound is currently limited, the extensive research on its close analog, Tanshinone IIA, provides a strong foundation for understanding its potential molecular targets and signaling pathways. The data unequivocally demonstrates that Tanshinone IIA modulates key cellular processes such as ferroptosis and fibrosis through specific pathways like PERK-ATF4-HSPA5 and TGF-β/Smad, as confirmed by siRNA and shRNA experiments.
This comparative guide highlights the power of gene silencing techniques in validating the mechanisms of action of natural products. The detailed protocols and summarized data presented here serve as a valuable resource for researchers investigating the therapeutic potential of tanshinones and other natural compounds. Future studies employing similar gene silencing strategies are crucial to delineate the specific molecular mechanisms of this compound and to unlock its full therapeutic potential.
References
- 1. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA down-regulated p-Smad3 signaling to inhibit TGF-β1-mediated fibroblast proliferation via lncRNA-HSRL/SNX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA down-regulates -transforming growth factor beta 1 to relieve renal tubular epithelial cell inflammation and pyroptosis caused by high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone, a compound of Salvia miltiorrhiza inhibits pre-adipocytes differentiation by regulation of adipogenesis-related genes expression via STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic Acid B Suppresses ER Stress-Induced NLRP3 Inflammasome and Pyroptosis via the AMPK/FoxO4 and Syndecan-4/Rac1 Signaling Pathways in Human Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Tanshinone IIA: A Cross-Validation of its Activity in Diverse Cell Lines
For Immediate Release
Tanshinone IIA (Tan IIA), a key bioactive compound isolated from the medicinal plant Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention within the scientific community for its potent anti-cancer properties.[1][2] Extensive research has demonstrated its ability to inhibit tumor growth, induce programmed cell death (apoptosis), and modulate critical signaling pathways across a spectrum of human cancer cell lines.[1][2][3] This guide provides a comparative analysis of Tan IIA's activity in various cell lines, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive overview of its therapeutic potential.
Comparative Efficacy of Tanshinone IIA Across Cancer Cell Lines
The cytotoxic effect of Tanshinone IIA, quantified by the half-maximal inhibitory concentration (IC50), showcases its variable potency across different cancer types. This variability underscores the importance of cell-type-specific investigations when evaluating its therapeutic application.
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Citation |
| A2780 | Ovarian Cancer | 150 | 24 | [4] |
| A549 | Non-small cell lung cancer | Not specified | - | [1][2] |
| HCT116 | Colon Cancer | Not specified | - | [5] |
| HeLa | Cervical Cancer | Not specified | - | [5] |
| Colo320 | Colon Cancer | Not specified | - | [5] |
| KB | Oral Cancer | Not specified | - | [6] |
| MG-63 | Osteosarcoma | Not specified | - | [7] |
| BGC-823 | Gastric Cancer | ~2.5-3.0 | 72 | [8] |
| NCI-H87 | Gastric Cancer | ~3.5-4.0 | 72 | [8] |
| H1688 | Small Cell Lung Cancer | Not specified | - | [9][10] |
| H446 | Small Cell Lung Cancer | Not specified | - | [9][10] |
| CAL27 | Oral Squamous Cell Carcinoma | Not specified | - | [11] |
| SCC4 | Oral Squamous Cell Carcinoma | Not specified | - | [11] |
| SCC25 | Oral Squamous Cell Carcinoma | Not specified | - | [11] |
Table 1: Comparative IC50 Values of Tanshinone IIA in Various Human Cancer Cell Lines. This table summarizes the concentration of Tanshinone IIA required to inhibit the growth of various cancer cell lines by 50%. The data highlights the differential sensitivity of cancer cells to Tan IIA treatment.
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation
A primary mechanism through which Tanshinone IIA exerts its anti-cancer effects is the induction of apoptosis.[3][7] Studies have consistently shown that Tan IIA treatment leads to classic apoptotic hallmarks, including the activation of caspase cascades. For instance, in ovarian cancer cells, Tan IIA significantly increased the cleavage of caspases-3, -8, and -9.[4] Similarly, in oral cancer KB cells, the apoptotic pathway was shown to be mitochondria-dependent.[6]
Furthermore, the anti-proliferative and pro-apoptotic activities of Tan IIA are intricately linked to its ability to modulate key intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a primary target of Tanshinone IIA in numerous cancer cell lines.[4][9][10][12][13] By inhibiting the PI3K/Akt pathway, Tan IIA effectively disrupts downstream signaling, leading to decreased cell viability and the promotion of apoptosis.[4][12] In some contexts, this inhibition is also associated with the downregulation of survival proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3][7]
Figure 1: Tanshinone IIA inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Tanshinone IIA (e.g., 0-250 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with Tanshinone IIA at the desired concentration for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment with Tanshinone IIA, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., against PI3K, Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3, and β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Workflow for assessing Tanshinone IIA's activity.
References
- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 2. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinone IIA induces apoptosis in human oral cancer KB cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcancer.org [jcancer.org]
- 12. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Tanshinone IIA and Cryptotanshinone: Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent bioactive compounds derived from Salvia miltiorrhiza (Danshen): Tanshinone IIA (TIIA) and Cryptotanshinone (CRY). Both compounds have garnered significant attention for their diverse pharmacological effects, particularly in the realms of cancer, inflammation, and cardiovascular diseases. This document aims to present an objective comparison of their performance, supported by experimental data, to aid researchers in their ongoing and future investigations. While the initial request specified Tanshinone IIb, the vast majority of published research focuses on the closely related Tanshinone IIA. Therefore, this guide will use Tanshinone IIA as a comprehensive and well-documented comparator to Cryptotanshinone.
Quantitative Comparison of Biological Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tanshinone IIA and Cryptotanshinone across various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that these values can vary depending on the specific experimental conditions, such as cell line, exposure time, and assay method.
| Cell Line | Cancer Type | Tanshinone IIA IC50 (µM) | Cryptotanshinone IC50 (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | > 20 | ~5.1 | [1] |
| DU145 | Prostate Cancer | > 20 | ~3.5 | [1] |
| K562 | Chronic Myeloid Leukemia | Varies (e.g., ~20-40 for cytotoxicity) | Varies (e.g., ~20-40 for cytotoxicity) | [2] |
| HeLa | Cervical Cancer | Cytotoxic effects observed | Cytotoxic effects observed | [3][4] |
| MCF-7 | Breast Cancer | Cytotoxic effects observed | Cytotoxic effects observed | [3] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can influence the results. The data presented here is a compilation from various studies.
Comparative Overview of Biological Activities
| Biological Activity | Tanshinone IIA | Cryptotanshinone |
| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cells.[5] Modulates signaling pathways such as MAPK, AMPK, and PI3K/Akt/mTOR.[5] | Potently inhibits the growth of various cancer cell lines.[1] Induces cell cycle arrest and apoptosis.[4] Known to inhibit the STAT3 and mTOR signaling pathways.[1][4] |
| Anti-inflammatory | Inhibits the production of pro-inflammatory mediators.[6] Suppresses the NF-κB signaling pathway.[6][7][8] | Suppresses the production of pro-inflammatory cytokines.[9] Also known to inhibit the NF-κB pathway.[7][9] |
| Cardioprotective | Exhibits protective effects against myocardial ischemia-reperfusion injury. | Mitigates myocardial oxidative stress and inhibits cardiomyocyte apoptosis.[7] |
| Anti-angiogenesis | Reported to have anti-angiogenic properties. | Shown to be a potent inhibitor of angiogenesis in vitro.[10] |
Signaling Pathways
Both Tanshinone IIA and Cryptotanshinone exert their biological effects by modulating a variety of intracellular signaling pathways. A key pathway affected by both compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating inflammatory responses and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by Tanshinone IIA and Cryptotanshinone.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of Tanshinone IIA and Cryptotanshinone.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Tanshinone IIA or Cryptotanshinone for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12][13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Protein Expression Analysis: Western Blotting for STAT3 Signaling
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of the compounds on signaling pathways, such as the STAT3 pathway.
Protocol:
-
Cell Lysis: After treating cells with Tanshinone IIA or Cryptotanshinone, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of Tanshinone IIA and Cryptotanshinone.
Caption: A generalized experimental workflow for comparing the bioactivities of the two tanshinones.
References
- 1. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 5. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 6. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cryptotanshinone but not tanshinone IIA inhibits angiogenesisin vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Unveiling the Potency of Tanshinone Isomers: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comprehensive evaluation of the relative potency of four major Tanshinone isomers: Tanshinone I, Tanshinone IIA, Dihydrotanshinone I, and Cryptotanshinone. Extracted from the roots of Salvia miltiorrhiza, these compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, particularly their anti-cancer properties. This document provides researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and an analysis of the signaling pathways modulated by these isomers.
Comparative Cytotoxicity of Tanshinone Isomers
The anti-proliferative effects of Tanshinone isomers have been evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values for the four main Tanshinone isomers, compiled from multiple studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, duration of exposure, and the assay used.
| Isomer | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Tanshinone I | U2OS | Osteosarcoma | ~1.0 - 1.5[1] |
| MOS-J | Osteosarcoma | ~1.0 - 1.5[1] | |
| Tanshinone IIA | MCF-7 | Breast Cancer | 0.85 (0.25 µg/ml)[2][3] |
| Lung Carcinoma | Lung Cancer | 17.9[3] | |
| Adenocarcinoma | Adenocarcinoma | 3.3[3] | |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h)[4] |
| Liver Cancer Cells | Liver Cancer | 2.52 (EC50)[5] | |
| Cryptotanshinone | DU145 | Prostate Cancer | 7[1] |
| HeLa | Cervical Cancer | >25 | |
| MCF-7 | Breast Cancer | >25 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies between studies.
From the available data, Dihydrotanshinone I frequently demonstrates the highest potency among the four isomers against a range of cancer cell lines.
Key Experimental Protocols
The evaluation of the cytotoxic and anti-proliferative effects of Tanshinone isomers relies on standardized in vitro assays. Below is a detailed protocol for the widely used MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration at which a Tanshinone isomer inhibits the metabolic activity of cancer cells by 50% (IC50).
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Tanshinone isomers (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Tanshinone isomers in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the Tanshinone isomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways Modulated by Tanshinone Isomers
Tanshinone isomers exert their anti-cancer effects by modulating various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the key pathways affected by each isomer.
Tanshinone I
Tanshinone I has been shown to induce cell cycle arrest and apoptosis through the mitochondrial pathway. It can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.
Tanshinone IIA
Tanshinone IIA is well-documented to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial axis for cell growth and survival.
Dihydrotanshinone I
Dihydrotanshinone I has been reported to induce apoptosis and regulate cell survival through multiple pathways, including the Keap1-Nrf2 and Hedgehog/Gli signaling pathways.
Cryptotanshinone
Cryptotanshinone is known to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a key role in tumor progression.
This guide provides a foundational understanding of the relative potencies and mechanisms of action of key Tanshinone isomers. Further research is warranted to fully elucidate their therapeutic potential and to conduct direct comparative studies under standardized conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dihydrotanshinone I exhibits antitumor effects via β-catenin downregulation in papillary thyroid cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Apoptotic Potential of Tanshinone IIb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Tanshinone IIb as an anti-apoptotic compound, offering a comparative analysis with its well-studied isomer, Tanshinone IIA, and other standard apoptosis modulators. While research on this compound is emerging, this document synthesizes the existing experimental data to support its potential as a cytoprotective agent.
Executive Summary
Apoptosis, or programmed cell death, is a critical physiological process, and its dysregulation is implicated in numerous diseases. The identification of compounds that can modulate this process is of significant therapeutic interest. This compound, a natural compound extracted from Salvia miltiorrhiza, has demonstrated promising anti-apoptotic effects, particularly in neuronal cells. This guide presents the current evidence for this compound's mechanism of action, supported by experimental data and detailed protocols for its validation. In the absence of extensive direct comparative studies, we draw parallels with the more thoroughly investigated Tanshinone IIA to provide a broader context for its potential applications.
Comparative Analysis of Anti-Apoptotic Activity
The anti-apoptotic efficacy of this compound is primarily validated through its ability to counteract cytotoxic stimuli in neuronal cells. In contrast, Tanshinone IIA has been extensively studied for its dual role in promoting apoptosis in cancer cells while protecting non-cancerous cells from apoptotic death.
| Compound | Cell Type | Apoptotic Stimulus | Key Anti-Apoptotic Effects | Mechanism of Action |
| This compound | Rat Cortical Neurons | Staurosporine | Inhibited cytotoxicity and apoptosis in a concentration-dependent manner. | Suppressed the elevation of pro-apoptotic Bax protein and increased the expression of anti-apoptotic Bcl-2 protein. Reduced caspase-3 protein levels.[1] |
| Tanshinone IIA | Myocardial Tissue (in vivo) | Myocardial Ischemia | Decreased myocardial tissue apoptosis. | Upregulated the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. Downregulated the expression of pro-apoptotic proteins caspase-3, Cytochrome c, and Apaf-1.[2] |
| Tanshinone IIA | Human Ovarian Cancer Cells | - | Induced apoptosis. | Mediated by the PI3K/AKT/JNK signaling pathway.[3] |
| Tanshinone IIA | Human Oral Cancer KB Cells | - | Induced apoptosis. | Mediated through a mitochondria-dependent caspase pathway.[4] |
| Tanshinone IIA | Gastric Cancer Cells | - | Induced apoptosis. | Triggered the intrinsic apoptotic signaling pathway.[5] |
| Tanshinone IIA | Osteosarcoma MG-63 Cells | - | Induced apoptosis. | Mediated by caspase activation, reduced Bcl-2 levels, and increased Bax levels.[6] |
| Tanshinone IIA | Leukemia U-937 Cells | - | Induced apoptosis. | - |
Experimental Protocols for Validation
To facilitate further research and validation of this compound as an anti-apoptotic compound, detailed protocols for key experimental assays are provided below.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay is a widely used method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. In early apoptosis, PS is translocated to the outer leaflet of the plasma membrane, making it accessible for Annexin V binding. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound at various concentrations for the specified duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroaniline), by active caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described above.
-
Pellet the cells and resuspend in chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Add 50-100 µg of protein from the cell lysate to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The level of caspase-3 activity is proportional to the absorbance.
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins.
Procedure:
-
Protein Extraction:
-
Prepare cell lysates as described for the caspase activity assay.
-
Determine the protein concentration.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative expression of Bax and Bcl-2.
-
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved in the validation of this compound, the following diagrams are provided.
Caption: Anti-apoptotic signaling pathway of this compound.
Caption: Experimental workflow for validating anti-apoptotic compounds.
References
- 1. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA induces apoptosis in human oral cancer KB cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA induces growth inhibition and apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Tanshinone IIB and Similar Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Tanshinone IIB and its structurally similar analogs, primarily Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I. These lipophilic diterpenoids, extracted from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities, particularly in oncology and cardiovascular diseases.[1][2] Understanding the therapeutic window—the dosage range between therapeutic efficacy and toxicity—is paramount for their potential clinical translation. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Comparative Analysis of Therapeutic Window
The therapeutic window is a critical indicator of a drug's safety and efficacy. A wider therapeutic window suggests a lower risk of toxicity at effective doses. For the tanshinones discussed, a definitive therapeutic index (the ratio of the toxic dose to the therapeutic dose) is not consistently reported across the literature, as efficacy and toxicity are often evaluated in different experimental models. However, by comparing their in vitro cytotoxicity (IC50 values) against their effective concentrations for therapeutic effects, we can infer their therapeutic potential.
Generally, Dihydrotanshinone I has demonstrated higher cytotoxicity in some cancer cell lines compared to other tanshinones.[3] Tanshinone IIA is the most extensively studied, with a broad range of documented therapeutic effects at concentrations that are often lower than its cytotoxic levels.[2][4] Cryptotanshinone also shows potent anti-cancer activity, with its efficacy being linked to the modulation of multiple signaling pathways.[5][6] Data for this compound is less abundant, but existing studies indicate it possesses neuroprotective effects.[7]
A significant challenge for all these compounds is their low aqueous solubility and poor oral bioavailability, which impacts their in vivo efficacy and the determination of a clear therapeutic window.[1][8][9] Formulation strategies, such as the use of micronized powders, have been shown to improve bioavailability.[8][9]
Data Presentation
In Vitro Cytotoxicity of Tanshinones
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | KB | Nasopharyngeal Carcinoma | > 4 µg/ml | [10] |
| Hela | Cervical Carcinoma | > 4 µg/ml | [10] | |
| Colo-205 | Colon Carcinoma | > 4 µg/ml | [10] | |
| Hep-2 | Larynx Carcinoma | > 4 µg/ml | [10] | |
| Tanshinone IIA | A549 | Non-small cell lung | 1.9 - 7.2 | [11] |
| SK-OV-3 | Ovary | 0.2 - 8.1 µg/ml | [12] | |
| SK-MEL-2 | Melanoma | 0.2 - 8.1 µg/ml | [12] | |
| XF498 | Central Nerve System | 0.2 - 8.1 µg/ml | [12] | |
| HCT-15 | Colon | 0.2 - 8.1 µg/ml | [12] | |
| HepG2 | Hepatocellular Carcinoma | 4.17 ± 0.27 | [13] | |
| L02 (normal liver) | - | 13.55 ± 1.32 | [13] | |
| Cryptotanshinone | DU145 | Prostate Cancer | - | [14] |
| PC3 | Prostate Cancer | - | [14] | |
| HepG2 | Hepatocellular Carcinoma | - | [14] | |
| STAT3 inhibition | - | 4.6 | [15] | |
| Dihydrotanshinone I | SGC7901 | Gastric Cancer | Higher than other tanshinones | [3] |
| MGC803 | Gastric Cancer | Higher than other tanshinones | [3] | |
| HUVEC | - | ~1.28 µg/ml | [16] | |
| Huh-7 | Hepatocellular Carcinoma | > 3.125 | [17] | |
| HepG2 | Hepatocellular Carcinoma | > 3.125 | [17] | |
| MIHA (normal liver) | - | Less toxic than to cancer cells | [17] |
In Vivo Efficacy of Tanshinones
This table presents data on the effective doses of various tanshinones in animal models for different therapeutic applications.
| Compound | Model | Therapeutic Effect | Effective Dose | Reference |
| This compound | Rat MCAO model | Neuroprotection, reduced infarct volume | 5 and 25 mg/kg (i.p.) | [18] |
| Tanshinone IIA | C26 colon cancer xenograft in mice | Decreased serum VEGF | 0.5, 1, and 2 mg/kg (i.v.) | [1] |
| Breast cancer xenograft in mice | Pro-apoptotic | 30 mg/kg (s.c. or i.p.) | [1] | |
| Cervical cancer xenograft in vivo | 66% reduction in tumor volume | - | [19] | |
| Dihydrotanshinone I | Multidrug-resistant H. pylori infected mice | Superior killing efficacy | - | [18] |
| ApoE-/- mice | Attenuates atherosclerotic plaque | 10 and 25 mg/kg | [20] |
Pharmacokinetic Parameters of Tanshinones
The pharmacokinetic properties of tanshinones are crucial for determining their in vivo therapeutic window. Poor oral bioavailability is a common characteristic.
| Compound | Parameter | Value | Species | Administration | Reference |
| Tanshinone IIA | Absolute Bioavailability | < 3.5% | - | Oral | [12][21] |
| t1/2 gamma (elimination) | 7.5 h | - | i.v. | [12][21] | |
| Cmax | nM to lower µM range | Rat | Oral | [1] | |
| Cryptotanshinone | Absolute Bioavailability | 2.1% | Rat | Oral | [1] |
| Blood levels | < 88 ng/mL after 24h | Human | Oral | [5] | |
| Tanshinone I, IIA, Cryptotanshinone | t1/2 | 2-5 h | Human | Oral (Traditional Decoction) | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the cytotoxicity and in vivo anti-tumor efficacy of tanshinones.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][22][23]
Principle: The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10] The amount of formazan produced is proportional to the number of living cells.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well. Incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the tanshinone compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing for the formation of formazan crystals.[23]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[23]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[24] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from the dose-response curve.[23]
In Vivo Tumor Xenograft Study
This protocol describes a general method for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.[25][26]
Procedure:
-
Cell Preparation: Culture human tumor cells to the exponential growth phase. Harvest the cells by trypsinization, wash with PBS or HBSS, and resuspend in a suitable medium at the desired concentration.[25]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[27]
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject the tumor cell suspension (typically 100-200 µL) into the flank of each mouse.[25] For some models, cells may be mixed with Matrigel to aid in tumor establishment.[26]
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the tanshinone compound via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) according to the predetermined dosing schedule. The vehicle used for the control group should be the same as that used to dissolve the compound.
-
Tumor Growth Monitoring: Measure the tumor dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width^2) / 2.[26] Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).[26]
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the control and treated groups to assess the anti-tumor efficacy of the compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by tanshinones and a typical experimental workflow for assessing therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress of tanshinone IIA against respiratory diseases: therapeutic targets and potential mechanisms [frontiersin.org]
- 5. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 7. This compound, a primary active constituent from Salvia miltiorrhiza, exerts neuroprotective effect via inhibition of neuronal apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 13. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Dihydrotanshinone I | CAS:87205-99-0 | Manufacturer ChemFaces [chemfaces.com]
- 17. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aminer.org [aminer.org]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay overview | Abcam [abcam.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 26. BiTE® Xenograft Protocol [protocols.io]
- 27. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tanshinone IIB: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Tanshinone IIB, a bioactive compound derived from the plant Salvia miltiorrhiza. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on best practices for similar chemical compounds, including Tanshinone IIA.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. In the event of accidental contact, adhere to the first-aid measures outlined below.
Table 1: Personal Protective Equipment (PPE) and First-Aid Measures
| Category | Specifications | First-Aid Measures |
| Eye Protection | Safety glasses or goggles | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] |
| Protective Clothing | Standard laboratory coat | |
| Respiratory Protection | Recommended if handling large quantities or if dust is generated | Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure that all contaminated materials are handled safely and in accordance with institutional and regulatory guidelines.
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as unused product, weighing paper, contaminated vials, and used PPE, in a dedicated and clearly labeled solid waste container.[1]
-
Liquid Waste: All solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.[1] Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's chemical safety guidelines.[1]
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include the chemical name ("this compound Waste"), the physical state (solid or liquid), and a list of any solvents present in liquid waste containers.[1]
-
Ensure the label is legible and securely affixed to the container.[1]
-
-
Waste Storage:
-
Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory.
-
This area must be well-ventilated and situated away from any incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[1]
-
Provide the EHS department with a comprehensive and accurate description of the waste, including the chemical name and the quantity to be disposed of. [cite: s]
-
-
Documentation:
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste generation to final collection by EHS.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Tanshinone IIb
Essential Safety and Handling Guide for Tanshinone IIb
This guide provides immediate and essential safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure the safety of all personnel.
Operational Plan: Safe Handling and Storage
Researchers, scientists, and drug development professionals should adhere to the following procedures when working with this compound.
1. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Eye Protection: Safety glasses or goggles must be worn to prevent eye contact.[1]
-
Lab Coat: A standard laboratory coat is mandatory to protect against skin contact.[1]
-
Respiratory Protection: Use of a particulate filter device (EN 143) or an N-95 respirator is recommended, especially when handling the powder form or if dust may be generated.[2][3]
2. Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood or a Class II Biosafety Cabinet is highly recommended to minimize inhalation exposure.[2][3]
3. Handling Procedures:
-
Avoid generating dust.
-
Ground/bond container and receiving equipment to prevent static discharge.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in work areas.[2]
-
Remove contaminated clothing and protective equipment before entering eating areas.[2]
4. Storage:
-
Store in a tightly closed, suitable container in a dry and well-ventilated place.
-
Keep away from food, drink, and animal feedingstuffs.[2]
Emergency Procedures
In the event of an emergency, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
All waste contaminated with this compound must be treated as chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused product, contaminated vials, weighing paper, and disposable PPE, in a dedicated and clearly labeled waste container.[1]
-
Liquid Waste: Collect all liquid waste, such as solutions containing this compound, in a separate, compatible, and clearly labeled liquid waste container.[1]
2. Container Management:
-
Ensure waste containers are properly sealed.
-
Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[1]
-
Provide a complete and accurate description of the waste to the EHS department.[1]
-
Maintain a record of the amount of this compound disposed of, the date, and the disposal method for regulatory compliance.[1]
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural steps for safely managing a spill of this compound powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
